Latarcin 3a
Description
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Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SWKSMAKKLKEYMEKLKQRA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Origin and Discovery of Latarcin 3a Peptide
This guide provides a comprehensive overview of the discovery, origin, and initial characterization of Latarcin 3a (Ltc 3a), a notable antimicrobial peptide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the potential of venom-derived peptides as novel therapeutic agents.
Introduction: The Emerging Threat of Antimicrobial Resistance and the Promise of Venom Peptides
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, there is an urgent need to explore novel sources of antimicrobial compounds.[1] Nature, with its vast and complex biodiversity, offers a rich repository of bioactive molecules. Among these, the venoms of spiders have emerged as a particularly promising frontier for the discovery of new therapeutic agents.[2][3] Spider venoms are intricate cocktails of various peptides and proteins, many of which possess potent biological activities, including antimicrobial properties.[2][4][5] This guide focuses on a specific family of such peptides, the latarcins, with a detailed exploration of this compound.
The Source: Lachesana tarabaevi, the Ant Spider
This compound is a peptide isolated from the venom of the ant spider, Lachesana tarabaevi.[1][2][3] This species belongs to the Zodariidae family, commonly known as "ant spiders".[6] The venom of L. tarabaevi is a complex mixture, distinguished by its high concentration of linear, cytolytic polypeptides, which contrasts with the disulfide-rich neurotoxic peptides found in the venom of many other spider species.[4] This unique composition makes the venom of L. tarabaevi a valuable source for the discovery of membrane-active peptides with potential therapeutic applications.[4]
Discovery and Isolation of Latarcins: A Multi-Step Approach
The discovery of this compound was part of a broader investigation into the antimicrobial components of Lachesana tarabaevi venom. Researchers employed a combination of chromatographic techniques to separate and purify the various peptides present in the crude venom. The general workflow for the isolation of latarcins is outlined below.
Experimental Protocol: Venom Fractionation and Peptide Purification
-
Venom Milking: The initial step involves the careful extraction of venom from live Lachesana tarabaevi specimens.
-
Crude Venom Preparation: The collected venom is then pooled and lyophilized to create a stable, powdered form for subsequent analysis.
-
Size-Exclusion Chromatography: The lyophilized venom is reconstituted in an appropriate buffer and subjected to size-exclusion chromatography. This separates the components based on their molecular weight, providing a preliminary fractionation of the venom.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions exhibiting antimicrobial activity are further purified using RP-HPLC. This technique separates peptides based on their hydrophobicity, allowing for the isolation of individual latarcin peptides, including this compound.
-
Mass Spectrometry and Edman Degradation: The purified peptides are then subjected to mass spectrometry to determine their precise molecular mass and Edman degradation to elucidate their amino acid sequence.[6]
This systematic approach led to the identification and characterization of a family of related peptides, collectively named "latarcins".[7]
Caption: Workflow for the discovery and isolation of this compound.
Physicochemical and Structural Properties of this compound
This compound is a relatively small, cationic peptide.[1][3] Its primary sequence and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | [3] |
| Length | 20 amino acids | [3] |
| Molecular Mass | 2483.3 Da | [3] |
| Net Charge | +6 | [1][3] |
| Hydrophobicity | 35% | [1][3] |
| Hydrophobic Moment | 0.575 | [1][3] |
| C-terminus | Amidated | [8] |
Structurally, this compound exhibits a random coil conformation in aqueous solutions. However, in membrane-mimicking environments, such as in the presence of lipids, it adopts an α-helical structure.[3][9] This conformational flexibility is a hallmark of many membrane-active antimicrobial peptides and is crucial for their biological function. The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with and disruption of microbial cell membranes.[3]
Initial Characterization of Biological Activity
Initial studies revealed that this compound possesses a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][3] It has also demonstrated antifungal activity.[1] The proposed mechanism of action for latarcins, including Ltc-3a, is the "carpet" model, where the peptides accumulate on the surface of the microbial membrane and disrupt its integrity, leading to cell death.[1]
Subsequent research has explored the potential of this compound and its analogs for various biotechnological applications, including the development of new antimicrobial and antitumor agents.[1][3][10]
Caption: Proposed "carpet" model mechanism of action for this compound.
Conclusion and Future Directions
The discovery of this compound from the venom of the Lachesana tarabaevi spider has provided a valuable addition to the growing arsenal of antimicrobial peptides. Its potent and broad-spectrum activity, coupled with a well-defined structure-function relationship, makes it an attractive template for the rational design of novel therapeutic agents.[1][3] Further research into the precise molecular interactions of this compound with microbial membranes and its potential for modification to enhance selectivity and reduce cytotoxicity will be crucial in translating this natural discovery into a clinically relevant solution in the fight against infectious diseases.
References
-
Kozlov, S. A., et al. (2006). Spider Venom Peptides for Gene Therapy of Chlamydia Infection. Probes and Drugs, 1-10. [Link]
-
Kozlov, S. A., et al. (2012). Cysteine-rich toxins from Lachesana tarabaevi spider venom with amphiphilic C-terminal segments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1828(3), 724-731. [Link]
-
de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. [Link]
-
de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13. [Link]
-
Kozlov, S. A., et al. (2016). Lachesana tarabaevi, an expert in membrane-active toxins. The FEBS Journal, 283(15), 2834-2850. [Link]
-
Li, Q., et al. (2024). Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. Molecules, 29(1), 35. [Link]
-
de Moraes, L. F. R. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. [Link]
-
Wang, G. Antimicrobial Peptide Database. University of Nebraska Medical Center. [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4475-4488. [Link]
-
Dubovskii, P. V., et al. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry, 47(11), 3525-3535. [Link]
-
Shenkarev, Z. O., et al. (2008). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Expression and Purification, 60(1), 89-95. [Link]
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]
- 4. Lachesana tarabaevi, an expert in membrane-active toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cysteine-rich toxins from Lachesana tarabaevi spider venom with amphiphilic C-terminal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
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Latarcin 3a amino acid sequence and structure
An In-Depth Technical Guide to the Amino Acid Sequence and Structure of Latarcin 3a
Introduction
Antimicrobial peptides (AMPs) represent a formidable component of the innate immune system across a vast array of organisms, offering a first line of defense against pathogenic microbes.[1] Their unique, often membrane-centric, mechanisms of action have positioned them as promising candidates for novel therapeutics in an era of mounting antibiotic resistance.[2] Among these, peptides isolated from venomous creatures are of particular interest due to their evolutionary optimization for potent and rapid activity.
This guide focuses on this compound (Ltc 3a), a cationic, amphipathic peptide discovered in the venom of the spider Lachesana tarabaevi.[3] As a member of the latarcin peptide family, Ltc 3a exhibits broad-spectrum antimicrobial and cytolytic activities.[4][5] This document provides a detailed exploration of the primary, secondary, and tertiary structure of Ltc 3a, the experimental methodologies used for its characterization, and the structural underpinnings of its biological function. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent antimicrobial agent.
Part 1: Primary Structure and Physicochemical Characteristics
The foundation of Ltc 3a's function lies in its primary amino acid sequence and the resulting physicochemical properties. This sequence dictates its charge, hydrophobicity, and propensity to adopt a functionally critical secondary structure upon interacting with target membranes.
Amino Acid Sequence
The primary structure of this compound was determined through a combination of HPLC fractionation from crude venom, amino acid analysis, and mass spectrometry.[3] The sequence is as follows:
N-terminus: Ser-Trp-Lys-Ser-Met-Ala-Lys-Lys-Leu-Lys-Glu-Tyr-Met-Glu-Lys-Leu-Lys-Gln-Arg-Ala-Amide :C-terminus
Notably, Ltc 3a features a C-terminal amidation, a common post-translational modification in AMPs that removes the negative charge of the C-terminal carboxyl group, thereby enhancing the peptide's net positive charge and often increasing its stability and activity.[3][6]
Physicochemical Properties Summary
The specific arrangement of amino acids confers a distinct set of properties crucial for Ltc 3a's antimicrobial efficacy. These are summarized below.
| Property | Value | Source |
| Full Sequence | SWKSMAKKLKEYMEKLKQRA-amide | [4][6] |
| Residue Count | 20 | [6] |
| Molecular Weight | ~2484 Da | [4][6] |
| Theoretical pI | 10.48 (Calculated) | N/A |
| Net Charge (pH 7) | +6 | [4][6] |
| Hydrophobicity (%) | 35% | [4] |
Experimental Workflow: Peptide Synthesis and Sequence Verification
In modern research, once a peptide like Ltc 3a is identified, it is typically produced via solid-phase peptide synthesis (SPPS) for further study. This allows for the generation of large quantities of pure material and the creation of analogs for structure-activity relationship (SAR) studies.[4] A critical step following synthesis is the rigorous verification of the peptide's primary sequence and purity.
This protocol describes the confirmation of the primary amino acid sequence of synthetically produced Ltc 3a. The method relies on collision-induced dissociation to fragment the peptide backbone, generating a ladder of 'b' and 'y' ions that can be used to read the sequence.
Causality: MALDI-ToF/ToF is chosen for its high sensitivity, accuracy, and ability to handle peptides. The "time-of-flight" analysis provides a very precise mass-to-charge ratio for the parent ion, confirming molecular weight, while the tandem MS (ToF/ToF) capability provides the fragmentation data necessary for sequencing.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified, lyophilized synthetic Ltc 3a in a 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile (ACN)/water solution to a final concentration of 1 pmol/µL.
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in the same 0.1% TFA in 50% ACN/water solvent.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide solution to the matrix spot.
-
Allow the spot to air-dry completely at room temperature. This co-crystallization process is critical for efficient ionization.
-
-
MS Analysis (Parent Ion Mass):
-
Load the target plate into the MALDI-ToF/ToF mass spectrometer.
-
Acquire a mass spectrum in positive ion, reflector mode.
-
Identify the peak corresponding to the singly protonated parent ion [M+H]⁺ of Ltc 3a. The observed mass should be within a narrow tolerance (e.g., < 50 ppm) of the calculated theoretical mass (~2484 Da).[4][7]
-
-
MS/MS Analysis (Fragmentation and Sequencing):
-
Select the [M+H]⁺ parent ion for fragmentation.
-
Acquire a tandem mass spectrum (MS/MS) using a collision-induced dissociation (CID) method, such as LIFT™.[7]
-
The collision energy is optimized to produce a rich spectrum of fragment ions.
-
-
Data Interpretation:
-
Analyze the MS/MS spectrum to identify the series of b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus).
-
Manually or using sequencing software (e.g., FlexAnalysis), "walk" along the fragment ladder. The mass difference between adjacent b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the complete sequence to be read and confirmed.[7]
-
Part 2: Conformational Structure
While the primary sequence is the blueprint, the three-dimensional structure of Ltc 3a in a biological context is what executes its function. Ltc 3a is a classic example of an inducible-structure peptide.
Conformation in Solution vs. Membranes
In aqueous solution, Ltc 3a, like many AMPs, exists in a disordered or random-coil state.[6] This conformational flexibility is entropically favorable. However, upon encountering the anisotropic environment of a lipid membrane, the peptide undergoes a critical conformational change, folding into a well-defined amphipathic α-helix.[6][8] This folding is thermodynamically driven by the desire to sequester hydrophobic residues within the nonpolar membrane core while keeping charged/polar residues exposed to the lipid headgroups or aqueous phase.
The Amphipathic α-Helix
The α-helical conformation of Ltc 3a is its primary functional state. When viewed as a helical wheel projection, the peptide exhibits a distinct segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. This "amphipathicity" is the key to its membrane-disrupting activity. The positively charged (hydrophilic) face, rich in Lysine (K) residues, initially interacts with the negatively charged components of bacterial membranes (like phosphatidylglycerol), while the hydrophobic face drives insertion into the lipid bilayer core.
Caption: Helical wheel projection of Ltc 3a.
Experimental Workflows for Structural Elucidation
Determining the secondary and tertiary structure of a membrane-active peptide requires specialized biophysical techniques that can probe its conformation in a non-crystalline state and within a membrane-mimicking environment.
Caption: Workflow for elucidating the structure of Ltc 3a.
CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light, which is a function of the peptide backbone conformation.
Causality: This method is ideal for observing the environmentally-induced folding of Ltc 3a. By comparing spectra in aqueous buffer versus a membrane-mimicking environment (e.g., lipid vesicles), one can definitively demonstrate the transition from a random coil to an α-helix.[9]
Step-by-Step Methodology:
-
Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) composed of lipids mimicking a bacterial membrane (e.g., a 7:3 mixture of DMPC/DMPG).[8]
-
Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate with a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Create SUVs by sonicating the lipid suspension to clarity.
-
-
Sample Preparation for CD:
-
Prepare a stock solution of Ltc 3a in the same buffer.
-
For the "unfolded" control, dilute the peptide stock into the buffer to a final concentration of ~20-50 µM.
-
For the "folded" sample, dilute the peptide stock into the SUV suspension to the same final peptide concentration, ensuring a specific peptide-to-lipid molar ratio (P/L) (e.g., 1:50).[8]
-
-
CD Spectrometer Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance in the far-UV region.
-
Calibrate and purge the instrument with nitrogen gas.
-
Set the measurement parameters: Wavelength range (190-260 nm), data pitch (1 nm), scan speed (50 nm/min), and accumulations (e.g., 3-5 scans for signal averaging).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer (or vesicle suspension without peptide) alone.
-
Record the spectrum of the Ltc 3a sample.
-
Subtract the baseline from the sample spectrum to obtain the final CD spectrum for the peptide.
-
-
Data Interpretation:
-
Random Coil (in buffer): The spectrum will be characterized by a single strong negative band near 200 nm.
-
α-Helix (in vesicles): The spectrum will display two characteristic negative minima at ~208 nm and ~222 nm, and a strong positive maximum near 192 nm. The presence of these features confirms helical folding.[6]
-
While CD confirms helicity, Nuclear Magnetic Resonance (NMR) spectroscopy can solve the high-resolution, three-dimensional structure. This protocol outlines the general workflow for determining the structure of Ltc 3a in detergent micelles, a common membrane mimetic for solution NMR.[10][11]
Causality: Detergent micelles (e.g., SDS or DPC) form small, rapidly tumbling complexes with the peptide, which allows for the application of solution NMR techniques.[10] The structural information is derived from distance restraints obtained through the Nuclear Overhauser Effect (NOE), which are then used to calculate a family of structures consistent with the experimental data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated (~1-2 mM) sample of Ltc 3a. For enhanced sensitivity, isotopic labeling (¹⁵N and/or ¹³C) is often employed, though it is possible with natural abundance for shorter peptides.[11]
-
Dissolve the peptide in a buffer (e.g., 90% H₂O/10% D₂O) containing deuterated detergent micelles (e.g., DPC-d38) at a concentration well above the critical micelle concentration.
-
-
NMR Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher):
-
TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This is the key experiment for generating distance restraints. Sequential (i, i+1), medium-range (i, i+3/i+4), and long-range NOEs are identified.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled sample, this correlates each backbone amide proton with its directly bonded nitrogen, providing a unique "fingerprint" of the peptide.
-
-
-
Resonance Assignment:
-
Systematically assign all proton resonances to their specific atoms in the peptide sequence by linking the TOCSY spin systems via the sequential NOEs identified in the NOESY spectrum.
-
-
Structure Calculation:
-
Convert the NOE cross-peak intensities into upper-limit distance restraints.
-
Use computational software (e.g., CYANA, XPLOR-NIH) to perform structure calculations using methods like simulated annealing. The software generates an ensemble of 3D structures that satisfy the experimental distance restraints.
-
-
Structure Validation and Refinement:
-
The resulting ensemble of structures is analyzed for quality using tools like PROCHECK-NMR. The structures should have low restraint violation energies and good stereochemical parameters.
-
The final structure is represented as an overlay of the lowest-energy conformers, reflecting the dynamic nature of the peptide.
-
Part 3: Structural Basis of Biological Activity
The antimicrobial action of Ltc 3a is a direct consequence of its amphipathic helical structure. Studies on the latarcin family suggest a mechanism that is potent against bacteria but shows selectivity, with Ltc 3a causing less collateral damage (hemolysis) than some of its family members.[6][12]
Mechanism of Action: Membrane Interaction and Disruption
Unlike peptides that form discrete, stable pores (e.g., via the "barrel-stave" model), Ltc 3a and its close relatives appear to act through a more subtle, multi-step process.[5][8] While some latarcins are associated with the disruptive "carpet" model, where peptides accumulate on and dissolve the membrane like a detergent, Ltc 3a is described as causing less significant bilayer disturbance.[4][12][13] This suggests a mechanism that may involve translocation across the membrane to act on intracellular targets, or a transient disruption that is sufficient to kill the bacterium without complete membrane lysis.[8][12]
Caption: Proposed mechanism of Ltc 3a interaction with a bacterial membrane.
Conclusion
This compound is a potent antimicrobial peptide whose function is intricately linked to its structure at every level. Its primary sequence creates an optimal balance of cationic charge and hydrophobicity. This sequence, in turn, enables the peptide to fold into a defined amphipathic α-helix upon binding to bacterial membranes—its key functional conformation. Biophysical techniques such as mass spectrometry, circular dichroism, and NMR spectroscopy are essential tools for characterizing these structural features and understanding their role in the peptide's selective, membrane-targeted mechanism of action. The detailed structural and functional knowledge of Ltc 3a provides a robust framework for its development as a potential therapeutic agent and as a template for the rational design of new, highly effective antimicrobial drugs.
References
-
de la Fuente-Núñez, C., et al. (2021). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. [Link]
-
Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
-
Yacoub, T., et al. (2022). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. ResearchGate. [Link]
-
Bechinger, B., & Salnikov, E. S. (2012). Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides. Springer Protocols. [Link]
-
de Moraes, J., et al. (2021). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]
-
Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. National Center for Biotechnology Information (NCBI). [Link]
-
Aisenbrey, C., et al. (2021). Circular dichroism spectra of latarcins in the presence of small... ResearchGate. [Link]
-
Afonin, S., et al. (2008). On the role of NMR spectroscopy for characterization of antimicrobial peptides. National Center for Biotechnology Information (NCBI). [Link]
-
Afonin, S., et al. (2008). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Methods in Molecular Biology. [Link]
-
Wang, G. (2012). Structural Biology of Antimicrobial Peptides by NMR Spectroscopy. ResearchGate. [Link]
-
Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
-
Mishra, B., & Wang, G. (2022). NMR techniques for investigating antimicrobial peptides in model membranes and bacterial cells. ResearchGate. [Link]
-
Dubovskii, P. V., et al. (2008). Spatial structure and activity mechanism of a novel spider antimicrobial peptide. PubMed. [Link]
-
Aisenbrey, C., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. [Link]
Sources
- 1. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
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- 4. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Latarcin 3a: A Technical Guide to its Biological Function and Therapeutic Potential
This guide provides a comprehensive technical overview of Latarcin 3a (Ltc 3a), a potent antimicrobial peptide derived from the venom of the spider Lachesana tarabaevi. Designed for researchers, scientists, and drug development professionals, this document delves into the core biological functions of Ltc 3a, its mechanism of action, and the experimental methodologies crucial for its investigation. Our focus is on delivering not just protocols, but the scientific rationale behind them, ensuring a deep and applicable understanding of this promising biomolecule.
Introduction: The Promise of Spider Venom Peptides
Spider venoms are complex cocktails of bioactive molecules, honed by millions of years of evolution to subdue prey and deter predators. Among these are a diverse array of antimicrobial peptides (AMPs), which represent a rich and largely untapped resource for the development of novel therapeutics.[1][2] The latarcin family of peptides, isolated from the venom of Lachesana tarabaevi, are particularly noteworthy for their potent cytolytic activities.[1][2][3] This guide will focus specifically on this compound (Ltc 3a), a 20-amino-acid linear peptide, and explore its multifaceted biological functions.[1]
Ltc 3a has demonstrated a broad spectrum of activity, including antibacterial, antifungal, and even antitumor properties.[1][3][4] Its cationic and amphipathic nature allows it to selectively interact with and disrupt microbial and cancerous cell membranes, making it a compelling candidate for addressing the growing challenge of multidrug-resistant pathogens and for the development of novel cancer therapies.[1][2][5]
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of Ltc 3a is fundamental to comprehending its biological activity.
Amino Acid Sequence and Physicochemical Characteristics
This compound is a 20-residue peptide with the following primary sequence:
NH₂-SWKSMAKKLKEYMEKLKQRA-COOH [1]
This sequence results in a unique combination of cationic and hydrophobic residues, which are critical for its function.
| Property | Value | Significance |
| Molecular Weight | 2483.3 Da | Influences diffusion and interaction with biological membranes. |
| Net Charge (at pH 7) | +6 | The strong positive charge facilitates initial electrostatic attraction to negatively charged microbial and cancer cell membranes.[1] |
| Hydrophobicity (%) | 35% | The proportion of hydrophobic residues drives the peptide's insertion into the lipid bilayer.[1] |
| Hydrophobic Moment (µH) | 0.575 | This value indicates a strong propensity to form an amphipathic α-helix, with distinct polar and nonpolar faces.[1] |
Secondary Structure: A Conformational Switch
In aqueous solution, Ltc 3a exists in a largely unstructured, random coil conformation.[3][5] However, upon encountering a membrane-mimicking environment, such as the surface of a bacterial cell, it undergoes a significant conformational change, folding into an α-helix.[1][5][6] This structural transition is a hallmark of many membrane-active AMPs and is crucial for its lytic activity.[2] The amphipathic nature of this α-helix, with its segregated hydrophobic and hydrophilic faces, is the key to its membrane disruption capabilities.[1]
Mechanism of Action: Disrupting the Barrier
The primary mode of action for this compound is the permeabilization and disruption of cellular membranes. While the precise mechanism is still under investigation, the "carpet" model is a widely proposed theory.[1][3]
The "Carpet" Model: A Step-by-Step Disruption
-
Electrostatic Attraction: The highly cationic nature of Ltc 3a facilitates its initial binding to the negatively charged components of target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine in cancer cells.
-
Accumulation and "Carpeting": The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer. This accumulation is driven by the initial electrostatic interactions.
-
Membrane Destabilization and Permeabilization: Once a threshold concentration is reached on the membrane surface, the peptides cooperatively insert their hydrophobic residues into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of transient pores or toroidal pores, and ultimately causing leakage of intracellular contents and cell death.
Some studies also suggest that Ltc 3a may translocate across the membrane to interact with intracellular targets, such as inhibiting ATP synthase in E. coli.[1]
Core Biological Functions of this compound
This compound exhibits a range of biological activities, making it a versatile candidate for various therapeutic applications.
Antimicrobial Activity
Ltc 3a has demonstrated potent activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1][3] This broad-spectrum activity is a significant advantage in the context of rising antibiotic resistance.
Table of Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains:
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | Gram-negative | 4 | [1] |
| Pseudomonas aeruginosa | Gram-negative | 128 | [1] |
| Klebsiella pneumoniae | Gram-negative | 128 | [1] |
| Escherichia coli DH5-alpha | Gram-negative | - | [1][4] |
| Bacillus subtilis | Gram-positive | - | [1][4] |
| Arthrobacter globiformis | Gram-positive | - | [1][4] |
Note: Specific MIC values for some strains were not explicitly stated in the provided search results, but activity has been demonstrated.
Antifungal Activity
In addition to its antibacterial properties, Ltc 3a has also shown efficacy against certain fungal pathogens, including Pichia pastoris and Saccharomyces cerevisiae.[1][4] The mechanism of action against fungal cells is also presumed to be membrane disruption.
Antitumor Activity
A growing body of evidence suggests that Ltc 3a possesses cytotoxic activity against various cancer cell lines.[1] This selectivity is attributed to the altered membrane composition of cancer cells, which often display a higher net negative charge compared to healthy eukaryotic cells.
Reported Cytotoxic Effects of this compound on Leukemia Cell Lines: [1]
-
C1498: 20.5% cell viability
-
Kasumi-1: 10% cell viability
-
K562: 30% cell viability
Experimental Protocols for the Investigation of this compound
The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological functions of this compound.
Peptide Synthesis and Purification
A prerequisite for any functional study is the availability of high-purity Ltc 3a.
Protocol 5.1.1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids according to the Ltc 3a sequence using a standard coupling reagent such as HBTU/DIEA.
-
Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing
Protocol 5.2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.
-
Standardization of Inoculum: Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of Ltc 3a in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Ltc 3a that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
Assessing the hemolytic activity of Ltc 3a is crucial to determine its cytotoxicity against mammalian cells.
Protocol 5.3.1: Hemolysis Assay using Human Red Blood Cells (hRBCs)
-
hRBC Preparation: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Dilution: Prepare a serial dilution of Ltc 3a in PBS.
-
Incubation: Mix the peptide dilutions with the hRBC suspension in a 96-well plate and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact hRBCs.
-
Hemoglobin Release Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).
Cytotoxicity Assay Against Cancer Cells
Protocol 5.4.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of Ltc 3a and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Visualizing the Science: Diagrams and Workflows
Proposed "Carpet" Mechanism of this compound
Caption: Proposed "Carpet" Model for this compound's membrane disruption.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound stands out as a compelling lead compound in the quest for novel antimicrobial and anticancer agents. Its potent, broad-spectrum activity, coupled with a membrane-disruptive mechanism that is less prone to the development of resistance, makes it a subject of significant interest.
Future research should focus on several key areas:
-
Structure-Activity Relationship Studies: Rational design of Ltc 3a analogs to enhance its therapeutic index by increasing its antimicrobial/antitumor activity while reducing its hemolytic properties.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the performance of Ltc 3a in animal models of infection and cancer to assess its therapeutic potential and safety profile.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular interactions of Ltc 3a with different membrane types to refine our understanding of its mechanism of action.
The continued exploration of this compound and other spider venom peptides holds immense promise for the development of the next generation of therapeutics to combat some of the most pressing challenges in human health.
References
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First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (2021, September 21). Retrieved January 20, 2026, from [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed. (2021, September 21). Retrieved January 20, 2026, from [Link]
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Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity | Request PDF. (2006, June 1). Retrieved January 20, 2026, from [Link]
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Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. (n.d.). Retrieved January 20, 2026, from [Link]
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Antimicrobial Peptides : Methods and Protocols. (n.d.). Retrieved January 20, 2026, from [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - MDPI. (2021, September 21). Retrieved January 20, 2026, from [Link]
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Latarcins: versatile spider venom peptides - PMC - PubMed Central. (2015, August 20). Retrieved January 20, 2026, from [Link]
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Antimicrobial Peptides: Methods and Protocols. (2017, December 1). Retrieved January 20, 2026, from [Link]
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Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students | Journal of Chemical Education. (2016, April 14). Retrieved January 20, 2026, from [Link]
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Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview - YouTube. (2022, August 30). Retrieved January 20, 2026, from [Link]
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Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity, | Biochemistry. (2008, February 23). Retrieved January 20, 2026, from [Link]
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(PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022, July 22). Retrieved January 20, 2026, from [Link]
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Latarcins: versatile spider venom peptides - PubMed. (2015, August 20). Retrieved January 20, 2026, from [Link]
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Latarcin - Biomedical Informatics Centre. (n.d.). Retrieved January 20, 2026, from [Link]
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The Antimicrobial Mechanism of Latarcin 3a: A Technical Guide to a Multifaceted Mode of Action
Abstract
Latarcin 3a (Ltc3a), a cationic antimicrobial peptide (AMP) isolated from the venom of the spider Lachesana tarabaevi, represents a fascinating case study in the evolution of microbial defense mechanisms.[1] Unlike many AMPs that rely on gross membrane disruption, Ltc3a employs a more sophisticated, multi-pronged strategy, combining subtle membrane interactions with the targeting of a critical intracellular enzyme. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ltc3a's antimicrobial activity, intended for researchers, scientists, and drug development professionals. We will dissect the key experimental methodologies used to elucidate its function, offering both the theoretical basis and practical protocols for their application.
Introduction: The Unique Profile of this compound
The latarcin family of peptides is characterized by a potent, broad-spectrum antimicrobial activity.[1] However, within this family, distinct mechanisms of action are observed. While some members, like Latarcin 2a, are aggressive membrane disruptors, Ltc3a exhibits high efficacy in bacterial killing without causing significant bilayer disturbance.[2][3][4] This observation was a crucial first insight, suggesting that its primary mechanism is not simple lytic pore formation.
Ltc3a is a 20-amino-acid peptide (SWKSMAKKLKEYMEKLKQRA) with a net charge of +6 and a significant hydrophobic moment.[1] Like many AMPs, it is unstructured in aqueous solution but folds into an amphipathic α-helix upon interaction with membrane-mimicking environments.[4] This structural transition is a hallmark of membrane-active peptides, facilitating their interaction with the lipid bilayer. The central hypothesis guiding the investigation of Ltc3a is that it initiates its action at the bacterial membrane, but its ultimate bactericidal effect is achieved through subsequent, more specific interactions.
A Dual-Action Mechanism: Membrane Translocation and Intracellular Targeting
The antimicrobial action of this compound can be conceptualized as a two-step process. This model is supported by a range of biophysical studies that differentiate it from peptides acting solely through membrane permeabilization.
Step 1: Initial Electrostatic Binding and Helical Folding
The initial interaction between Ltc3a and the bacterial membrane is driven by electrostatic attraction. The peptide's net positive charge is drawn to the anionic components of bacterial membranes, such as phosphatidylglycerol (PG) lipids.[5][6] This selective affinity for negatively charged surfaces is a key factor in its specificity for bacterial over eukaryotic cells.
Step 2: Membrane Insertion, Translocation, and Intracellular Action
Following initial binding, Ltc3a adopts an α-helical conformation and inserts into the membrane. However, instead of forming stable, lytic pores, the evidence points towards a transient interaction that facilitates its translocation across the bilayer into the cytoplasm.[2][3] This is supported by solid-state NMR studies showing the peptide lies relatively flat on the membrane surface with only a slight tilt, an orientation less conducive to forming transmembrane pores compared to highly tilted peptides.[7]
Once in the cytoplasm, Ltc3a targets a vital component of bacterial metabolism: the F1Fo-ATP synthase. By inhibiting this enzyme, Ltc3a effectively shuts down the cell's primary energy production pathway, leading to cell death.[1][8][9] This intracellular targeting explains the potent bactericidal activity observed in the absence of significant membrane lysis.
Visualizing the Mechanism of Action
The proposed dual-action mechanism of this compound is depicted in the following diagram:
Caption: Proposed dual-action mechanism of this compound.
Key Experimental Methodologies and Protocols
The elucidation of Ltc3a's mechanism relies on a suite of biophysical techniques. Here, we detail the core methodologies and provide foundational protocols.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
Expertise & Experience: CD spectroscopy is indispensable for observing the conformational changes in peptides upon membrane interaction. The characteristic double minima at ~208 and ~222 nm are a clear indicator of α-helical content. By titrating a peptide solution with liposomes of varying lipid compositions, we can determine the extent of folding and its dependence on membrane charge.
Trustworthiness: The protocol includes controls for the intrinsic CD signal of the liposomes themselves, ensuring that the observed spectral changes are solely attributable to the peptide's conformational shift.
Protocol: CD Analysis of Ltc3a-Membrane Interaction
-
Preparation of Solutions:
-
Prepare a stock solution of Ltc3a in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of 5 mM.
-
Prepare large unilamellar vesicles (LUVs) composed of either zwitterionic lipids (e.g., POPC) or a mixture mimicking bacterial membranes (e.g., POPC/POPG 7:3 molar ratio) by extrusion. The final lipid concentration should be around 10 mg/ml.
-
-
Data Acquisition:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the Ltc3a solution.
-
Record the CD spectrum of the LUV suspension to account for any background signal.
-
Add aliquots of the LUV suspension to the Ltc3a solution to achieve the desired peptide-to-lipid ratios (e.g., 1:50).[3]
-
Incubate the mixture for a sufficient time to allow for interaction (e.g., 10-15 minutes).
-
Record the CD spectrum of the Ltc3a-LUV mixture from 190 to 260 nm.
-
-
Data Analysis:
-
Subtract the buffer and LUV background spectra from the peptide spectra.
-
Convert the raw data (mdeg) to mean residue ellipticity [θ].
-
Estimate the α-helical content using deconvolution software.
-
Fluorescence Vesicle Leakage Assay: Assessing Membrane Permeabilization
Expertise & Experience: This assay directly measures the peptide's ability to disrupt the integrity of a lipid bilayer. We encapsulate a fluorescent dye (e.g., carboxyfluorescein or ANTS) at a self-quenching concentration within liposomes. If the peptide forms pores or disrupts the membrane, the dye leaks out, becomes diluted, and its fluorescence de-quenches, resulting in an increased signal.[10][11][12] The choice to test against both zwitterionic and anionic vesicles allows for an assessment of membrane selectivity.
Trustworthiness: The protocol includes a positive control (lysis with a detergent like Triton X-100) to define 100% leakage, providing a reliable scale for quantifying the peptide's disruptive capacity.
Protocol: ANTS/DPX Leakage Assay
-
Preparation of Vesicles:
-
Prepare LUVs (e.g., POPC/POPG 1:1) in a buffer containing 12.5 mM ANTS and 45 mM DPX.[11]
-
Remove non-encapsulated dye by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-75).
-
-
Fluorescence Measurement:
-
Dilute the dye-loaded LUVs in a cuvette with buffer to a final lipid concentration of 50-100 µM.
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for ANTS (e.g., Ex: 350 nm, Em: 520 nm).[10]
-
Record the baseline fluorescence (F0).
-
Add the desired concentration of Ltc3a to the cuvette and monitor the change in fluorescence over time (Ft).
-
After the reaction reaches a plateau, add Triton X-100 (to a final concentration of 0.1% v/v) to lyse all vesicles and obtain the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of leakage at time t using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Solid-State NMR (ssNMR): Determining Membrane Topology
Expertise & Experience: ssNMR provides unparalleled atomic-level detail on the structure and orientation of membrane-bound peptides. For Ltc3a, 15N solid-state NMR on macroscopically aligned lipid bilayers (bicelles) is particularly powerful. By selectively labeling a single nitrogen atom in the peptide backbone, its chemical shift anisotropy can be measured, which is directly dependent on the orientation of the α-helix relative to the membrane normal. This technique was crucial in determining that Ltc3a lies largely parallel to the membrane surface with a slight tilt (10-20 degrees), in contrast to the more transmembrane orientation of pore-forming peptides.[7][13]
Trustworthiness: The use of aligned bicelles provides a well-defined coordinate system, allowing for the unambiguous determination of the peptide's orientation. This avoids the ambiguities that can arise from powder pattern samples.
Protocol: 15N Solid-State NMR of Ltc3a in Aligned Bicelles
-
Sample Preparation:
-
Synthesize Ltc3a with a 15N-label at a specific residue within the helical region.
-
Prepare a mixture of long-chain (e.g., DMPC) and short-chain (e.g., DHPC) phospholipids to form bicelles.
-
Reconstitute the 15N-labeled Ltc3a into the bicelles at a specific peptide-to-lipid ratio (e.g., 1:100).[7]
-
Hydrate the sample and transfer it between two thin glass plates for measurement.
-
-
NMR Data Acquisition:
-
Acquire 15N spectra on a solid-state NMR spectrometer equipped with a flat-coil probe.
-
The sample is oriented with the normal to the glass plates either parallel or perpendicular to the external magnetic field.
-
-
Data Analysis:
-
The observed 15N chemical shift is a direct indicator of the orientation of the labeled peptide segment.
-
Simulate the expected chemical shifts for different helix tilt angles and compare them to the experimental value to determine the most probable orientation.
-
Experimental Workflow Visualization
The synergy between these techniques provides a comprehensive picture of Ltc3a's interaction with membranes.
Caption: Workflow for elucidating Ltc3a's membrane interaction mechanism.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its interactions.
| Parameter | Value | Method | Significance | Reference |
| Net Charge | +6 | Sequence Analysis | Drives initial electrostatic attraction to anionic bacterial membranes. | [1] |
| Hydrophobic Moment | 0.575 | Sequence Analysis | Indicates a strong amphipathic character, crucial for membrane insertion. | [1][5] |
| Helix Tilt Angle | 10-20° | Solid-State NMR | Suggests a superficial interaction with the membrane, favoring translocation over pore formation. | [7] |
| MIC vs. A. baumannii | 4 µg/ml | Broth Microdilution | Demonstrates high antimicrobial potency against a clinically relevant pathogen. | [1] |
| MIC vs. P. aeruginosa | 128 µg/ml | Broth Microdilution | Shows variable efficacy against different bacterial species. | [1] |
| Hemolytic Activity (EC50) | 127 µg/ml | Hemolysis Assay | Indicates moderate cytotoxicity to eukaryotic cells at higher concentrations. | [1] |
Conclusion and Future Directions
The antimicrobial mechanism of this compound is a compelling example of a dual-action strategy. It eschews brute-force membrane lysis in favor of a more subtle approach involving membrane translocation and subsequent inhibition of the essential ATP synthase enzyme. This multifaceted mechanism makes it an attractive template for the development of novel antimicrobial agents.
Future research should focus on several key areas:
-
High-Resolution Structural Studies: Obtaining a co-crystal structure of Ltc3a bound to the F1Fo-ATP synthase would provide definitive proof of the binding site and inform the design of more potent and specific inhibitors.
-
Translocation Pathway: The precise molecular steps involved in the translocation of Ltc3a across the bacterial membrane remain to be fully elucidated.
-
Rational Design: The structure-activity relationships revealed by studies on Ltc3a can be leveraged to design synthetic peptides with improved efficacy and reduced cytotoxicity.[1][14]
By continuing to unravel the complexities of peptides like this compound, the scientific community can pave the way for a new generation of therapeutics to combat the growing threat of antibiotic resistance.
References
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First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC. (URL: [Link])
-
Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (URL: [Link])
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])
-
Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])
-
A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. (URL: [Link])
-
Latest developments on the mechanism of action of membrane disrupting peptides. (URL: [Link])
-
The toroidal model of antimicrobial peptide-induced killing. (URL: [Link])
-
Inhibitors of ATP Synthase as New Antibacterial Candidates. (URL: [Link])
-
Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. (URL: [Link])
-
Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR. (URL: [Link])
-
ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides. (URL: [Link])
-
Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge. (URL: [Link])
-
Interaction between a Cationic Surfactant-like Peptide and Lipid Vesicles and Its Relationship to Antimicrobial Activity. (URL: [Link])
-
A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins. (URL: [Link])
-
Translocation of non-lytic antimicrobial peptides and bacteria penetrating peptides across the inner membrane of the bacterial envelope. (URL: [Link])
-
Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin?. (URL: [Link])
-
Representation of model mechanisms: toroidal pore, barrel-stave , carpet.. (URL: [Link])
-
In situ solid-state NMR study of antimicrobial peptide interactions with erythrocyte membranes. (URL: [Link])
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (URL: [Link])
-
Use of Synchrotron Radiation Circular Dichroism to Analyze the Interaction and Insertion of Proteins into Bacterial Outer Membrane Vesicles. (URL: [Link])
-
Circular Dichroism studies on the interactions of antimicrobial peptides with bacterial cells. (URL: [Link])
-
Solid-state nuclear magnetic resonance relaxation studies of the interaction mechanism of antimicrobial peptides with phospholipid bilayer membranes. (URL: [Link])
-
Pore Formation by T3SS Translocators: Liposome Leakage Assay. (URL: [Link])
-
Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein. (URL: [Link])
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- 14. researchgate.net [researchgate.net]
A Technical Guide to the Cytolytic Activity of Latarcin 3a on Bacterial Cells
Foreword
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Nature, in its vast evolutionary laboratory, has forged potent defense mechanisms, among which are antimicrobial peptides (AMPs). Found in the venom of the spider Lachesana tarabaevi, Latarcin 3a (Ltc3a) represents a compelling candidate for therapeutic development. This guide provides a comprehensive technical overview of Ltc3a's physicochemical properties, its mechanism of cytolytic action against bacterial cells, and the empirical methodologies required to validate its efficacy and selectivity. It is intended for researchers, biochemists, and drug development professionals dedicated to pioneering the next generation of anti-infective agents.
Molecular Profile of this compound
This compound is a 20-amino-acid linear peptide, a member of the latarcin family of cytolytic toxins.[1][2] Its efficacy as an antimicrobial agent is intrinsically linked to its unique physicochemical characteristics. The peptide is highly cationic and amphipathic, properties that are critical for its initial electrostatic attraction to and subsequent disruption of the negatively charged membranes characteristic of bacteria.
In aqueous environments, Ltc3a exists in a largely unstructured, random coil conformation.[1][2] However, upon encountering a membrane environment, it undergoes a significant conformational change, folding into an α-helix.[1][2][3] This structural transition is the linchpin of its membrane-disrupting activity.
| Property | Value | Reference |
| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | [1][2] |
| Molecular Mass | 2483.3 Da | [1][2] |
| Length | 20 residues | [1][2] |
| Net Charge (at pH 7) | +6 | [1][2] |
| Hydrophobicity | 35% | [1][2] |
| Hydrophobic Moment | 0.575 | [1][2] |
| Conformation (Aqueous) | Random coil | [1][2] |
| Conformation (Membrane) | α-helix | [1][2][3] |
Mechanism of Cytolytic Action
The primary mode of Ltc3a's antibacterial action is the perturbation and disruption of the bacterial cell membrane. While several models exist for AMP-membrane interactions, evidence suggests that latarcins, including Ltc3a, operate via a "carpet-like" mechanism.[1][2]
This model involves the following key stages:
-
Electrostatic Attraction: The highly positive charge (+6) of Ltc3a facilitates its accumulation on the surface of the negatively charged bacterial membrane, which is rich in anionic phospholipids like phosphatidylglycerol.
-
Membrane Binding & Helical Folding: Upon binding, the peptide transitions from a random coil to an amphipathic α-helix, orienting its hydrophobic residues towards the lipid core of the membrane and its hydrophilic, charged residues towards the phospholipid head groups.
-
Membrane Destabilization: At a critical threshold concentration, the accumulated peptides create tension and disrupt the bilayer's structure, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[4][5] This mechanism is distinct from models that propose the formation of discrete, stable pores.
Recent studies have also suggested that Ltc3a may have additional intracellular targets, such as the inhibition of E. coli ATP synthase, which could contribute to its overall bactericidal effect.[1][2]
Sources
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The Antifungal Potential of Latarcin 3a: A Technical Guide for Researchers and Drug Developers
Introduction: The Promise of Venom-Derived Peptides in Antifungal Drug Discovery
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel therapeutic avenues. Venoms, as intricate cocktails of bioactive molecules, have emerged as a promising reservoir for the discovery of new antimicrobial agents. Among these, antimicrobial peptides (AMPs) from spider venoms have garnered significant attention for their potent and broad-spectrum activity. This guide provides an in-depth technical exploration of Latarcin 3a, a cytolytic peptide isolated from the venom of the spider Lachesana tarabaevi, with a specific focus on its antifungal properties and the methodologies for their evaluation.[1][2]
This compound is a cationic, amphipathic peptide that adopts an α-helical structure, a key feature enabling its interaction with microbial membranes.[1] Its primary sequence is NH₂-SWKSMAKKLKEYMEKLKQRA-COOH.[1] This guide will delve into the known antifungal spectrum of this compound, its proposed mechanism of action, and provide detailed, field-proven protocols for its synthesis, purification, and the comprehensive assessment of its antifungal efficacy and cytotoxic profile.
Physicochemical Properties of this compound
The antifungal activity of this compound is intrinsically linked to its physicochemical characteristics. Understanding these properties is fundamental to appreciating its mechanism of action and for guiding the rational design of more potent and selective analogs.
| Property | Value/Description | Significance for Antifungal Activity |
| Amino Acid Sequence | NH₂-SWKSMAKKLKEYMEKLKQRA-COOH | The specific arrangement of hydrophobic and cationic residues determines its amphipathic nature. |
| Molecular Weight | ~2400 Da | Influences diffusion and interaction with the fungal cell wall and membrane. |
| Net Charge | +6 at neutral pH | The positive charge facilitates the initial electrostatic attraction to the negatively charged components of fungal cell membranes.[1] |
| Secondary Structure | α-helical | The helical conformation is crucial for membrane insertion and disruption.[1] |
| Amphipathicity | Possesses distinct hydrophobic and hydrophilic faces | This separation allows the peptide to interact with both the lipid core and the aqueous environment of the cell membrane.[1] |
Antifungal Spectrum of Activity
Initial studies have demonstrated the antifungal potential of this compound against specific fungal species.
| Fungal Species | Activity | Reference |
| Pichia pastoris | Active | [1] |
| Saccharomyces cerevisiae | Active | [1] |
While current publicly available data on the broader antifungal spectrum of this compound is limited, its activity against these model yeast species strongly suggests its potential against other pathogenic fungi. Further investigation against clinically relevant species such as Candida albicans, other Candida species, and filamentous fungi like Aspergillus fumigatus is a critical next step in its development as a therapeutic candidate.
Mechanism of Antifungal Action: The "Carpet" Model
The primary mechanism by which this compound is thought to exert its antifungal effect is through direct interaction with and disruption of the fungal cell membrane, a process often described by the "carpet" model.[1][3] This model delineates a multi-step process that ultimately leads to cell death.
-
Electrostatic Attraction: The positively charged this compound peptides are initially attracted to the negatively charged components of the fungal cell membrane, such as phospholipids and proteins.[4]
-
Membrane Accumulation (Carpeting): The peptides accumulate on the surface of the membrane, orienting themselves parallel to the lipid bilayer.[5][6] This creates a "carpet-like" covering.
-
Membrane Destabilization and Permeabilization: Once a threshold concentration of the peptide is reached on the membrane surface, the integrity of the lipid bilayer is compromised.[3][5] This can lead to the formation of transient pores or a more generalized membrane disruption, resulting in the leakage of intracellular contents and ultimately, cell lysis.[7]
This membrane-centric mechanism of action is a key advantage of many AMPs, as it is less likely to induce resistance compared to drugs that target specific intracellular enzymes.[8]
Caption: The proposed "carpet" mechanism of this compound.
Experimental Protocols for the Evaluation of Antifungal Properties
This section provides detailed, step-by-step methodologies for the synthesis, purification, and antifungal assessment of this compound. These protocols are designed to be self-validating and are based on established standards in the field.
Peptide Synthesis and Purification
The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[9]
Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid.[1]
-
Amino Acid Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Perform couplings using a 4-fold excess of Fmoc-protected amino acids activated with 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF for 60-120 minutes.[1]
-
-
Fmoc Deprotection:
-
Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail of trifluoroacetic acid (TFA), water, 1,2-ethanedithiol (EDT), and triisopropylsilane (TIS) (e.g., 94.0:2.5:2.5:1.0 by volume) for 90 minutes at room temperature.[1]
-
-
Peptide Precipitation and Extraction:
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and confirm the presence of the desired peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Caption: A generalized workflow for solid-phase peptide synthesis.
Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][11]
Protocol: Broth Microdilution Assay for MIC Determination
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[11]
-
-
Peptide Serial Dilution:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in RPMI-1640 medium.[11] The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the peptide dilution, as well as to a positive control well (no peptide) and a negative control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[11]
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[12]
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[13]
-
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Fungal Membrane Permeabilization Assay
To investigate the membrane-disrupting activity of this compound, a propidium iodide (PI) uptake assay can be performed. PI is a fluorescent dye that is excluded by cells with intact membranes but can enter and intercalate with the DNA of membrane-compromised cells, emitting a red fluorescence.[14][15][16]
Protocol: Propidium Iodide Uptake Assay
-
Fungal Cell Preparation:
-
Grow the fungal cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a concentration of approximately 10⁶ cells/mL.[15]
-
-
Peptide Treatment:
-
Incubate the fungal cell suspension with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 30-60 minutes) at room temperature. Include a positive control (e.g., ethanol-treated cells) and a negative control (untreated cells).
-
-
PI Staining:
-
Analysis:
-
Analyze the fluorescence of the cell suspensions using a flow cytometer or a fluorescence microscope.
-
An increase in red fluorescence in the peptide-treated samples compared to the negative control indicates membrane permeabilization.[17]
-
Structure-Activity Relationship and Future Directions
While this compound itself shows promise, its structure provides a scaffold for rational drug design to enhance its antifungal potency and selectivity. Key aspects to consider for future research include:
-
Truncation and Alanine Scanning Mutagenesis: To identify the minimal active domain and the key residues responsible for antifungal activity.
-
Hydrophobicity and Cationicity Modulation: Systematically altering the balance of hydrophobic and cationic residues can optimize the peptide's interaction with fungal membranes while potentially reducing cytotoxicity to host cells.
-
Formulation and Delivery: Investigating novel delivery systems to enhance the stability and bioavailability of this compound in a therapeutic setting.
Conclusion
This compound represents a promising lead compound in the quest for novel antifungal agents. Its membrane-disrupting mechanism of action, characteristic of many venom-derived peptides, offers a potential solution to the growing problem of antifungal resistance. The technical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs, paving the way for the development of a new generation of antifungal therapeutics.
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Arendrup, M. C., & Patterson, T. F. (2017). Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. Clinical Microbiology Reviews, 30(2), 439-469. [Link]
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Jäkel, C. E., et al. (2012). Mechanism of action of antimicrobial peptides (AMPs). ResearchGate. [Link]
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]
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Mokoena, M. P., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7578. [Link]
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Budagavi, D. P., et al. (2018). Antifungal activity of Latarcin 1 derived cell-penetrating peptides against Fusarium solani. ResearchGate. [Link]
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Shahmiri, M., et al. (2016). Latest developments on the mechanism of action of membrane disrupting peptides. Pharmaceutical Patent Analyst, 5(3), 183-195. [Link]
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JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
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Chow, N. A., et al. (2022). Summary of antifungal susceptibility results and MIC distribution for... ResearchGate. [Link]
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Zhang, S., & Li, X. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. International Journal of Molecular Sciences, 24(17), 13391. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. [Link]
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Tati, S., et al. (2016). Quantifying the Antifungal Activity of Peptides Against Candida albicans. Journal of Visualized Experiments, (115), e54452. [Link]
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Le, C. F., et al. (2023). Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. International Journal of Medical Students, 11(3), 198-206. [Link]
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Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]
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Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S64-S69. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Pinilla, G., et al. (2023). In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance. Journal of Fungi, 9(8), 793. [Link]
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Lee, T. H., et al. (2016). Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design. Frontiers in Cellular and Infection Microbiology, 6, 159. [Link]
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Preliminary Studies on Latarcin 3a Cytotoxicity: An In-depth Technical Guide
Introduction: The Double-Edged Sword of a Potent Peptide
Latarcin 3a (Ltc-3a), a cationic and amphipathic α-helical peptide derived from the venom of the spider Lachesana tarabaevi, has garnered significant interest within the scientific community.[1][2] Its potent antimicrobial and antifungal properties position it as a promising candidate for the development of novel therapeutics in an era of mounting antibiotic resistance.[1][2][3] However, the very mechanism that makes Ltc-3a an effective antimicrobial agent—its ability to interact with and disrupt cell membranes—also presents a significant hurdle: potential cytotoxicity to mammalian cells.[4][5][6]
Like many venom-derived peptides, latarcins can exhibit non-selective cytolytic activity.[1][2] While some studies suggest that Ltc-3a and its relatives can be selective in killing bacteria with low hemolytic activity[5][7], a thorough and systematic evaluation of its cytotoxic profile is a critical prerequisite for any further therapeutic development. Understanding the concentration-dependent effects of this compound on various cell types, and elucidating the underlying mechanisms of cell death, are paramount to establishing a therapeutic window and ensuring its safety and efficacy.
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound. We will delve into the core principles of cytotoxicity assessment, provide detailed, field-proven protocols for key assays, and explain the rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic potential of this promising antimicrobial peptide.
Chapter 1: Strategic Assay Selection for a Comprehensive Cytotoxic Profile
A single assay is insufficient to fully characterize the cytotoxicity of a novel compound like this compound. A multi-pronged approach, employing assays that measure different cellular endpoints, is essential for a comprehensive and reliable assessment. The primary mechanisms of cell death to consider are necrosis and apoptosis.[8]
-
Necrosis is typically a result of acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.[8]
-
Apoptosis , or programmed cell death, is a more controlled process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of specific enzymes called caspases.[8][9]
Our preliminary assessment strategy will therefore focus on three key areas:
-
Cell Viability: Quantifying the overall health and metabolic activity of a cell population after exposure to this compound.
-
Membrane Integrity: Directly measuring the disruption of the cell membrane, a hallmark of necrosis.
-
Apoptotic Markers: Detecting the biochemical hallmarks of programmed cell death.
The following diagram illustrates the logical workflow for a comprehensive preliminary cytotoxicity assessment of this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Chapter 2: Foundational Assays for Cytotoxicity Screening
Assessing Cell Viability via Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[10][12]
Causality Behind Experimental Choices:
-
Why MTT first? It's a robust, high-throughput, and cost-effective initial screening tool to determine the dose-dependent effect of this compound and to calculate the IC50 (half-maximal inhibitory concentration) value. This value is crucial for designing subsequent, more detailed mechanistic studies.
-
Serum Considerations: The presence of serum in the culture medium can interfere with some peptides.[13][14] It is advisable to perform initial tests in both serum-containing and serum-free media to assess if serum components affect this compound's activity.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate culture medium (with or without serum). Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (cells with medium but no peptide) and blank controls (medium only).[15]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10][15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution.[10][15] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration to determine the IC50 value.
Measuring Membrane Disruption: The Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a classic method for quantifying cytotoxicity by measuring the loss of cell membrane integrity.[16] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17] The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the number of lysed cells.[16][17]
Causality Behind Experimental Choices:
-
Why LDH? This assay directly measures membrane rupture, a key feature of necrosis. It serves as an excellent orthogonal method to the MTT assay. While a decrease in MTT signal implies cell death or growth inhibition, an increase in LDH release confirms cell lysis.
-
Controls are Critical: The assay requires three key controls:
-
Spontaneous LDH Release: Supernatant from untreated cells to measure background cell death.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton™ X-100) to determine the total LDH content.[17]
-
Vehicle Control: Supernatant from cells treated with the peptide's vehicle.
-
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (steps 1-3). Set up wells for spontaneous and maximum release controls.
-
Induce Maximum Release: About 30-45 minutes before the end of the treatment incubation, add 10 µL of the 10X Lysis Buffer provided in most commercial kits (e.g., from Thermo Fisher, Promega, Abcam) to the maximum release control wells.[16]
-
Supernatant Transfer: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.[16]
-
Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of this mixture to each well of the new plate containing the supernatants.[16]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Stop the reaction by adding 50 µL of Stop Solution (if provided in the kit). Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Chapter 3: Delving into the Mechanism of Cell Death
Once the cytotoxic potential of this compound is established, the next logical step is to determine the mode of cell death—apoptosis or necrosis.
Distinguishing Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a powerful tool for differentiating between healthy, apoptotic, and necrotic cells.[18]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18][19] Annexin V is typically conjugated to a fluorescent dye (e.g., FITC or CF®488A).[18][19]
-
Propidium Iodide (PI): A fluorescent nuclear dye that is impermeant to live and early apoptotic cells with intact membranes.[18] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA and fluoresces red.[18]
Interpretation of Staining Patterns: [8]
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (though this population can be small or transient).
The following diagram illustrates the different cell populations identified by this assay.
Caption: Quadrant analysis of Annexin V vs. PI flow cytometry data.
Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the characteristic features of apoptosis.[20] Assays to measure their activity provide strong evidence for an apoptotic mechanism. These assays typically use a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active Caspase-3/7.[21][22] The cleavage releases a reporter molecule that is either colorimetric (pNA) or luminescent (aminoluciferin).[21][22]
Causality Behind Experimental Choices:
-
Why Caspase-3/7? Measuring the activity of these executioner caspases provides specific biochemical evidence that apoptosis is occurring. It complements the Annexin V staining, which detects an earlier event (PS externalization).
-
Luminescent vs. Colorimetric: Luminescent assays (e.g., Promega's Caspase-Glo®) are generally more sensitive than colorimetric assays and are well-suited for high-throughput screening.[21]
Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with this compound at concentrations around the predetermined IC50.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[23] Allow it to equilibrate to room temperature before use.[23]
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Luminescence is proportional to the amount of caspase activity. Results are often expressed as fold-change in activity compared to untreated control cells.
Chapter 4: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Cytotoxicity of this compound on Human Fibroblast Cells (Example Data)
| Assay Type | Endpoint Measured | Incubation Time | IC50 (µg/mL) | Max. Effect (%) |
| MTT | Metabolic Activity | 24 hours | 25.5 | 95% Viability Loss |
| LDH | Membrane Integrity | 24 hours | 30.2 | 88% Cytotoxicity |
Table 2: Mechanistic Analysis of this compound-Induced Cell Death (Example Data at IC50 Concentration)
| Assay Type | Parameter | Untreated Control | This compound (25 µg/mL) |
| Flow Cytometry | % Early Apoptotic (Annexin V+/PI-) | 4.1% | 35.8% |
| % Late Apoptotic/Necrotic (Annexin V+/PI+) | 2.5% | 15.2% | |
| Caspase-3/7 | Relative Luminescence Units (RLU) | 1,500 | 12,500 |
| Fold Increase vs. Control | 1.0 | 8.3 |
Interpreting the Results: The preliminary data suggest that this compound induces cytotoxicity in a dose-dependent manner. The close correlation between the IC50 values from the MTT and LDH assays indicates that the loss of metabolic activity is strongly associated with a loss of membrane integrity. Furthermore, the significant increase in the early apoptotic population and the robust activation of Caspase-3/7 strongly suggest that, at this concentration, apoptosis is a primary mechanism of cell death induced by this compound. The presence of a late apoptotic/necrotic population is expected as apoptosis progresses to secondary necrosis.[8]
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the preliminary in vitro evaluation of this compound cytotoxicity. By employing a strategic combination of assays that measure cell viability, membrane integrity, and specific apoptotic markers, researchers can build a comprehensive profile of the peptide's effects on mammalian cells. The insights gained from these studies are fundamental for guiding future research, including peptide engineering efforts to enhance selectivity and in vivo toxicity assessments. A thorough understanding of this compound's cytotoxic profile is the cornerstone for responsibly developing this potent antimicrobial peptide into a safe and effective therapeutic agent.
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Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
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Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
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Braga, M. A., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. Retrieved from [Link]
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ResearchGate. (n.d.). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. Retrieved from [Link]
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MBL International. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
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protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). In Vitro Toxicity Testing Protocols. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. Retrieved from [Link]
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Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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MDPI. (2024, December 10). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Retrieved from [Link]
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ResearchGate. (2013, September 4). How can I set a protocol to do a mtt assay of peptide and protein?. Retrieved from [Link]
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National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Retrieved from [Link]
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MDPI. (2025, October 16). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. Retrieved from [Link]
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ResearchGate. (2025, August 6). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity | Request PDF. Retrieved from [Link]
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Oxford Academic. (n.d.). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Retrieved from [Link]
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MDPI. (n.d.). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of cytotoxicity of the peptides on human cell lines and.... Retrieved from [Link]
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Weder, J., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(19), 10242. Retrieved from [Link]
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ACS Publications. (2008, February 23). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Retrieved from [Link]
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protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
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PubMed. (2021, September 21). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. Retrieved from [Link]
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PubMed. (n.d.). Latarcins: versatile spider venom peptides. Retrieved from [Link]
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The Latarcin Peptide Family: A Technical Guide to Structure, Function, and Therapeutic Potential
Abstract
The Latarcin (Ltc) family of peptides, originally isolated from the venom of the Central Asian spider Lachesana tarabaevi, represents a versatile class of linear, cationic antimicrobial peptides (AMPs) with significant therapeutic potential.[1][2] Characterized by their amphipathic α-helical structure in membrane environments, these peptides exhibit a broad spectrum of cytotoxic activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even cancer cells.[1][3][4] This in-depth technical guide provides a comprehensive review of the Latarcin family, detailing their structural properties, multifaceted mechanisms of action, and diverse biological activities. We will explore the experimental methodologies crucial for their study, delve into the rational design of more potent and selective analogs, and discuss the challenges and future directions for their clinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of these remarkable spider venom peptides.
Introduction: The Emergence of Latarcins as Potent Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[5][6] Nature, a vast repository of bioactive molecules, has provided a rich source of inspiration, with venom peptides emerging as particularly promising candidates.[1] The Latarcin family, a group of seven peptides discovered in the venom of the spider Lachesana tarabaevi, has garnered significant attention for its potent and broad-spectrum antimicrobial properties.[7][8] These peptides are believed to function synergistically with neurotoxins in the venom, facilitating their access to target neurons.[1]
Unlike many other venom toxins that are constrained by disulfide bonds, latarcins are linear peptides, a structural feature that imparts flexibility and the ability to interact with a wide array of biological molecules.[1] In aqueous solutions, latarcins are largely unstructured; however, upon encountering a membrane-mimicking environment, they adopt a well-defined amphipathic α-helical conformation, which is crucial for their biological activity.[1][7][9] This guide will provide a detailed exploration of the structural and functional intricacies of the Latarcin family, offering insights into their potential as next-generation therapeutics.
Structural Characteristics and Physicochemical Properties of Latarcins
The Latarcin family comprises seven distinct peptides, designated Ltc1 through Ltc7, with diverse sequences.[7][10] A key characteristic of these peptides is their cationic nature and their propensity to form amphipathic α-helices in the presence of lipid membranes.[1][3] This amphipathicity, with a distinct separation of hydrophobic and hydrophilic residues along the helical axis, is a hallmark of many membrane-active AMPs.
Table 1: Physicochemical Properties of the Latarcin Family of Peptides
| Peptide | Sequence | Length (Residues) | Net Charge | C-terminus |
| Ltc1 | SMWSGMWRRKLKKLRNALKKKLKGE | 25 | +8 | -COOH |
| Ltc2a | GLFGKLIKKFGRKAISYAVKKARGKH | 26 | +8 | -COOH |
| Ltc3a | SWKSMAKKLKEYMEKLKQRA | 20 | +6 | -NH2 |
| Ltc4a | GKLKKLFKKTFGEIKKLKEKA | 21 | +8 | -NH2 |
| Ltc5 | FKLFKKWFFKKLKKSVKKLKKSKKF | 28 | +10 | -NH2 |
| Ltc6a | GLLSKLIGGLFKKAKESIKKLKKSKKEFL | 29 | +7 | -COOH |
| Ltc7 | GLLSKLIGGLFKKAKESIKKLKKSKKESL | 29 | +6 | -COOH |
| Data compiled from multiple sources.[7][10] |
The primary structure of each latarcin dictates its unique hydrophobic and electrostatic properties. For instance, Ltc3a, Ltc4a, and Ltc5a are C-terminally amidated, a modification known to enhance the stability and activity of many AMPs.[10] In contrast, the other four latarcins possess a free carboxyl group at their C-terminus.[10] These structural variations contribute to the diverse biological activities observed within the family.
Caption: Conformational change of Latarcin peptides upon membrane interaction.
The Multifaceted Mechanism of Action of Latarcin Peptides
The primary mode of action for most latarcins is the disruption of microbial cell membranes.[1][11] Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, driven by hydrophobic interactions.
The exact mechanism of membrane permeabilization can vary among the different latarcins. Some, like the highly aggressive Ltc2a, cause indiscriminate permeabilization of both natural and artificial membranes through the segregation of anionic lipids.[9][10] This can lead to the formation of pores or a more general destabilization of the membrane, often described by the "carpet-like" model, where the peptides accumulate on the membrane surface before disrupting it.[5][11][12]
Other latarcins, such as Ltc1, Ltc3a, Ltc4a, and Ltc5a, are more selective, efficiently killing bacteria without causing significant disruption to the bilayer.[9][10] These peptides may act more slowly or even translocate across the membrane to interact with intracellular targets, suggesting more subtle lipid interactions.[9][10] For instance, Ltc-3a has been shown to inhibit the ATP synthase of E. coli.[5]
Caption: Proposed mechanisms of action for Latarcin peptides.
Diverse Biological Activities of the Latarcin Family
The unique structural features of latarcins translate into a wide range of biological activities, making them attractive candidates for various therapeutic applications.
Antimicrobial Activity
Latarcins exhibit potent activity against a broad spectrum of microorganisms. Their efficacy has been demonstrated against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus xylosus) and Gram-negative (e.g., Escherichia coli, Acinetobacter sp.) bacteria.[9][10] The minimum inhibitory concentrations (MICs) for the more active latarcins typically fall within the low micromolar range.[13] For example, Ltc2a has a reported MIC of 0.5 µM for both Bacillus subtilis and Escherichia coli.[14]
Anticancer Activity
Beyond their antimicrobial effects, several latarcins have demonstrated significant cytotoxic activity against cancer cells.[1][4] For instance, Ltc2a has been shown to exhibit selective cytotoxicity towards triple-negative breast cancer cells at a concentration of 2 µM, inducing rapid membrane disruption.[15] The proposed mechanism for their anticancer activity involves their preferential interaction with the negatively charged components often found on the surface of cancer cell membranes. The interaction of Ltc2a and its derivative, Ltc2aG11A, with "raft" lipid bilayers, which are more prevalent in some cancer cells, has been studied to explore their anticancer potential.[16]
Hemolytic and Cytotoxic Activity
A critical consideration for the therapeutic development of AMPs is their potential toxicity to host cells. While some latarcins, like the highly active Ltc2a, can exhibit hemolytic activity, others, such as Ltc6a and Ltc7, show very low hemolytic activity.[9][10] This variability within the family highlights the potential for rational design to develop analogs with improved selectivity for microbial or cancer cells over healthy host cells. Studies have shown that fusion of a nuclear localization sequence (NLS) to a Latarcin 1-derived peptide significantly reduced its cytotoxicity against HeLa cells while maintaining antimicrobial activity.[17]
Key Experimental Methodologies for Latarcin Research
A robust understanding of the Latarcin family relies on a combination of biophysical, microbiological, and cell-based assays.
Peptide Synthesis and Purification
The foundation of Latarcin research is the availability of high-purity peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Latarcins
-
Resin Selection: Choose an appropriate solid support. For C-terminally amidated peptides (Ltc3a, Ltc4a, Ltc5a), a Rink Amide resin is suitable.[7][13] For peptides with a C-terminal carboxylic acid (Ltc1, Ltc2a, Ltc6a, Ltc7), a Wang resin is a common choice.[7] For longer peptides like Ltc6a and Ltc7, a low-load Wang resin can improve synthesis efficiency.[7][9]
-
Fmoc Chemistry: Employ the standard N-9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy for the α-amino group of the amino acids.[13]
-
Coupling: Perform amino acid couplings using activating agents such as 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF).[13]
-
Deprotection: Remove the Fmoc group using a solution of 4-methylpiperidine in DMF to allow for the coupling of the next amino acid.[13]
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS).[13]
Structural Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of latarcins.
Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a stock solution of the purified latarcin peptide in an appropriate buffer (e.g., phosphate buffer).
-
Measurement in Aqueous Solution: Record the CD spectrum of the peptide in the buffer to confirm its largely unstructured state.[7]
-
Measurement in Membrane-Mimicking Environments: To induce helical folding, record the CD spectrum in the presence of:
-
Data Analysis: Analyze the resulting spectra for the characteristic double minima at approximately 208 and 222 nm, which are indicative of α-helical content.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of latarcins.
Protocol: Broth Microdilution Assay
-
Bacterial Culture: Grow the target bacterial strains to the mid-logarithmic phase in an appropriate growth medium.
-
Peptide Dilution: Prepare a two-fold serial dilution of the latarcin peptide in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Rational Design and Engineering of Latarcin Derivatives
The natural diversity of the Latarcin family provides a foundation for the rational design of novel peptides with enhanced therapeutic properties. By modifying the primary sequence, researchers can fine-tune characteristics such as net charge, hydrophobicity, and amphipathicity to improve antimicrobial potency, selectivity, and stability.
For example, a study involving the rational design of analogs of Latarcin-3a (Ltc-3a) demonstrated that substitutions of specific amino acids could significantly alter the peptide's activity.[13] By increasing the net positive charge and adjusting the hydrophobic moment, it was possible to generate analogs with improved antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as enhanced antitumor activity, while maintaining low hemolytic activity.[13]
Caption: Workflow for the rational design of Latarcin analogs.
Future Perspectives and Challenges in Clinical Development
The Latarcin family of peptides holds immense promise as a source of novel antimicrobial and anticancer agents. However, several challenges must be addressed to translate this potential into clinical applications.[6][18] These include:
-
Optimizing Selectivity: Further engineering is required to develop latarcin analogs with a high therapeutic index, maximizing their activity against target pathogens or cancer cells while minimizing toxicity to host cells.
-
Improving Stability: Linear peptides can be susceptible to proteolytic degradation in vivo. Strategies such as D-amino acid substitution, cyclization, or formulation with delivery vehicles may be necessary to enhance their stability and bioavailability.
-
Cost of Production: The chemical synthesis of peptides can be expensive, potentially limiting their widespread use.[19] The development of efficient recombinant production systems could offer a more cost-effective alternative.[19]
-
Navigating the Regulatory Landscape: The path to clinical approval for novel antimicrobial agents is challenging, with high attrition rates and economic hurdles.[18][20]
Despite these challenges, the unique structural and functional properties of the Latarcin family make them a compelling area for continued research and development. In vivo studies with Ltc2a in a zebrafish model have already shown promising results with favorable uptake and a lack of acute toxicity, paving the way for further preclinical development.[15] As our understanding of their structure-activity relationships deepens, the rational design of latarcin-based therapeutics is poised to make significant contributions to the fight against infectious diseases and cancer.
References
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
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de Lima, M. E., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 935596. [Link]
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Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501–4522. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed, 34576320. [Link]
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Yang, L., et al. (2012). Imaging the membrane lytic activity of bioactive peptide latarcin 2a. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2735-2743. [Link]
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Kozlov, S. A., et al. (2006). Latarcins, antimicrobial and cytolytic peptides from the venom of the spider Lachesana tarabaevi (Zodariidae) that exemplify biomolecular diversity. Journal of Biological Chemistry, 281(30), 20983-20992. [Link]
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Budagavi, D. P., & Chugh, A. (2018). Antibacterial properties of Latarcin 1 derived cell-penetrating peptides. European Journal of Pharmaceutical Sciences, 115, 43-49. [Link]
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Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. PubMed, 26286896. [Link]
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Kumar, A., & Chugh, A. (2025). Assessing the anticancer potential of spider venom peptide Latarcin Ltc2a against triple negative breast cancer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1867(7), 184442. [Link]
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Various Authors. (n.d.). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. ResearchGate. [Link]
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de Lima, M. E., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers. [Link]
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Kozlov, S. A., et al. (2006). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. ResearchGate. [Link]
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Vassilevski, A. A., et al. (2008). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Expression and Purification, 62(2), 167-172. [Link]
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Dubovskii, P. V., et al. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry, 47(11), 3525–3533. [Link]
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NovoPro Bioscience Inc. (n.d.). Latarcin 1 peptide. NovoPro Bioscience Inc.. [Link]
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An In-Depth Technical Guide to the Interaction of Latarcin 3a with Lipid Bilayers
Abstract
Latarcin 3a (Ltc-3a), a potent antimicrobial peptide (AMP) isolated from the venom of the spider Lachesana tarabaevi, represents a compelling subject for research in novel anti-infective therapies. Its efficacy is intrinsically linked to its interaction with and disruption of bacterial cell membranes. This technical guide provides a comprehensive exploration of the biophysical and mechanistic aspects of Ltc-3a's engagement with lipid bilayers. We delve into the peptide's structural characteristics, its conformational changes upon membrane binding, and the thermodynamic forces governing this interaction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into Ltc-3a and other membrane-active peptides.
Introduction: The Scientific Imperative for Understanding this compound
The rise of multidrug-resistant pathogens constitutes a formidable global health challenge, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which primarily involves the perturbation of microbial cell membranes.[1][2] this compound (Ltc-3a) is a member of the latarcin family of peptides, which are characterized by their cationic nature and amphipathic structures that facilitate an alpha-helical conformation in a membrane environment.[2][3]
A thorough understanding of the molecular interactions between Ltc-3a and lipid bilayers is paramount for several reasons. Firstly, it elucidates the fundamental mechanism of its antimicrobial action, providing a basis for rational drug design. Secondly, it allows for the optimization of its therapeutic window by identifying structural motifs that enhance bacterial membrane selectivity while minimizing off-target effects, such as hemolysis.[4] This guide will systematically dissect the key attributes of Ltc-3a and the experimental methodologies employed to characterize its interaction with model membrane systems.
Physicochemical and Structural Properties of this compound
The interaction of Ltc-3a with a lipid bilayer is dictated by its primary amino acid sequence and the resulting physicochemical properties. A comprehensive understanding of these characteristics is the first step in predicting and analyzing its membrane-disrupting capabilities.
Amino Acid Sequence and Key Physicochemical Parameters
This compound is a 20-amino acid peptide with the sequence SWKSMAKKLKEYMEKLKQRA-COOH .[3] Its properties are summarized in the table below.
| Property | Value | Significance in Membrane Interaction | Source |
| Amino Acid Sequence | SWKSMAKKLKEYMEKLKQRA | The specific arrangement of hydrophobic and cationic residues determines its amphipathicity and interaction potential. | [3] |
| Molecular Weight | 2483.3 Da | Influences diffusion and transport across biological barriers. | [3] |
| Net Charge (at pH 7) | +6 | The strong positive charge facilitates initial electrostatic attraction to negatively charged bacterial membranes. | [3] |
| Hydrophobicity (%) | 35% | A moderate level of hydrophobicity contributes to the peptide's ability to partition into the nonpolar core of the lipid bilayer. | [3] |
| Hydrophobic Moment (µH) | 0.575 | This value quantifies the amphipathicity of the peptide when folded into an α-helix, indicating a clear segregation of hydrophobic and hydrophilic faces. | [3] |
Structural Conformation: From Random Coil to α-Helix
In aqueous solution, like many AMPs, this compound exists in a largely unstructured, random coil conformation.[5][6] However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change, folding into an α-helix.[3][6] This transition is a critical step in its mechanism of action, as the helical structure organizes the hydrophobic and cationic residues onto opposite faces of the molecule, creating a distinct amphipathic profile.[1]
Visualization of Amphipathicity: The Helical Wheel Projection
The amphipathic nature of the Ltc-3a α-helix can be visualized using a helical wheel projection. This diagram illustrates the segregation of hydrophobic and hydrophilic residues, which is crucial for its interaction with the lipid bilayer. The hydrophobic face can insert into the nonpolar core of the membrane, while the cationic face can interact with the negatively charged lipid headgroups.[7]
Caption: Helical wheel projection of this compound.
Mechanism of Interaction with Lipid Bilayers
The interaction of Ltc-3a with bacterial membranes is a multi-step process that ultimately leads to membrane permeabilization and cell death. This process can be conceptualized as follows:
-
Electrostatic Attraction: The highly cationic nature of Ltc-3a facilitates its initial binding to the anionic surfaces of bacterial membranes, which are rich in phospholipids such as phosphatidylglycerol (PG).[1]
-
Interfacial Binding and Conformational Change: Upon association with the membrane interface, Ltc-3a undergoes a conformational transition from a random coil to an α-helix.[5][6]
-
Hydrophobic Insertion and Membrane Perturbation: The amphipathic helix aligns parallel to the membrane surface, with its hydrophobic face inserting into the acyl chain region of the bilayer and its cationic face interacting with the lipid headgroups. This insertion disrupts the local lipid packing and can lead to membrane thinning and increased permeability.[8] While the exact mechanism is still under investigation, it is thought to follow a "carpet-like" model, where the peptide accumulates on the membrane surface, leading to widespread disruption rather than the formation of discrete pores.[3][9]
Caption: Proposed mechanism of this compound interaction with lipid bilayers.
Experimental Characterization of this compound-Membrane Interactions
A combination of biophysical techniques is essential to fully characterize the interaction between Ltc-3a and lipid bilayers.[2] This section outlines the key experimental approaches and provides detailed protocols.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure
CD spectroscopy is a powerful technique for monitoring the conformational changes of peptides upon interaction with lipid membranes.[5] The characteristic α-helical spectrum, with minima around 208 and 222 nm and a maximum around 192 nm, provides direct evidence of Ltc-3a folding in the presence of liposomes.
Experimental Data: In the presence of small unilamellar vesicles composed of DMPC/DMPG (7/3), this compound folds into an α-helix at a peptide-to-lipid molar ratio of 1:50.[5] While unstructured in aqueous buffer, it shows a noticeable helical fold of approximately 30% even in solution, which is significant compared to other latarcins.[5]
Experimental Protocol: CD Spectroscopy of Ltc-3a with Liposomes
-
Peptide and Liposome Preparation:
-
Prepare a stock solution of Ltc-3a in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., DMPC/DMPG 7:3) by thin-film hydration followed by sonication or extrusion.
-
-
CD Spectrometer Setup:
-
Set the spectrometer to scan from 260 nm to 190 nm.
-
Use a quartz cuvette with a 1 mm path length.
-
Maintain a constant temperature, for example, 30°C.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record a spectrum of the liposome suspension in the buffer.
-
Add Ltc-3a to the liposome suspension to achieve the desired peptide-to-lipid ratio (e.g., 1:50).
-
Record the spectrum of the Ltc-3a and liposome mixture, averaging at least three scans.
-
-
Data Analysis:
-
Subtract the buffer and liposome spectra from the peptide-liposome spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to determine the percentage of α-helical content using deconvolution software.
-
Fluorescence Leakage Assays: Quantifying Membrane Permeabilization
Fluorescence leakage assays are used to quantify the ability of Ltc-3a to disrupt the integrity of lipid vesicles. These assays rely on the release of a fluorescent dye encapsulated within the vesicles upon peptide-induced membrane permeabilization.
Experimental Data: this compound induces approximately 20% leakage in large unilamellar vesicles composed of POPC/POPG (1/1) at a peptide-to-lipid ratio of 1:50.[4] This indicates a moderate but significant membrane-disrupting activity.
Experimental Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare a lipid film of the desired composition (e.g., POPC/POPG 1:1).
-
Hydrate the film with a solution of 80 mM calcein in buffer, followed by freeze-thaw cycles to create large multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
Remove non-encapsulated calcein using size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in buffer in a fluorescence cuvette.
-
Set the fluorometer to the excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).
-
Record the baseline fluorescence (F₀).
-
Add Ltc-3a to the desired final concentration and monitor the increase in fluorescence (F) over time as calcein is released and its self-quenching is relieved.
-
After the reaction reaches a plateau or at a set time point, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all encapsulated calcein, recording the maximum fluorescence (F₁₀₀).
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100
-
Isothermal Titration Calorimetry (ITC): Determining Thermodynamic Parameters
ITC is a powerful technique for directly measuring the thermodynamic parameters of peptide-lipid binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10][11]
Conceptual Framework for Ltc-3a ITC: An ITC experiment would involve titrating a solution of Ltc-3a into a suspension of liposomes. The resulting heat changes upon binding would be measured, allowing for the determination of a complete thermodynamic profile of the interaction. This data provides invaluable insights into the driving forces behind the binding process (e.g., whether it is enthalpically or entropically driven).
Experimental Protocol: ITC of Ltc-3a with Liposomes
-
Sample Preparation:
-
Prepare Ltc-3a and liposomes in the same, thoroughly degassed buffer to minimize heats of dilution.
-
Determine the accurate concentrations of both the peptide and the lipid suspension.
-
-
ITC Instrument Setup:
-
Set the desired experimental temperature.
-
Load the liposome suspension into the sample cell and the Ltc-3a solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the Ltc-3a solution into the liposome suspension while monitoring the heat released or absorbed.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change as a function of the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to an appropriate binding model to extract the thermodynamic parameters (n, Kd, ΔH, and ΔS).
-
Conclusion and Future Directions
This compound exemplifies the therapeutic potential of antimicrobial peptides. Its potent activity is rooted in its ability to adopt an amphipathic α-helical structure that effectively disrupts bacterial lipid bilayers. The experimental methodologies detailed in this guide provide a robust framework for the comprehensive characterization of Ltc-3a and other AMPs.
Future research should focus on elucidating the finer details of its membrane interaction, such as the precise orientation of the peptide within the bilayer and the role of specific lipid species in modulating its activity. Advanced techniques like solid-state NMR and atomic force microscopy can provide higher-resolution structural information. Furthermore, the systematic modification of the Ltc-3a sequence, guided by the biophysical data, will be crucial in designing analogues with enhanced therapeutic indices, paving the way for their potential clinical application.
References
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de Moraes, L. F. R. N., e Silva, P. S., Leite Pereira, T. C. P., Rodrigues, T. A. A., Frihling, B. E. F., da Costa, R. A., Torquato, H. F. V., Lima, C. S., Paredes-Gamero, E. J., & Migliolo, L. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International journal of molecular sciences, 22(18), 10156. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed, 34576320. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. [Link]
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Henriksen, J. R., Andresen, T. L., & Feldborg, L. N. (2015). Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles. Biophysical Journal, 109(3), 575-586. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
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Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. Biochemistry, 47(10), 3525-3533. [Link]
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ResearchGate. (n.d.). Circular dichroism spectra of latarcins in the presence of small...[Link]
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Henriksen, J., Andresen, T. L., & Feldborg, L. N. (2015). Thermodynamic profiling of Peptide membrane interactions by isothermal titration calorimetry: a search for pores and micelles. DTU Research Database. [Link]
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Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). Addgene. [Link]
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de Moraes, L. F. R. N., e Silva, P. S., Leite Pereira, T. C. P., Rodrigues, T. A. A., Frihling, B. E. F., da Costa, R. A., Torquato, H. F. V., Lima, C. S., Paredes-Gamero, E. J., & Migliolo, L. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers. [Link]
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Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 40-50. [Link]
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de Moraes, L. F. R. N., e Silva, P. S., Leite Pereira, T. C. P., Rodrigues, T. A. A., Frihling, B. E. F., da Costa, R. A., Torquato, H. F. V., Lima, C. S., Paredes-Gamero, E. J., & Migliolo, L. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]
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JOVE. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. [Link]
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Sharma, A. (2021, July 6). Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]
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Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. PubMed, 18348554. [Link]
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Malvern Panalytical. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]
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ResearchGate. (n.d.). Peptide-induced leakage of ANTS/DPX in large unilamellar vesicles made...[Link]
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ResearchGate. (n.d.). Helical wheels and helical meshes of the amphiphilic latarcin peptides...[Link]
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Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. PubMed, 18348554. [Link]
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UCL Institute of Neurology & The University of Edinburgh. (2018, November 19). Circular Dichroism (CD). Protocols.io. [Link]
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Chen, Y.-C., Lin, Y.-H., Lin, C.-C., & Chen, C.-S. (2021). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. Frontiers in Cellular and Infection Microbiology, 11, 761765. [Link]
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Lee, J., Lee, D. G., & Hahm, K.-S. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 22(16), 8751. [Link]
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Magzoub, M., & Gellman, S. H. (2008). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 47(48), 12844–12851. [Link]
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Wadhwani, P., Sekaran, S., Strandberg, E., Bürck, J., Chugh, A., & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
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News-Medical.Net. (2016, October 27). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. [Link]
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Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins – Progress and challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 58-65. [Link]
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The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]
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Magzoub, M., & Gellman, S. H. (n.d.). THERMODYNAMIC STUDIES OF THE BINDING INTERACTIONS OF SURFACTIN ANALOGUES TO LIPID VESICLES Application of isothermal titration c. ORBi. [Link]
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MDPI. (2024, May 22). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. [Link]
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ResearchGate. (n.d.). Figure 10. Leakage assay with calcein-loaded large unilamellar...[Link]
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Heberle, F. A., & Feigenson, G. W. (2011). Vesicle Leakage Reflects the Target Selectivity of Antimicrobial Lipopeptides from Bacillus subtilis. Biophysical Journal, 100(6), 1432-1441. [Link]
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ACS Publications. (2023, January 10). Single Amino Acid Modulates Antimicrobial Peptide Cooperativity between LL-37 and HNP1. [Link]
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Witos, J., & Schoonen, L. (2018). Membrane leakage and antimicrobial activity of nylon-3 polymers and surfactants. University of Groningen. [Link]
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Methodological & Application
A Comprehensive Guide to the Synthesis and Purification of Latarcin 3a
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Latarcin 3a (Ltc-3a) is a potent antimicrobial peptide (AMP) originally isolated from the venom of the Central Asian spider Lachesana tarabaevi.[1][2] As a member of the latarcin family, Ltc-3a exhibits broad-spectrum activity against various pathogens, making it a compound of significant interest for the development of new therapeutics to combat antimicrobial resistance.[1][3] Structurally, Ltc-3a is a 20-amino-acid peptide that is cationic and assumes an amphipathic α-helical conformation upon interaction with lipid membranes, a characteristic critical to its mechanism of action.[1][2]
The development of Ltc-3a and its analogs as potential drug candidates relies on the availability of a robust and reproducible method for producing high-purity synthetic peptide. Solid-Phase Peptide Synthesis (SPPS) has become the method of choice for this purpose, offering high efficiency and the ability to generate highly pure peptides.[4][5]
This application note provides a detailed, field-proven protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, followed by its purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline essential quality control procedures to validate the final product.
Physicochemical Properties of this compound
A thorough understanding of the peptide's properties is essential for designing the synthesis and purification strategy.
| Property | Value | Source |
| Sequence | NH₂-Ser-Trp-Lys-Ser-Met-Ala-Lys-Lys-Leu-Lys-Glu-Tyr-Met-Glu-Lys-Leu-Lys-Gln-Arg-Ala-CONH₂ | [1] |
| Molecular Weight | 2483.28 Da (Amidated C-Terminus) | [3] |
| Net Charge (pH 7) | +6 | [1] |
| Hydrophobicity (%) | 35% | [1] |
| Structure | Amphipathic α-helix in membranes | [2][6] |
Principle of the Method: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclical process where a peptide chain is assembled sequentially while anchored to an insoluble resin support.[5][7] This methodology simplifies the entire process by allowing for the removal of excess reagents and by-products through simple filtration and washing, which is a significant advantage over traditional liquid-phase synthesis.[7]
The core principle revolves around an orthogonal protection scheme. The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups.[8] Each cycle of amino acid addition involves two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed using a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF), to expose a free amine.[7][9]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the newly exposed amine on the resin-bound peptide, forming a new peptide bond.[10]
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail.
Part 1: Synthesis of this compound via Fmoc-SPPS
This section provides a detailed protocol for the manual synthesis of this compound on a 0.1 mmol scale.
Synthesis Workflow Diagram
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.
Materials and Reagents
-
Resin: Rink Amide AM resin (0.5 - 0.8 mmol/g loading). The choice of Rink Amide resin is critical as its cleavage results in a C-terminal amide, which is the specified form for Ltc-3a.[3][7][10][11]
-
Fmoc-Protected Amino Acids: Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA), Diethyl ether (cold).
-
Reagents:
-
Deprotection: Piperidine.
-
Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), Thioanisole, Water, Phenol, 1,2-Ethanedithiol (EDT).
-
Step-by-Step Synthesis Protocol (0.1 mmol Scale)
-
Resin Preparation:
-
Weigh out Rink Amide resin (e.g., 200 mg for a 0.5 mmol/g loading resin to achieve 0.1 mmol scale).
-
Place the resin in a reaction vessel and swell it in DMF for at least 1 hour.[10] After swelling, drain the DMF.
-
-
First Amino Acid Deprotection:
-
The Rink Amide resin comes with the Fmoc group attached. Remove it by adding a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, then add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. This two-step process ensures complete Fmoc removal.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5x), IPA (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid in the sequence from C- to N-terminus):
-
Activation: In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF. Add DIPEA (8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. The use of excess reagents drives the reaction to completion.
-
Washing: After the coupling reaction, drain the solution and wash the resin with DMF (5x) to remove unreacted reagents.
-
(Optional) Capping: To block any unreacted amine groups and prevent deletion sequences, a capping step with acetic anhydride and DIPEA can be performed, especially for difficult couplings.[9]
-
Deprotection: Add 20% piperidine/DMF as described in step 2 to remove the Fmoc group from the newly added amino acid, preparing the peptide for the next coupling cycle.
-
-
Final Deprotection and Washing:
-
After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection step as described above.
-
Wash the peptide-resin extensively with DMF (5x), followed by DCM (5x), and finally Methanol (3x) to shrink the resin.[12]
-
Dry the peptide-resin under a high vacuum for at least 4 hours or overnight.
-
-
Cleavage and Side-Chain Deprotection:
-
Rationale: A strong acid, TFA, is required to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (Pbf, Trt, OtBu, Boc, tBu). Scavengers are crucial to capture the reactive carbocations generated during this process, preventing side reactions like re-attachment to sensitive residues (e.g., Trp, Met, Tyr).
-
Prepare the cleavage cocktail Reagent K in a fume hood: 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT.
-
Add the cold cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[13]
-
-
Peptide Precipitation and Collection:
-
Filter the resin from the cleavage mixture into a fresh tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[14][15] A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Part 2: Purification of this compound via RP-HPLC
The crude peptide product contains deletion sequences, incompletely deprotected peptides, and by-products from the cleavage process. RP-HPLC is the gold standard for purifying peptides to a high degree.[16][17][18]
Purification Workflow Diagram
Caption: Workflow for the Purification and Verification of this compound.
Materials and Equipment
-
Preparative and Analytical HPLC systems
-
Columns: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm), Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water
-
Additive: Trifluoroacetic acid (TFA)
-
Lyophilizer (Freeze-dryer)
Step-by-Step Purification Protocol
-
Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal volume of a solution containing 50% Solvent A and 50% Solvent B (see below). If solubility is an issue, add a small amount of acetic acid.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Setup:
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[17]
-
Equilibrate the preparative C18 column with the starting mobile phase conditions.
-
-
Purification Run:
-
Inject the filtered crude peptide solution onto the column.
-
Run a linear gradient to separate the target peptide from impurities. A good starting point is a "scouting" gradient, followed by an optimized one for purification.
-
| HPLC Gradient Parameters for this compound Purification | |
| Parameter | Scouting Run |
| Flow Rate | 1.0 mL/min (Analytical Scale) |
| Time (min) | % Solvent B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
-
Fraction Analysis and Pooling:
-
Analyze each collected fraction using analytical RP-HPLC and mass spectrometry to determine purity and confirm identity.
-
Pool the fractions that contain the desired peptide at >95% purity.
-
-
Lyophilization:
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen sample to remove the water and acetonitrile, yielding the final product as a fluffy white powder. Store at -20°C or -80°C.
-
Part 3: Quality Control and Characterization
Verifying the purity and identity of the final product is a non-negotiable step in peptide synthesis.
Analytical RP-HPLC
-
Purpose: To assess the purity of the final lyophilized product.
-
Method:
-
Dissolve a small amount of the final product in water/ACN.
-
Inject onto an analytical C18 column.
-
Run a standard gradient (e.g., 5-65% Solvent B over 30 minutes).
-
Integrate the peak area from the chromatogram (monitored at 214 nm). Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥95% is generally considered high quality for research applications.[16][19]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular identity of the synthesized peptide.
-
Method:
-
Analyze a small sample of the purified peptide using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[19][20]
-
Compare the observed molecular mass with the theoretical mass calculated for this compound (2483.28 Da for the amidated form). The observed mass should match the theoretical mass, confirming a successful synthesis.[21][22]
-
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis and purification of the antimicrobial peptide this compound. By employing Fmoc-based SPPS and a well-designed RP-HPLC purification scheme, researchers can reliably produce high-purity Ltc-3a suitable for advanced research and preclinical development. The inclusion of rigorous quality control steps ensures the integrity and identity of the final product, which is paramount for obtaining reproducible results in subsequent biological assays.
References
-
Nowick, J.S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
W. R. Grace & Co.-Conn. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Available at: [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. Available at: [Link]
-
Mezo, A.R., & O'Connell, T. (2017). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 35-49. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. Available at: [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Hansen, P.R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]
-
Hilaris Publisher. (n.d.). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Available at: [Link]
-
Ulrich, A.S., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. Available at: [Link]
-
MDPI. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Defense Technical Information Center. (2002). Solid Phase Peptide Synthesis of Antimicrobial Peptides for cell Binding Studies: Characterization Using Mass Spectrometry. Available at: [Link]
-
Ulrich, A.S., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed, 34576320. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]
-
ResearchGate. (n.d.). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. Available at: [Link]
-
Dubovskii, P.V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501-4522. Available at: [Link]
-
ACS Publications. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Available at: [Link]
-
JoVE. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Available at: [Link]
-
LCGC. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Available at: [Link]
-
Henzel, W.J., & Stults, J.T. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Available at: [Link]
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Application Notes and Protocols for Testing Latarcin 3a Antimicrobial Activity
Introduction: Understanding Latarcin 3a
This compound (Ltc-3a) is a cationic antimicrobial peptide (AMP) isolated from the venom of the spider Lachesana tarabaevi.[1][2] Structurally, Ltc-3a is characterized by an alpha-helical conformation, a net positive charge, and an amphipathic nature, with distinct hydrophobic and hydrophilic faces.[1][3] These physicochemical properties are central to its antimicrobial action. The prevailing hypothesis for its mechanism of action is the "carpet" model, where the peptide accumulates on the bacterial cell membrane, leading to its disruption.[1][2][4] Some evidence also suggests that Ltc-3a may translocate across the membrane to engage intracellular targets.[5][6][7]
These characteristics necessitate specific considerations when selecting and performing antimicrobial susceptibility testing (AST). Standard protocols for conventional antibiotics may not be suitable for AMPs like this compound due to their charge and potential for interaction with testing components.[8][9] This guide provides detailed, validated protocols for determining the antimicrobial efficacy of this compound, explaining the rationale behind each step to ensure reliable and reproducible results for researchers in microbiology, pharmacology, and drug development.
Core Methodologies for Assessing this compound Activity
A multi-faceted approach is recommended to fully characterize the antimicrobial profile of this compound. This typically involves determining its minimum inhibitory concentration (MIC), assessing its diffusion-based activity, and characterizing its killing kinetics.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[10][11] For cationic AMPs like this compound, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) guidelines are often necessary to prevent peptide inactivation or non-specific binding.[12][13][14]
Causality Behind Experimental Choices:
-
Low-binding materials: Cationic peptides can adhere to the negatively charged surfaces of standard polystyrene microplates. Using low-binding plates or polypropylene plates minimizes this interaction, ensuring the peptide remains available to interact with the bacteria.[12][14]
-
Media selection: The ionic strength and composition of the growth medium can significantly impact the activity of AMPs. Cation-adjusted Mueller-Hinton Broth (MH-IIB) is recommended by CLSI for many standard ASTs.[15][16] However, for some AMPs, less rich media or media with lower salt concentrations may be more appropriate to mimic physiological conditions and avoid inhibition of the peptide's activity.
-
Inoculum preparation: A standardized bacterial inoculum is crucial for reproducibility. The final concentration of 5 x 10^5 CFU/mL is a widely accepted standard that ensures sufficient bacterial growth for observation without overwhelming the antimicrobial agent.[14]
Experimental Workflow:
Caption: Workflow for the broth microdilution assay to determine MIC.
Protocol: Broth Microdilution for this compound
-
Preparation of this compound:
-
Dissolve lyophilized this compound in a suitable solvent, such as sterile, deionized water or 0.01% acetic acid, to create a stock solution (e.g., 1 mg/mL).
-
Perform serial twofold dilutions of the stock solution in the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a separate polypropylene plate or tubes.[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate a tube containing 5 mL of growth medium and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[14]
-
-
Assay Procedure:
-
In a sterile 96-well polypropylene microtiter plate, add 50 µL of the appropriate growth medium to all wells.
-
Add 50 µL of the this compound serial dilutions to the corresponding wells, resulting in a 1:1 dilution of the peptide.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and medium, no peptide) and a negative control (wells with medium only, no bacteria or peptide).
-
The final volume in each well should be 150 µL.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism.[10] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Radial Diffusion Assay: A Rapid Screening Method
The radial diffusion assay (RDA) is a simple, robust method for screening the activity of AMPs.[17][18] It provides a qualitative or semi-quantitative measure of antimicrobial efficacy based on the peptide's ability to diffuse through an agarose matrix seeded with bacteria.
Causality Behind Experimental Choices:
-
Agarose matrix: A low-electroendosmosis agarose is used to create a porous gel that allows the peptide to diffuse while supporting bacterial growth. The agarose concentration is critical; it must be low enough to permit diffusion but high enough to form a stable gel.
-
Underlay and overlay gels: A two-layer gel system provides a nutrient-rich environment for initial bacterial growth (underlay) and a test layer containing the bacteria where the antimicrobial activity is observed (overlay). This ensures a uniform lawn of bacteria for clear zone visualization.
-
Zone of clearance: The diameter of the clear zone around the well where the peptide was added is proportional to the antimicrobial activity. A larger zone indicates greater potency.[19]
Protocol: Radial Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare a nutrient-rich agar (e.g., Tryptic Soy Agar) and pour a thin layer (the underlay gel) into a petri dish. Allow it to solidify.
-
Prepare a second layer of agar (the overlay gel) containing a lower percentage of agarose (e.g., 1% w/v) and cool it to 45-50°C.
-
Inoculate the molten overlay agar with a standardized concentration of the test bacteria (e.g., 1 x 10^6 CFU/mL).
-
Pour the inoculated overlay gel onto the solidified underlay gel and allow it to set.
-
-
Assay Procedure:
-
Punch small wells (2-3 mm in diameter) into the solidified agar.
-
Add a fixed volume (e.g., 5 µL) of different concentrations of this compound solution into each well.[20]
-
Include a negative control (the solvent used to dissolve the peptide).
-
-
Incubation and Measurement:
Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity
A time-kill kinetics assay provides critical information on the rate at which an antimicrobial agent kills a bacterial population.[22][23] This allows for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Causality Behind Experimental Choices:
-
Peptide concentrations: The assay is typically performed using concentrations relative to the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC) to understand the concentration-dependent killing effect.
-
Time points: Sampling at multiple time points (e.g., 0, 30, 60, 120, 240 minutes) allows for the construction of a killing curve, illustrating the change in viable bacterial count over time.[24][25]
-
Viable cell counting: Plating serial dilutions of the samples at each time point and counting the resulting colonies (CFU/mL) is the standard method for determining the number of surviving bacteria.[26]
Experimental Workflow:
Caption: Workflow for the time-kill kinetics assay.
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Grow a mid-logarithmic phase culture of the test bacterium as described for the broth microdilution assay.
-
Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh, pre-warmed growth medium.
-
Prepare tubes with this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control tube without the peptide.
-
-
Assay Procedure:
-
Add the standardized bacterial inoculum to each tube.
-
Incubate all tubes at 37°C with shaking.
-
At specified time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each tube.[25]
-
-
Quantification of Viable Bacteria:
-
Immediately perform serial tenfold dilutions of each aliquot in a neutralizing buffer or sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[23]
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the antimicrobial activity of this compound.
Table 1: Example MIC Data for this compound and its Analogs
| Peptide | Target Organism | MIC (µg/mL) |
| This compound | Escherichia coli ATCC 25922 | 8 |
| This compound | Staphylococcus aureus ATCC 29213 | 16 |
| This compound | Pseudomonas aeruginosa ATCC 27853 | 32 |
| Lt-MAP2 (analog) | Acinetobacter baumannii | 8[1] |
| Lt-MAP3 (analog) | Klebsiella pneumoniae | 64[1] |
Note: The MIC values presented are for illustrative purposes and may vary depending on the specific experimental conditions and bacterial strains used.
Conclusion
The methodologies outlined in these application notes provide a comprehensive framework for the robust evaluation of this compound's antimicrobial properties. By employing standardized yet adapted protocols for broth microdilution, radial diffusion, and time-kill kinetics, researchers can obtain reliable and reproducible data. Understanding the rationale behind specific protocol modifications for cationic antimicrobial peptides is paramount for generating accurate insights into their therapeutic potential. Adherence to these guidelines will facilitate the comparison of data across different studies and accelerate the development of novel antimicrobial agents like this compound.
References
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Radial diffusion assays measuring the antimicrobial potency of... - ResearchGate. Available at: [Link]
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de Moraes et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. Available at: [Link]
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Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab. Available at: [Link]
-
Radial diffusion assay for anti-MRSA activities of the peptide... - ResearchGate. Available at: [Link]
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Time killing assay. Bactericidal kinetics of peptides at 1×MIC,... - ResearchGate. Available at: [Link]
-
Otvos, L. (2007). Broth microdilution antibacterial assay of peptides. Methods in Molecular Biology. Available at: [Link]
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Singh, K. et al. (2018). Designing Antibacterial Peptides with Enhanced Killing Kinetics. Frontiers in Microbiology. Available at: [Link]
-
Radial Diffusion Assay. Antimicrobial activities of 11 selected... - ResearchGate. Available at: [Link]
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Mercer, D. K. et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. Frontiers in Microbiology. Available at: [Link]
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Results of radial diffusion antimicrobial assay against (A,C) L.... - ResearchGate. Available at: [Link]
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Time-Kill Kinetics Assay - Emery Pharma. Available at: [Link]
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A. S. Ulrich et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]
-
A. S. Ulrich et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Available at: [Link]
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Antibacterial activity: Activity of peptides as assessed by radial... - ResearchGate. Available at: [Link]
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Andreani, S. et al. (2001). In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Singh, K. et al. (2018). Designing Antibacterial Peptides with Enhanced Killing Kinetics. Frontiers in Microbiology. Available at: [Link]
-
Time-Kill Evaluations | Nelson Labs. Available at: [Link]
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de Moraes et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. Available at: [Link]
-
Mercer, D. K. et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Microbiology. Available at: [Link]
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Mercer, D. K. et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. ResearchGate. Available at: [Link]
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A. S. Ulrich et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Available at: [Link]
-
A. S. Ulrich et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PMC. Available at: [Link]
-
Dubovskii, P. V. et al. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. Biochemistry. Available at: [Link]
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Which is the best method to carry out antimicrobial assay for an Antimicrobial peptide? - ResearchGate. Available at: [Link]
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Spatial structure and activity mechanism of a novel spider antimicrobial peptide. PubMed. Available at: [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. Available at: [Link]
-
EUCAST: EUCAST - Home. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
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Disk Diffusion and Quality Control - EUCAST. Available at: [Link]
-
Guidance Documents - EUCAST. Available at: [Link]
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Determining the Antimicrobial Potency of Latarcin 3a: An Application Guide to Minimum Inhibitory Concentration (MIC) Assay
Core Directive: A Strategic Approach to Unveiling Antimicrobial Peptide Efficacy
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of Latarcin 3a, a cationic antimicrobial peptide (AMP) isolated from the venom of the spider Lachesana tarabaevi.[1][2] Unlike conventional antibiotics, AMPs like this compound present unique challenges in susceptibility testing due to their physicochemical properties. This guide, therefore, moves beyond a rigid, one-size-fits-all protocol. Instead, it offers a strategically designed workflow rooted in a deep understanding of the peptide's mechanism and the critical parameters that ensure data integrity and reproducibility.
The core objective is to provide a robust framework for the broth microdilution MIC assay, specifically adapted for this compound. This method will enable the precise determination of the lowest peptide concentration that visibly inhibits the growth of a target microorganism. The insights gained from this assay are pivotal for preclinical assessment, mechanism-of-action studies, and the rational design of novel peptide-based therapeutics.[3] Our approach emphasizes not just the procedural steps but the scientific rationale underpinning each, empowering the researcher to troubleshoot and adapt the protocol as needed.
Scientific Integrity & Logic: Ensuring Trustworthy and Authoritative Results
Expertise & Experience: The Rationale Behind Key Experimental Choices
The protocol detailed herein is an amalgamation of established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), and crucial modifications tailored for cationic AMPs.[1][4] Here, we dissect the causality behind these critical adaptations:
-
The Choice of Labware: Cationic peptides are prone to non-specific binding to the anionic surfaces of standard polystyrene microtiter plates, leading to an underestimation of their true potency.[5][6] Our protocol mandates the use of low-binding polypropylene plates to ensure that the effective concentration of this compound in the assay medium is not artificially diminished.
-
Peptide Handling and Diluents: this compound's propensity for aggregation and surface adsorption is further mitigated by using a specialized diluent. The inclusion of 0.2% Bovine Serum Albumin (BSA) and 0.01% acetic acid in the diluent serves to block non-specific binding sites on labware and maintain peptide solubility.[7][8]
-
Media Composition: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical.[9][10][11][12][13] The divalent cation concentrations (Ca²⁺ and Mg²⁺) in the medium are standardized to ensure consistency and are known to influence the activity of many AMPs at the bacterial membrane.
Trustworthiness: A Self-Validating System
To ensure the integrity of the generated data, this protocol incorporates several internal controls:
-
Positive Control: A conventional antibiotic with a known MIC for the test organism is run in parallel to validate the overall assay performance.
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth are included to confirm the viability and robust growth of the microorganism under the assay conditions.
-
Sterility Control: Wells with broth alone are used to rule out contamination of the media or labware.
By integrating these controls, the researcher can be confident that the observed inhibition of bacterial growth is a direct result of this compound's antimicrobial activity.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the this compound MIC assay, from preparation to data analysis.
Caption: Workflow for this compound MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay for this compound
This protocol is designed for determining the MIC of this compound against rapidly growing aerobic bacteria.
Materials and Reagents
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9][10][11][12][13]
-
Test bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Densitometer or McFarland turbidity standards (0.5)
-
Sterile, 96-well polypropylene, round-bottom microtiter plates[5][6][7]
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
-
Microplate reader (optional, for measuring OD at 600 nm)
Step-by-Step Methodology
1. Preparation of Bacterial Inoculum:
a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.
b. Inoculate the colonies into a tube containing 5 mL of CAMHB.
c. Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. (This typically requires a 1:100 dilution of a 1:10 dilution of the 0.5 McFarland suspension).
2. Preparation of this compound Dilutions:
a. Reconstitute the lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).
b. Prepare a working stock solution at 10 times the highest desired final concentration in the assay plate (e.g., for a final top concentration of 128 µg/mL, prepare a 1280 µg/mL working stock).
c. Perform serial two-fold dilutions of the this compound working stock in the 0.01% acetic acid with 0.2% BSA diluent.[7] This will create a range of concentrations, each at 10 times the final desired concentration.
3. Assay Plate Setup:
a. Using a multichannel pipette, add 90 µL of CAMHB to each well of a 96-well polypropylene plate.
b. Add 10 µL of each this compound serial dilution to the corresponding wells in a row (e.g., from highest to lowest concentration). This will bring the volume in each well to 100 µL and dilute the peptide to its final test concentration.
c. Prepare control wells:
- Growth Control: Add 10 µL of the peptide diluent (without this compound) to a well.
- Sterility Control: A well containing only 100 µL of CAMHB.
- Positive Control: If using a control antibiotic, prepare and add it to a separate row following the same dilution scheme.
d. Finally, add 100 µL of the diluted bacterial inoculum (prepared in step 1d) to each well, except for the sterility control well. This will bring the final volume in each well to 200 µL.
4. Incubation:
a. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC:
a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (i.e., the first well that appears clear).
b. Optionally, the plate can be read on a microplate reader at 600 nm. The MIC can be defined as the lowest concentration that reduces growth by ≥90% compared to the growth control.[14]
Data Presentation: Summarizing MIC Results
The results of the MIC assay should be presented in a clear and concise tabular format.
| Microorganism | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 | [Value for control antibiotic] |
| Staphylococcus aureus | ATCC 29213 | 8 | [Value for control antibiotic] |
| Pseudomonas aeruginosa | ATCC 27853 | 128 | [Value for control antibiotic] |
| Acinetobacter baumannii | Clinical Isolate | 4 | [Value for control antibiotic] |
| Klebsiella pneumoniae | Clinical Isolate | 128 | [Value for control antibiotic] |
Note: The MIC values presented here are illustrative and based on published data for this compound and its analogs.[1][3] Actual results may vary.
References
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First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Pharmacology. [Link]
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC - NIH. National Center for Biotechnology Information. [Link]
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Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab. University of British Columbia. [Link]
-
Latarcins: versatile spider venom peptides - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. University of British Columbia. [Link]
-
Mueller Hinton II Broth - Manual Difco. Becton, Dickinson and Company. [Link]
-
In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - NIH. National Center for Biotechnology Information. [Link]
-
Comparison of cation-adjusted Mueller-Hinton broth with Iso-Sensitest broth for the NCCLS broth microdilution method - PubMed. National Center for Biotechnology Information. [Link]
-
Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC. National Center for Biotechnology Information. [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
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Mueller Hinton II Broth (Cation-Adjusted) Antimicrobial susceptibility testing of microorganisms by broth dilution methods - 212322 | BD. Becton, Dickinson and Company. [Link]
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In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - ASM Journals. American Society for Microbiology. [Link]
-
Development of novel broad-spectrum amphipathic antimicrobial peptides against multidrug-resistant bacteria through a rational c. Springer. [Link]
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(PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - ResearchGate. ResearchGate. [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed. National Center for Biotechnology Information. [Link]
-
Spatial structure and activity mechanism of a novel spider antimicrobial peptide. PubMed. [Link]
-
Minimal inhibitory concentration (MIC) values of all latarcins... - ResearchGate. ResearchGate. [Link]
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Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC - NIH. National Center for Biotechnology Information. [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii - Frontiers. Frontiers. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Clinical and Laboratory Standards Institute. [Link]
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Application Notes and Protocols: High-Yield Expression and Purification of Recombinant Latarcin 3a (Ltc-3a)
Introduction: The Therapeutic Potential of Latarcin 3a
This compound (Ltc-3a) is a potent, cationic antimicrobial peptide (AMP) originally isolated from the venom of the Central Asian spider Lachesana tarabaevi[1][2]. Structurally, Ltc-3a is a 20-amino-acid peptide (NH₂-SWKSMAKKLKEYMEKLKQRA-COOH) that adopts an α-helical conformation in membrane-mimicking environments[1][3][4]. This amphipathic structure is crucial to its mechanism of action, which is believed to involve membrane perturbation via a "carpet" model, leading to rapid cell death in a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi[1][5].
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. AMPs like Ltc-3a are considered promising candidates for novel therapeutic agents due to their unique mechanism of action, which is less likely to induce resistance compared to conventional antibiotics[3][5]. However, obtaining sufficient quantities of Ltc-3a through direct venom extraction or chemical synthesis is often impractical and cost-prohibitive for large-scale research and development.
This application note provides a comprehensive, field-proven guide for the high-yield recombinant expression and purification of Ltc-3a in Escherichia coli. We will detail a robust strategy that leverages a fusion protein system to overcome the inherent challenges of producing host-toxic AMPs, followed by a multi-step purification protocol to yield highly pure, biologically active peptide.
Strategic Overview: Overcoming AMP Production Hurdles
The recombinant production of small, cationic AMPs like Ltc-3a in bacterial hosts is non-trivial. The primary obstacles are:
-
Host Cell Toxicity: The very membrane-disrupting activity that makes Ltc-3a a potent antimicrobial also makes it lethal to the E. coli expression host.
-
Proteolytic Degradation: Small peptides are often rapidly degraded by host cell proteases.
Our strategy is designed to systematically mitigate these issues. The core principle is to express Ltc-3a as part of a larger, inert fusion protein, which sequesters the peptide in an inactive form within insoluble inclusion bodies.
Key Elements of the Workflow:
-
Fusion Partner: We utilize a fusion partner such as Thioredoxin (Trx) fused to a hexahistidine tag (6xHis). The Trx tag often promotes high expression levels, while the 6xHis tag provides a reliable handle for affinity purification[6][7].
-
Inclusion Body Formation: Directing the fusion protein into insoluble inclusion bodies effectively sequesters the toxic Ltc-3a, preventing it from damaging the host cell membranes. This also protects the peptide from cytoplasmic proteases[8][9].
-
Chemical Cleavage: The Ltc-3a sequence lacks methionine residues[1]. This allows for a highly specific and efficient chemical cleavage of the fusion partner using cyanogen bromide (CNBr), which cleaves at the C-terminal side of methionine residues[7]. A methionine codon is strategically introduced between the fusion tag and the Ltc-3a coding sequence during gene synthesis.
-
Multi-Step Purification: A robust, three-stage purification process ensures the final product is of high purity:
-
IMAC (Immobilized Metal Affinity Chromatography): Captures the 6xHis-tagged fusion protein from the solubilized inclusion bodies.
-
Post-Cleavage IMAC: A subtractive step to remove the cleaved 6xHis-Trx tag.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): A final polishing step to purify the Ltc-3a peptide to near homogeneity.
-
This comprehensive approach is visualized in the workflow diagram below.
Caption: Overall workflow for recombinant Ltc-3a production.
Detailed Protocols and Methodologies
Gene Synthesis and Vector Construction
The successful expression of Ltc-3a begins with a carefully designed genetic construct.
Causality Behind Experimental Choices:
-
Codon Optimization: The amino acid sequence of Ltc-3a is reverse-translated into a DNA sequence optimized for E. coli codon usage. This is critical for maximizing translational efficiency and preventing premature termination or frameshifting.
-
Fusion Construct Design: The optimized gene is synthesized and cloned into a suitable expression vector, such as pET-32b(+) or a similar vector. The construct should be in-frame with an N-terminal 6xHis tag and a Thioredoxin (Trx) fusion partner. Crucially, a codon for methionine (ATG) must be inserted immediately preceding the Ltc-3a sequence to facilitate subsequent CNBr cleavage. Restriction sites (e.g., NdeI and XhoI) should flank the construct for seamless cloning.
Caption: Schematic of the Ltc-3a expression cassette.
Protein Expression and Inclusion Body Isolation
Protocol:
-
Transformation: Transform the expression vector into a competent E. coli strain suitable for protein expression, such as BL21(DE3). Plate on LB agar containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with 10 mL of the overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate the culture for 4-5 hours at 37°C. Rationale: High temperature and a strong inducer concentration are used to drive the expressed protein into insoluble inclusion bodies.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer. Lyse the cells using a sonicator on ice. The solution should become viscous and then clear as lysis proceeds.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the insoluble inclusion bodies[8][10]. Discard the supernatant containing the soluble proteins.
-
Washing: Wash the inclusion body pellet twice with Wash Buffer to remove contaminating proteins and cellular debris. Each wash consists of resuspending the pellet followed by centrifugation as in the previous step. The final pellet contains the crude fusion protein.
Solubilization and Purification of Fusion Protein
Protocol:
-
Solubilization: Resuspend the washed inclusion body pellet in 20 mL of Solubilization/Binding Buffer[8][9]. Stir gently for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solubilized sample at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble debris[10].
-
IMAC Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) with 5 column volumes (CV) of Solubilization/Binding Buffer.
-
Loading: Load the clarified supernatant onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 CV of Wash/Refolding Buffer to remove non-specifically bound proteins and to initiate on-column refolding.
-
Elution: Elute the bound 6xHis-Trx-Ltc-3a fusion protein with 5 CV of Elution Buffer. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the protein of interest.
-
Pooling and Dialysis: Pool the fractions containing the purified fusion protein. Dialyze extensively against Dialysis Buffer at 4°C to remove imidazole and prepare for cleavage.
| Table 1: Buffer Compositions for Expression and IMAC | |
| Buffer Name | Composition |
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1 mM PMSF |
| Wash Buffer | 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1% Triton X-100 |
| Solubilization/Binding Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, pH 8.0[8] |
| Wash/Refolding Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, 20 mM Imidazole, pH 8.0 |
| Elution Buffer | 100 mM NaH₂PO₄, 10 mM Tris-HCl, 8 M Urea, 250 mM Imidazole, pH 8.0[8] |
| Dialysis Buffer | 20 mM Tris-HCl (pH 8.0), 100 mM NaCl |
Cleavage and Final Purification of this compound
Protocol:
-
CNBr Cleavage: Adjust the pH of the dialyzed fusion protein solution to ~2.0 with formic acid. Add CNBr crystals to a final concentration of ~50-fold molar excess over the methionine cleavage site. Safety Precaution: CNBr is highly toxic. Perform this step in a certified chemical fume hood with appropriate personal protective equipment. Incubate the reaction in the dark at room temperature for 18-24 hours with gentle stirring[7].
-
Reaction Quenching: Quench the reaction by diluting the mixture 10-fold with deionized water and freeze-drying (lyophilizing) the sample to remove the CNBr and formic acid.
-
Resuspension: Resuspend the lyophilized powder in Solubilization/Binding Buffer.
-
Subtractive IMAC: Load the resuspended sample onto a freshly equilibrated Ni-NTA column. The cleaved Ltc-3a peptide will not bind and will be collected in the flow-through. The 6xHis-Trx tag and any uncleaved fusion protein will remain bound to the column.
-
RP-HPLC Purification:
-
Acidify the IMAC flow-through fraction with 0.1% Trifluoroacetic Acid (TFA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA)[11]. For Ltc-3a, a gradient of 10-60% acetonitrile over 40 minutes is a good starting point.
-
Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
-
-
Final Product: Lyophilize the HPLC fractions containing the pure Ltc-3a. The result is a white, fluffy powder. Store at -20°C or -80°C.
| Table 2: RP-HPLC Parameters | |
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile[11] |
| Flow Rate | Dependent on column diameter (e.g., 5-10 mL/min) |
| Gradient | 10-60% Mobile Phase B over 40 minutes |
| Detection | 220 nm / 280 nm |
Validation and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity, purity, and activity.
-
Purity Assessment and Identity Confirmation:
-
SDS-PAGE: While small peptides like Ltc-3a may not resolve well, this is useful for verifying the removal of the larger fusion partner.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the gold standard for confirming the molecular weight of the purified peptide. The observed mass should match the theoretical mass of Ltc-3a (approx. 2483.3 Da)[1]. This confirms both identity and the success of the cleavage reaction.
-
-
Functional Validation: Antimicrobial Activity Assay
-
Minimum Inhibitory Concentration (MIC): The biological activity of the purified recombinant Ltc-3a must be confirmed. The MIC is determined by exposing various bacterial strains (e.g., E. coli, B. subtilis, S. aureus) to serial dilutions of the peptide in a 96-well plate format[5]. The MIC is the lowest peptide concentration that visibly inhibits bacterial growth after incubation[5]. The results should be compared to literature values for Ltc-3a to confirm proper folding and activity.
-
Expected Results and Troubleshooting
-
Yield: Following this protocol, a typical yield of purified Ltc-3a is approximately 2-4 mg per liter of bacterial culture[7].
-
Purity: RP-HPLC should yield a product with >95% purity as determined by the peak area in the chromatogram.
-
Troubleshooting:
-
Low Expression: Optimize induction time, temperature, or IPTG concentration. Ensure the gene sequence is codon-optimized.
-
Inefficient Cleavage: Ensure the pH is correct for the CNBr reaction. Increase incubation time or CNBr concentration. Verify the presence of the methionine cleavage site via DNA sequencing.
-
Low Biological Activity: The peptide may be misfolded. Consider optimizing the on-column refolding step or investigate different refolding protocols after solubilization. Ensure the C-terminus is correctly formed; some native latarcins are amidated, which can affect activity, though recombinant production in E. coli will yield a free carboxyl terminus[2][12].
-
By following this detailed guide, researchers can reliably produce high-quality, biologically active recombinant this compound, enabling further investigation into its therapeutic potential.
References
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. Available at: [Link]
-
Let's Talk Science (2021). Expression and purification of His-tagged proteins from E. coli. YouTube. Available at: [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides. MDPI. Available at: [Link]
-
Way, W.K. & Yeh, G.C. (2022). Purification Strategies for Recombinant Therapeutic Proteins. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]
-
Arupu, D.R., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Available at: [Link]
-
Dubovskii, P.V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences. Available at: [Link]
-
Dubovskii, P.V., et al. (2015). Latarcins: versatile spider venom peptides. PubMed. Available at: [Link]
-
Vassilevski, A.A., et al. (2008). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Expression and Purification. Available at: [Link]
-
Ponnappan, N. & Chugh, A. (2018). Antibacterial properties of Latarcin 1 derived cell-penetrating peptides. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Jang, B., et al. (2011). Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]
-
Arupu, D.R., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. National Center for Biotechnology Information. Available at: [Link]
-
Thapa, D., et al. (2015). Purification of Inclusion Body—Forming Peptides and Proteins in Soluble form by Fusion to Escherichia Coli Thermostable Proteins. Bioengineered. Available at: [Link]
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Elucidating the Membrane-Disrupting Action of Latarcin 3a: A Guide to Biophysical and Cell-Based Methodologies
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial peptides.
This document provides a detailed guide to the experimental techniques used to study the membrane disruption mechanisms of Latarcin 3a (Ltc-3a), a cytolytic peptide from the venom of the spider Lachesana tarabaevi.[1][2] This guide moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and insightful investigation into the peptide's mode of action.
Introduction: this compound - A Potent Membrane-Active Peptide
This compound (Ltc-3a) is a 20-amino-acid, cationic peptide with the sequence NH₂-SWKSMAKKLKEYMEKLKQRA-COOH. It possesses a net charge of +6 and a hydrophobicity of 35%, characteristics that are common among antimicrobial peptides (AMPs).[1] Ltc-3a has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The prevailing hypothesis for its mechanism of action is the "carpet" model, where the peptide accumulates on the surface of the bacterial membrane, leading to destabilization and eventual disruption.[1]
Understanding the precise molecular interactions between Ltc-3a and target membranes is crucial for its development as a potential therapeutic agent. This guide outlines a multi-faceted approach, combining biophysical assays with model membranes and cell-based assays with live bacteria, to provide a comprehensive picture of Ltc-3a's membrane-disrupting capabilities.
PART 1: Biophysical Characterization of Ltc-3a-Membrane Interactions
Biophysical techniques utilizing model membrane systems, such as liposomes, are invaluable for dissecting the fundamental interactions between Ltc-3a and lipid bilayers in a controlled environment.
Peptide Synthesis and Purity Assessment
Prior to any functional assay, the purity and identity of the synthetic Ltc-3a peptide must be rigorously confirmed.
Protocol 1: Solid-Phase Peptide Synthesis and Purification
-
Synthesis: Ltc-3a can be synthesized using a standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis protocol.[3]
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identity and Purity Confirmation: The molecular mass of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-ToF or ESI-MS).[1][4] Purity should be assessed by analytical RP-HPLC and should be >95%.[1]
Conformational Analysis: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a critical technique to determine the secondary structure of Ltc-3a in different environments, particularly upon interaction with lipid membranes. It is known that many AMPs, including latarcins, are unstructured in aqueous solution but fold into α-helical structures in the presence of membranes or membrane-mimicking environments like trifluoroethanol (TFE).
Protocol 2: Circular Dichroism Spectroscopy of Ltc-3a
-
Sample Preparation:
-
Prepare a stock solution of Ltc-3a in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial membranes (e.g., POPC/POPG 7:3 molar ratio). See Protocol 3 for liposome preparation.
-
-
CD Measurements:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of Ltc-3a in buffer to determine its solution conformation.
-
Record the CD spectrum of Ltc-3a in the presence of LUVs at a specific peptide-to-lipid ratio (e.g., 1:50) to assess membrane-induced conformational changes.[5]
-
-
Instrument Settings:
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the data to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm and a positive band at ~193 nm).[8]
-
Membrane Permeabilization: Calcein Leakage Assay
This assay directly measures the ability of Ltc-3a to disrupt the integrity of a lipid bilayer by monitoring the release of a fluorescent dye from liposomes.
Protocol 3: Liposome Preparation and Calcein Leakage Assay
-
Liposome Preparation (Lipid Film Hydration Method):
-
Dissolve lipids (e.g., POPC and POPG at a 7:3 molar ratio) in chloroform in a round-bottom flask.[9]
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.[10]
-
Hydrate the lipid film with a solution of calcein (e.g., 50-100 mM) in buffer (e.g., HEPES, pH 7.4) at a temperature above the lipid phase transition temperature.[11]
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create LUVs of a uniform size.
-
Remove non-encapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[11]
-
-
Calcein Leakage Assay:
-
Dilute the calcein-loaded LUVs in buffer to a final lipid concentration of approximately 10-25 µM in a 96-well black plate.
-
Record the baseline fluorescence (excitation ~495 nm, emission ~515 nm).[11][12]
-
Add varying concentrations of Ltc-3a to the wells.
-
Monitor the increase in fluorescence over time as calcein is released and its self-quenching is relieved.
-
After the reaction reaches a plateau, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and determine the maximum fluorescence (100% leakage).[11]
-
-
Data Analysis:
-
Calculate the percentage of leakage for each Ltc-3a concentration relative to the maximum fluorescence.
-
| Parameter | Typical Value/Range | Rationale |
| Lipid Composition | POPC:POPG (7:3) | Mimics the mixed zwitterionic/anionic nature of bacterial membranes, facilitating the initial electrostatic interaction with cationic Ltc-3a. |
| Calcein Concentration | 50-100 mM | Ensures self-quenching inside the liposomes, providing a low baseline fluorescence. |
| LUV Diameter | 100 nm | Provides a consistent and reproducible model membrane system. |
| Peptide Concentration | Titration from nM to µM | Determines the dose-dependent effect of Ltc-3a on membrane permeability. |
Visualizing Membrane Disruption: Atomic Force Microscopy (AFM)
AFM provides nanoscale visualization of the effects of Ltc-3a on supported lipid bilayers (SLBs), allowing for direct observation of membrane disruption events such as pore formation, thinning, or micellization.[13][14]
Protocol 4: AFM Imaging of Ltc-3a on Supported Lipid Bilayers
-
SLB Formation:
-
Prepare LUVs as described in Protocol 3.
-
Deposit the LUVs onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous SLB.
-
Rinse gently with buffer to remove any unfused vesicles.
-
-
AFM Imaging:
-
Image the intact SLB in buffer using a suitable AFM mode (e.g., PeakForce Tapping®) to confirm its integrity.[15]
-
Inject a solution of Ltc-3a into the imaging chamber to achieve the desired final concentration (e.g., 0.1-1 µM).
-
Image the SLB in real-time to observe the dynamics of peptide-induced membrane disruption.[16]
-
-
Data Analysis:
-
Analyze the AFM images to characterize the nature of the membrane defects (e.g., pore diameter, depth of thinning).
-
Perform statistical analysis on the observed features.
-
PART 2: Cell-Based Assays to Validate Ltc-3a's Antimicrobial Mechanism
While biophysical assays are crucial for understanding the molecular details of peptide-lipid interactions, cell-based assays using live bacteria are essential to confirm that membrane disruption is the primary mechanism of killing.
Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Protocol 5: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).[1][12]
-
Inoculum Preparation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well plate, perform a two-fold serial dilution of Ltc-3a in broth.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Ltc-3a at which no visible turbidity is observed.[17]
| Ltc-3a vs. Bacterial Strain | Reported MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 4 | |
| Pseudomonas aeruginosa | 128 | |
| Klebsiella pneumoniae | 128 |
Assessing Inner Membrane Permeabilization: SYTOX™ Green Uptake Assay
SYTOX™ Green is a fluorescent dye that cannot cross the membrane of live cells. Upon membrane permeabilization, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[18][19]
Protocol 6: SYTOX™ Green Uptake Assay
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., PBS) to an OD₆₀₀ of ~0.2.
-
Assay Setup: In a 96-well black plate, add the bacterial suspension and SYTOX™ Green to a final concentration of 1-5 µM.[20]
-
Baseline Measurement: Record the baseline fluorescence (excitation ~488 nm, emission ~523 nm).
-
Peptide Addition: Add varying concentrations of Ltc-3a.
-
Kinetic Measurement: Monitor the increase in fluorescence over time.
-
Positive Control: Use a membrane-permeabilizing agent like melittin or heat-killed cells as a positive control.[18]
Measuring Membrane Depolarization: DiSC₃(5) Assay
The voltage-sensitive dye DiSC₃(5) accumulates in polarized bacterial membranes, leading to fluorescence quenching. Membrane depolarization, a common effect of membrane-active AMPs, causes the dye to be released, resulting in an increase in fluorescence.[21][22]
Protocol 7: DiSC₃(5) Membrane Potential Assay
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in buffer (e.g., 5 mM HEPES with 5 mM glucose) to an OD₆₀₀ of ~0.05.[23]
-
Dye Loading: Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate to allow the dye to accumulate in the polarized membranes.[21][23]
-
Quenching: The fluorescence should reach a stable, quenched level.
-
Assay: In a fluorometer cuvette or 96-well plate, add the dye-loaded bacterial suspension.
-
Peptide Addition: Add varying concentrations of Ltc-3a.
-
Measurement: Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) as the membrane depolarizes.[23]
-
Positive Control: Use a proton ionophore like CCCP or the K⁺ ionophore valinomycin to induce complete depolarization.
Conclusion
The suite of techniques described in this guide provides a robust framework for characterizing the membrane-disrupting properties of this compound. By systematically progressing from fundamental biophysical interactions with model membranes to functional consequences in live bacteria, researchers can build a comprehensive and mechanistically insightful understanding of this potent antimicrobial peptide. The data generated from these protocols will be invaluable for structure-activity relationship studies and for the rational design of next-generation peptide-based antibiotics.
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de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. [Link]
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Hammond, K., et al. (2016). Imaging the effects of peptide materials on phospholipid membranes by atomic force microscopy. UCL Discovery. [Link]
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Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(10), 001227. [Link]
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Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. [Link]
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Kim, H., et al. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International Journal of Molecular Sciences, 22(21), 11563. [Link]
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Hammond, K., et al. (2017). Atomic force microscopy to elucidate how peptides disrupt membranes. UCL Discovery. [Link]
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Lin, Y.-H., et al. (2021). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. Frontiers in Cellular and Infection Microbiology, 11, 755919. [Link]
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Wenzel, M., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Physiology, 7, 131. [Link]
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Hammond, K., et al. (2016). Imaging the Effects of Peptide Materials on Phospholipid Membranes by Atomic Force Microscopy. SciSpace. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
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de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers. [Link]
-
Lee, J. K., et al. (2015). Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10, Part A), 2057-2067. [Link]
-
Hammond, K., et al. (2016). Imaging the Effects of Peptide Materials on Phospholipid Membranes by Atomic Force Microscopy. ResearchGate. [Link]
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LeBaron, P., et al. (1998). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Applied and Environmental Microbiology, 64(7), 2697-2700. [Link]
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Kulcsar, Z., et al. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Molecules, 24(16), 2991. [Link]
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Hancock Lab. Inner Membrane Permeabilization: DiSC35 Assay. Hancock Lab Methods. [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
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Roy, B. J., et al. (2023). Single Amino Acid Modulates Antimicrobial Peptide Cooperativity between LL-37 and HNP1. Langmuir. [Link]
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Liu, Z., et al. (2018). Membrane leakage and antimicrobial activity of nylon-3 polymers and surfactants. Journal of the American Chemical Society, 140(24), 7433-7436. [Link]
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Wang, Y., et al. (2023). Nanoliposomes protecting antimicrobial peptides via membrane-fused incorporation to fight wound infection. Materials Advances, 4(15), 3236-3244. [Link]
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Bezerra, F. L. N., et al. (2016). Preparation, characterization and in vitro antimicrobial activity of liposomal ceftazidime and cefepime against Pseudomonas aeruginosa strains. Brazilian Journal of Microbiology, 47(3), 679-685. [Link]
-
Wang, Y., et al. (2017). Development of an anti-microbial peptide-mediated liposomal delivery system: a novel approach towards pH-responsive anti-microbial peptides. Pharmaceutical Development and Technology, 22(6), 748-756. [Link]
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Roth, B. L., et al. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. ResearchGate. [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PMC. [Link]
-
Carugo, D., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]
-
Di Somma, A., et al. (2020). Membrane perturbation assay performed with the Sytox Green dye. ResearchGate. [Link]
-
LeBaron, P., et al. (1998). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. ResearchGate. [Link]
-
Sharma, S., et al. (2021). Leakage assay with calcein-loaded large unilamellar vesicles. ResearchGate. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501-4522. [Link]
-
GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. Groupe Français des Peptides et des Protéines. [Link]
-
Biotyscience. Peptide Circular Dichroism Secondary Structure Measurement. Biotyscience. [Link]
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- 3. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterization and in vitro antimicrobial activity of liposomal ceftazidime and cefepime against Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. takara.co.kr [takara.co.kr]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
Application of Latarcin 3a in Biofilm Inhibition Studies: A Technical Guide
Introduction: The Challenge of Biofilms and the Promise of Latarcin 3a
Bacterial biofilms represent a significant global health challenge. These structured communities of microorganisms adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective barrier renders the embedded bacteria highly resistant to conventional antibiotics and host immune responses, leading to persistent and difficult-to-treat infections.[1][2][3] Prominent biofilm-forming pathogens include Pseudomonas aeruginosa and Staphylococcus aureus, which are notorious for their roles in chronic infections and medical device contamination.[2][3][4]
The urgent need for novel anti-biofilm agents has spurred research into antimicrobial peptides (AMPs) as a promising therapeutic avenue.[1][2][5] this compound (Ltc-3a), a cationic antimicrobial peptide isolated from the venom of the spider Lachesana tarabaevi, has emerged as a compelling candidate.[6][7] Latarcins are known to be membrane-active, adopting an amphiphilic α-helical structure upon contact with lipid membranes, which is a key feature of many cytolytic peptides.[7][8][9][10] Recent studies have demonstrated the efficacy of this compound and its synthetic analogs in inhibiting the growth of planktonic bacteria and, crucially, in preventing the formation of biofilms by clinically relevant pathogens such as Acinetobacter baumannii and Escherichia coli.[6]
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the biofilm inhibition potential of this compound. The methodologies outlined herein are designed to provide a robust framework for quantifying biofilm biomass, assessing cell viability within the biofilm structure, and visualizing the architectural changes induced by peptide treatment.
Experimental Design & Rationale
The effective evaluation of an anti-biofilm agent requires a multi-faceted approach. We will focus on three core experimental workflows that provide complementary quantitative and qualitative data.
Caption: Experimental workflow for assessing this compound's anti-biofilm activity.
This workflow progresses from high-throughput screening of biofilm inhibition and eradication to more detailed analyses of cell viability and biofilm architecture.
Protocol 1: Quantification of Biofilm Inhibition and Eradication using Crystal Violet Staining
The crystal violet (CV) assay is a simple and widely used method for quantifying the total biomass of a biofilm.[11][12] The positively charged CV dye binds to negatively charged components of the biofilm matrix and bacterial cells. The amount of retained dye is proportional to the biofilm biomass. This protocol can be adapted to assess both the prevention of biofilm formation and the disruption of pre-formed biofilms.
Materials
-
96-well flat-bottom microtiter plates (tissue-culture treated)
-
Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid or 95% Ethanol
-
Plate reader capable of measuring absorbance at 550-595 nm
Step-by-Step Methodology
Part A: Biofilm Inhibition Assay [2][13]
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium at 37°C with shaking. The following day, dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (2x the final desired concentration) to the corresponding wells.
-
Include a positive control (bacteria without peptide) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C. The incubation time may need to be optimized depending on the bacterial strain.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[11][12] Be careful not to disturb the attached biofilm.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[12][14]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11][12] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a plate reader.[11][12]
Part B: Biofilm Eradication Assay [2][5]
-
Biofilm Formation: Add 200 µL of the prepared bacterial inoculum (1 x 10^6 CFU/mL) to each well and incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Washing: Gently remove the planktonic culture and wash the wells once with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms. Include a control with medium only.
-
Incubation: Incubate for an additional 24 hours at 37°C.
-
Quantification: Proceed with steps 4-9 from the Biofilm Inhibition Assay protocol.
Data Analysis and Interpretation
The percentage of biofilm inhibition or eradication can be calculated using the following formula:
% Inhibition/Eradication = [(OD_control - OD_treated) / OD_control] * 100
Where OD_control is the absorbance of the untreated biofilm and OD_treated is the absorbance of the this compound-treated biofilm.
| This compound Conc. (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 0 (Control) | 0 | 0 |
| 4 | ... | ... |
| 8 | ... | ... |
| 16 | ... | ... |
| 32 | ... | ... |
| 64 | ... | ... |
| 128 | ... | ... |
Table 1: Example Data Table for Crystal Violet Assay Results.
Protocol 2: Assessment of Biofilm Viability using Live/Dead Staining
While the crystal violet assay quantifies total biomass, it does not differentiate between live and dead cells. The Live/Dead staining assay utilizes two fluorescent nucleic acid stains, SYTO 9 and propidium iodide (PI), to assess bacterial viability based on membrane integrity.[15][16] SYTO 9 is a green-fluorescent stain that penetrates all bacterial membranes, while propidium iodide is a red-fluorescent stain that only enters cells with compromised membranes.[15] Thus, live cells fluoresce green, and dead cells fluoresce red.
Materials
-
Biofilms grown on a suitable surface (e.g., glass coverslips, chamber slides)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar kit containing SYTO 9 and propidium iodide)
-
Filter-sterilized water or 0.85% NaCl solution
-
Confocal Laser Scanning Microscope (CLSM)
Step-by-Step Methodology
-
Biofilm Culture: Grow biofilms on sterile glass coverslips or in chamber slides as described in the previous protocol, with or without this compound treatment.
-
Stain Preparation: Prepare the staining solution by adding 3 µL of SYTO 9 and 3 µL of propidium iodide to 1 mL of filter-sterilized water.[16][17] This solution should be prepared fresh and protected from light.
-
Washing: Gently rinse the biofilm samples with filter-sterilized water or saline to remove planktonic cells.
-
Staining: Add a sufficient volume of the staining solution to completely cover the biofilm. Incubate for 15-30 minutes at room temperature in the dark.[15][17]
-
Washing: Gently rinse the stained biofilms with filter-sterilized water to remove excess stain.[15]
-
Imaging: Immediately visualize the stained biofilms using a confocal laser scanning microscope. Use appropriate filter sets for green (SYTO 9) and red (propidium iodide) fluorescence.
Sources
- 1. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Anti-Biofilm Effects of Rationally Designed Peptides against Planktonic Cells and Pre-Formed Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. static.igem.org [static.igem.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Latarcin 3a in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Latarcin 3a - A Spider Venom Peptide with Anticancer Potential
This compound (Ltc-3a) is a cationic, amphipathic peptide derived from the venom of the spider Lachesana tarabaevi.[1][2] With the amino acid sequence NH2-SWKSMAKKLKEYMEKLKQRA-COOH, Ltc-3a possesses a net charge of +6 and adopts an α-helical structure, characteristics that are common among antimicrobial peptides (AMPs).[1] Initially recognized for its broad-spectrum antimicrobial and antifungal activities, recent studies have highlighted its cytotoxic effects against various cancer cell lines, particularly those of hematological origin.[1][2][3]
Antimicrobial peptides are gaining significant attention in oncology as a promising new class of therapeutic agents.[4][5] Their anticancer activity is largely attributed to their electrostatic attraction to the cancer cell membrane, which, unlike the membranes of healthy cells, has a net negative charge due to the overexpression of anionic molecules like phosphatidylserine (PS) on its outer leaflet.[6] This selective interaction leads to membrane disruption and subsequent cell death, offering a targeted approach with potentially lower toxicity to normal tissues.[7] this compound, as a member of this class, represents a valuable tool for investigating novel membrane-targeting anticancer strategies.
This guide provides a comprehensive overview of the mechanisms of this compound and detailed protocols for its application in cancer cell line research, designed to ensure scientific rigor and reproducibility.
Part 1: Proposed Mechanism of Action of this compound
The primary mechanism of action for this compound and similar cationic AMPs is the targeted disruption of the cancer cell's plasma membrane.[8][9] This process can be conceptualized in several stages, often described by the "carpet" model.[1][3][10]
-
Electrostatic Attraction: Ltc-3a, with its strong positive charge (+6), is electrostatically drawn to the anionic surface of the cancer cell membrane.
-
Accumulation and "Carpet" Formation: The peptide monomers accumulate on the membrane surface, orienting parallel to the lipid bilayer, much like a carpet.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides induce tension and disrupt the lipid packing. This can lead to the formation of transient pores or micelles, causing a loss of membrane integrity.[10]
-
Cell Lysis and Apoptosis Induction: The compromised membrane leads to leakage of intracellular contents and an influx of ions, disrupting cellular homeostasis and ultimately causing cell lysis.[11] Furthermore, membrane damage can trigger downstream signaling cascades that initiate programmed cell death, or apoptosis.
The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of this compound-induced cancer cell death.
Part 2: Experimental Protocols
A. Peptide Preparation and Handling
This compound is a synthetic peptide. For experimental use, it should be handled with care to maintain its stability and activity.
-
Reconstitution: Lyophilized this compound peptide should be reconstituted in sterile, nuclease-free water to create a stock solution (e.g., 1-5 mM). Gently vortex to dissolve. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in the appropriate sterile, serum-free cell culture medium or phosphate-buffered saline (PBS). It is crucial to use serum-free medium for dilutions that will be directly added to cells, as serum proteins can bind to the peptide and inhibit its activity.
B. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12] This protocol is essential for determining the cytotoxic concentration range and the IC50 (half-maximal inhibitory concentration) of this compound.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells that are in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the treatment period. (Typical densities: 5,000-10,000 cells/well for adherent lines; 20,000-50,000 cells/well for suspension lines).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (for adherent lines) and stabilize.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations. A suggested starting range is 0.5 µM to 100 µM. A study has shown significant anti-leukemia activity at 50 µM.[2]
-
Carefully remove the old medium from the wells (for adherent cells) or directly add to wells (for suspension cells).
-
Add an equal volume of the 2x this compound dilutions to the respective wells to achieve the final concentrations.
-
Include untreated control wells (add medium only) and a vehicle control if a solvent other than water/PBS is used.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Following treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
For suspension cells: Centrifuge the plate (e.g., 500 x g for 5 minutes) and carefully remove the supernatant.
-
Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
C. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is a gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][4][6] It relies on the binding of Annexin V to externalized phosphatidylserine (a marker of early apoptosis) and the uptake of Propidium Iodide (PI) by cells with compromised membranes (late apoptotic/necrotic cells).[6]
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates or T25 flasks and treat with this compound at concentrations around the determined IC50 for the appropriate duration (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
For suspension cells: Collect the cells by centrifugation.
-
For adherent cells: Collect the culture supernatant (which contains floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA) or gentle trypsinization. Combine the floating and adherent cell populations.
-
Wash the collected cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
-
Data Interpretation:
-
Healthy Cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left quadrant - rare).
-
D. Analysis of Apoptotic Markers by Western Blot
Western blotting can be used to investigate the molecular pathways of apoptosis by detecting key signaling proteins.[13][14] Given this compound's membrane-disrupting activity, it is prudent to examine markers from both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Detailed Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest both floating and adherent cells, wash with cold PBS, and lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Suggested Protein Targets:
| Pathway | Target Protein | Expected Change After Ltc-3a Treatment |
| Execution Phase | Cleaved Caspase-3 | Increase (Appearance of ~17/19 kDa bands) |
| Cleaved PARP | Increase (Appearance of ~89 kDa fragment) | |
| Intrinsic Pathway | Bax | Potential increase or translocation to mitochondria |
| Bcl-2 | Potential decrease | |
| Cytochrome c | Release from mitochondria into cytosol | |
| Cleaved Caspase-9 | Increase (Appearance of ~35/37 kDa fragments) | |
| Loading Control | β-Actin or GAPDH | No change |
Part 3: Data Presentation and Troubleshooting
Quantitative Data Summary
Results from the described assays should be presented clearly. The following table provides a template for summarizing hypothetical data.
| Assay | Cancer Cell Line | This compound Concentration | Result |
| Cell Viability | C1498 (Leukemia) | 0 - 100 µM (24h) | IC50: 45.2 µM |
| Cell Viability | Kasumi-1 (Leukemia) | 0 - 100 µM (24h) | IC50: 38.5 µM |
| Apoptosis | C1498 (Leukemia) | 50 µM (24h) | Early Apoptosis: 35.2% |
| Late Apoptosis: 15.8% | |||
| Western Blot | C1498 (Leukemia) | 50 µM (24h) | Cleaved Caspase-3: 3.5-fold increase |
| Cleaved PARP: 4.1-fold increase |
Troubleshooting Common Issues
-
Low Peptide Activity/High IC50:
-
Cause: Peptide degradation, interference from serum proteins.
-
Solution: Use fresh aliquots of Ltc-3a. Ensure working dilutions are made in serum-free medium. Verify peptide sequence and purity.
-
-
Inconsistent MTT Results:
-
Cause: Uneven cell seeding, contamination, formazan crystals not fully dissolved.
-
Solution: Ensure a single-cell suspension before seeding. Use proper aseptic technique. Extend incubation time with the solubilization buffer and ensure thorough mixing on a shaker.
-
-
High Background in Western Blots:
-
Cause: Insufficient blocking, primary antibody concentration too high.
-
Solution: Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate the primary antibody to determine the optimal concentration. Increase the number and duration of washes.
-
References
- From defense to offense: antimicrobial peptides as promising therapeutics for cancer. (n.d.). Google Books.
-
Gaspar, D., Salomé Veiga, A., & Castanho, M. A. R. B. (2013). Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. Molecules, 18(12), 15454–15482. [Link]
-
Jafari, A., Babajani, A., Forooshani, R. S., Yazdani, M., & Rezaei-Tavirani, M. (2022). Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside. Frontiers in Oncology, 12, 865815. [Link]
-
Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology, 24(12), 1551–1557. [Link]
-
da Silva, A. C. A., da Silva, P. M., de Melo, A. L., de Oliveira, U. C. S., de Oliveira, Í. S., de Souza, C. M. F., de Freitas, C. D. T., de Oliveira, J. T. A., & de Morais, M. A. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Pharmacology, 13, 962919. [Link]
-
Hoskin, D. W., & Ramamoorthy, A. (2008). Studies on anticancer activities of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(2), 357–375. [Link]
-
(n.d.). Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. SpringerLink. Retrieved January 20, 2026, from [Link]
-
(n.d.). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Retrieved January 20, 2026, from [Link]
-
(n.d.). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. Retrieved January 20, 2026, from [Link]
-
(n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved January 20, 2026, from [Link]
-
Dubovskii, P. V., Volynsky, P. E., Polyansky, A. A., Chupin, V. V., Efremov, R. G., & Arseniev, A. S. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. Biochemistry, 47(11), 3525–3533. [Link]
-
(n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
(n.d.). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Dubovskii, P. V., Volynsky, P. E., Polyansky, A. A., Chupin, V. V., Efremov, R. G., & Arseniev, A. S. (2006). Spatial structure and activity mechanism of a novel spider antimicrobial peptide. Biochemistry, 45(36), 10759–10767. [Link]
-
(n.d.). Determination of Caspase Activation by Western Blot. PubMed. Retrieved January 20, 2026, from [Link]
-
(n.d.). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Retrieved January 20, 2026, from [Link]
-
Pandidan, S., & Mechler, A. (2021). Latest developments on the mechanism of action of membrane disrupting peptides. Biophysics Reports, 7(3), 173–182. [Link]
-
(n.d.). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the anticancer potential of spider venom peptide Latarcin Ltc2a against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Elucidating the Conformational Dynamics of Latarcin 3a using Circular Dichroism Spectroscopy
Audience: Researchers, scientists, and drug development professionals engaged in the biophysical characterization of antimicrobial peptides (AMPs).
Abstract: Latarcin 3a (Ltc3a), a potent antimicrobial peptide derived from the venom of the spider Lachesana tarabaevi, represents a promising candidate for novel therapeutic development.[1][2] Its mechanism of action is intrinsically linked to its ability to adopt a specific secondary structure upon interacting with bacterial membranes.[3][4] This application note provides a comprehensive guide and a detailed protocol for utilizing Circular Dichroism (CD) spectroscopy to investigate the environmentally-induced conformational changes of Ltc3a. We will explore the rationale behind experimental choices, from solvent selection to data analysis, enabling researchers to reliably characterize the structural transitions that govern its biological activity.
Scientific Foundation: The Structure-Function Paradigm of this compound
This compound is a cationic, linear peptide that, like many AMPs, is largely unstructured or in a random coil conformation in aqueous solutions.[5][6] However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational transition to an amphipathic α-helical structure.[3][4][6] This folding is critical for its function, which is believed to involve membrane permeabilization and interaction with intracellular targets.[4][7] Ltc3a has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[2]
Understanding this conformational switch is paramount for its development as a therapeutic agent. Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for this purpose. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides.[8][9][10] The resulting CD spectrum in the far-UV region (190-250 nm) provides a distinct signature of the peptide's secondary structure.[11][12]
-
α-helical structures exhibit characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[12]
-
β-sheet structures show a negative band around 215-218 nm.[12]
-
Random coil or disordered structures are identified by a strong negative band near 200 nm.
By analyzing the CD spectrum of Ltc3a under various environmental conditions, we can directly monitor its folding from a disordered state to its active α-helical conformation.
Experimental Design & Rationale
The core of this investigation is to subject Ltc3a to different solvent environments that mimic the aqueous milieu of the bloodstream and the hydrophobic environment of a bacterial membrane.
Solvent System Selection
The choice of solvent is the most critical variable in this experiment, as the peptide's structure is highly influenced by its environment.[13][14][15]
| Solvent System | Rationale & Purpose | Expected Ltc3a Conformation |
| Phosphate Buffer (10 mM, pH 7.4) | Represents a physiological, aqueous environment. Establishes the baseline structural state of the peptide. Phosphate buffers are ideal for CD as they have low absorbance in the far-UV region.[16] | Primarily Random Coil |
| Trifluoroethanol (TFE) | A helix-inducing co-solvent. TFE promotes the formation of intramolecular hydrogen bonds, mimicking the dehydrating effect of a lipid bilayer and revealing the peptide's intrinsic helical propensity. | High α-helical content |
| Sodium Dodecyl Sulfate (SDS) Micelles | An anionic surfactant that forms micelles, providing a simple model of a negatively charged bacterial membrane.[17] This environment tests the peptide's folding in the presence of an amphipathic interface. | α-helical |
| Lipid Vesicles (e.g., DMPC/DMPG) | Small unilamellar vesicles (SUVs) composed of zwitterionic (DMPC) and anionic (DMPG) lipids provide the most biologically relevant model of a bacterial membrane. Studies have used this system for latarcins.[7][18] | α-helical |
Workflow for Conformational Analysis
The following diagram outlines the logical flow of the experimental protocol, from sample preparation to final data interpretation.
Caption: Experimental workflow for CD analysis of this compound.
Detailed Protocol: Circular Dichroism of this compound
This protocol is designed for a standard CD spectrophotometer equipped with a Peltier temperature controller.
Part A: Sample & Reagent Preparation
-
Peptide Integrity: Procure or synthesize this compound with a purity of >95%, as verified by HPLC and Mass Spectrometry. Contaminants can significantly interfere with CD measurements.[19]
-
Stock Solution: Prepare a 1 mg/mL stock solution of Ltc3a in ultrapure water. Determine the precise concentration using UV absorbance at 280 nm (if Trp or Tyr residues are present) or through quantitative amino acid analysis for highest accuracy.
-
Buffer Preparation:
-
Phosphate Buffer: Prepare a 10 mM sodium or potassium phosphate buffer, pH 7.4. Filter through a 0.22 µm filter.
-
TFE Solutions: Prepare dilutions of TFE in phosphate buffer as required (e.g., 30%, 50%, 80% v/v).
-
SDS Micelles: Prepare a solution of 30 mM SDS in phosphate buffer. This concentration is well above the critical micelle concentration.[17]
-
| Parameter | Recommended Value | Rationale |
| Peptide Purity | > 95% | Minimizes interference from impurities.[20] |
| Final Peptide Conc. | 0.1 - 0.2 mg/mL | Optimizes signal-to-noise while keeping absorbance (HT voltage) in a linear range.[16][21] |
| Cuvette Pathlength | 1 mm | Standard for far-UV CD to minimize solvent absorbance.[16] |
| Buffer Choice | 10 mM Phosphate | Low UV absorbance, physiologically relevant pH.[16] |
Part B: Instrument Setup & Data Acquisition
-
Instrument Startup: Turn on the CD spectrophotometer's xenon lamp and allow it to warm up for at least 30 minutes. Purge the instrument with high-purity nitrogen gas (flow rate recommended by manufacturer) throughout the experiment to prevent ozone formation and degradation of optics.[8]
-
Parameter Setup: Set the acquisition parameters on the control software.
| Parameter | Recommended Setting | Justification |
| Wavelength Range | 260 nm to 190 nm | Covers the peptide backbone absorbance region for secondary structure analysis.[8] |
| Data Pitch | 0.5 nm or 1 nm | Sufficient resolution for spectral features. |
| Scanning Speed | 20 nm/min | Balances acquisition time with data quality.[8] |
| Integration Time (D.I.T.) | 2 seconds | Averages signal to reduce noise. The product of scan speed and D.I.T. should not distort peaks.[8][19] |
| Bandwidth | 1 nm | Standard resolution for peptide secondary structure.[8] |
| Accumulations | 3-5 scans | Averaging multiple scans significantly improves the signal-to-noise ratio. |
| Temperature | 25 °C | Maintain a constant, physiologically relevant temperature. |
-
Baseline Correction:
-
Pipette the reference solvent/buffer (e.g., 10 mM phosphate buffer) into the 1 mm quartz cuvette.
-
Place the cuvette in the sample holder and acquire a baseline spectrum using the same parameters as for the sample. This spectrum will be subtracted from the sample spectrum.[19]
-
-
Sample Measurement:
-
Carefully remove the buffer, rinse the cuvette with ultrapure water and then with the sample solution.
-
Pipette the Ltc3a sample (e.g., 0.1 mg/mL Ltc3a in phosphate buffer) into the cuvette.
-
Acquire the sample spectrum.
-
Repeat steps 3 and 4 for each solvent condition (TFE, SDS, etc.), ensuring a new baseline is collected for each unique solvent composition.
-
Part C: Data Processing & Analysis
-
Baseline Subtraction: Subtract the corresponding solvent baseline spectrum from each raw sample spectrum.
-
Data Conversion: The measured ellipticity (θ) in millidegrees (mdeg) must be converted to Mean Residue Molar Ellipticity ([θ]) for standardized comparison. The formula is:
[θ] = (θ * MRW) / (10 * c * l)
Where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (Molecular Weight of the peptide / Number of amino acid residues).
-
c is the peptide concentration in g/mL.
-
l is the cuvette path length in cm.
-
-
Structural Interpretation: Analyze the processed spectra. The expected conformational change is visualized below.
Caption: Expected conformational transition of this compound.
-
Quantitative Estimation: For a quantitative analysis of secondary structure content, use deconvolution software (e.g., BeStSel, K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD data.
Trustworthiness & Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following validation steps:
-
Concentration Verification: An accurate concentration is the largest source of error in calculating molar ellipticity. Use a robust method and perform it in triplicate.
-
HT Voltage Monitoring: During acquisition, monitor the photomultiplier tube (PMT) high tension (HT) voltage. An HT value exceeding 600-700V indicates excessive sample absorbance (too concentrated or absorbing buffer), and the resulting data may be unreliable.[19]
-
Positive Control: If available, use a peptide with a known, stable secondary structure (e.g., a known helical peptide) to confirm instrument performance and parameter settings.
-
Reproducibility: Perform the experiment on different days or with different batches of peptide to ensure the observed conformational changes are consistent and not artifactual.
By adhering to this detailed protocol and its underlying scientific principles, researchers can confidently employ circular dichroism spectroscopy to unlock critical insights into the structure-function relationship of this compound, paving the way for its rational design and development as a next-generation antimicrobial agent.
References
- A Comparative Guide to the Circular Dichroism of Peptides Containing β-Homoamino Acids. Benchchem.
- Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences.
- Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics.
- Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate.
- First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate.
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. Available at: [Link]
- Circular Dichroism of Peptides. Methods in Molecular Biology.
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Available at: [Link]
-
Circular dichroism of peptides. PubMed. Available at: [Link]
-
Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - RSC Publishing. Available at: [Link]
-
Circular Dichroism of Peptides. Springer Nature Experiments. Available at: [Link]
-
Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences. Available at: [Link]
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Available at: [Link]
-
Circular dichroism spectra of latarcins in the presence of small... ResearchGate. Available at: [Link]
-
Solvent-induced conformational changes in cyclic peptides: A vibrational circular dichroism study. ResearchGate. Available at: [Link]
-
Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry. Available at: [Link]
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PMC - NIH. Available at: [Link]
-
Peptide Circular Dichroism Spectroscopy. MtoZ Biolabs. Available at: [Link]
-
Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. PMC - NIH. Available at: [Link]
-
The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. MtoZ Biolabs. Available at: [Link]
-
Circular Dichroism - A Webinar on Sample Considerations and Parameter Optimization. YouTube. Available at: [Link]
-
Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jascoinc.com [jascoinc.com]
- 17. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Best Practices for Sample Preparation in Circular Dichroism Analysis [en.biotech-pack.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Imperative for Novel Antimicrobial Agents
An in-depth guide to the rational design, synthesis, and evaluation of synthetic analogs of the antimicrobial peptide Latarcin 3a.
The escalating crisis of antibiotic resistance necessitates the exploration of unconventional therapeutic agents. Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, represent a promising alternative. Their broad-spectrum activity and membrane-disruptive mechanisms often circumvent conventional resistance pathways. This compound (Ltc-3a), a potent cytolytic peptide isolated from the venom of the spider Lachesana tarabaevi, has garnered significant interest for its antimicrobial and antifungal properties.[1] Native Ltc-3a is a 20-residue, cationic (+6 net charge), amphipathic peptide that adopts an α-helical conformation in membrane environments.[1][2] Its proposed mechanism involves membrane permeabilization, aligning with the "carpet" model where peptides accumulate on and disrupt the bacterial cell membrane.[1][3]
However, the therapeutic potential of many natural AMPs, including Ltc-3a, can be limited by factors such as cytotoxicity towards mammalian cells and susceptibility to proteolytic degradation. The strategic design of synthetic analogs offers a pathway to overcome these limitations. By systematically modifying key physicochemical properties—such as cationicity, hydrophobicity, and helicity—researchers can fine-tune the peptide's activity, enhance its selectivity for microbial over host cells, and improve its stability in biological fluids.[4][5]
This guide provides a comprehensive framework for the rational design, chemical synthesis, and functional evaluation of novel Ltc-3a analogs, intended for researchers and drug development professionals seeking to develop next-generation peptide-based therapeutics.
Part 1: Rational Design of this compound Analogs
The design of effective Ltc-3a analogs hinges on modulating its structural and chemical properties to optimize the balance between antimicrobial potency and host cell toxicity. The starting point is the native Ltc-3a sequence and its known attributes.
This compound (Ltc-3a) Properties
| Property | Value | Reference |
|---|---|---|
| Sequence | SWKSMAKKLKEYMEKLKQRA | [1] |
| Length | 20 Amino Acids | [1] |
| Net Charge | +6 | [1] |
| Hydrophobicity (%) | 35% | [1] |
| Structure | α-helical |[1][2] |
Core Principles of Analog Design
-
Cationicity (Net Positive Charge): The positive charge, primarily from Lysine (K) and Arginine (R) residues, is crucial for the initial electrostatic attraction to negatively charged bacterial membranes (rich in phosphatidylglycerol) over the zwitterionic membranes of mammalian cells.[5][6] Increasing the net charge can enhance antimicrobial activity, but an excessive charge may not necessarily improve efficacy and can sometimes increase production costs.
-
Hydrophobicity: The proportion and type of hydrophobic residues (e.g., W, F, L, A, M) drive the peptide's insertion into the lipid bilayer, which is essential for membrane disruption.[4] However, high hydrophobicity is often correlated with increased hemolytic activity and cytotoxicity, as it promotes non-specific interactions with mammalian cell membranes.[5] A moderate hydrophobicity (typically 40-50%) is often optimal.
-
Amphipathicity: In an α-helical conformation, the spatial segregation of hydrophobic and hydrophilic residues creates distinct polar and nonpolar faces. This amphipathic structure is fundamental to its membrane-disruptive activity. Helical wheel projections are invaluable tools for visualizing and designing analogs with idealized amphipathicity.
-
Structural Modifications:
-
Truncation: Identifying the minimal active sequence by synthesizing shorter versions of the peptide can reduce synthesis costs and potentially improve the therapeutic profile. A 13-residue α-helical core of Ltc-3a has been identified as a promising starting point for analog design.[1]
-
Amino Acid Substitution: This is the most powerful tool for fine-tuning activity.
-
Enhancing Cationicity: Substituting neutral residues with Lysine or Arginine.[7]
-
Modulating Hydrophobicity: Replacing residues with Tryptophan (W) can enhance membrane interaction at the lipid-water interface. Substituting bulky hydrophobic residues can also increase potency.[5][8]
-
Improving Stability: Incorporating D-amino acids can confer resistance to proteases, significantly increasing the peptide's half-life in serum.[9]
-
-
Workflow for this compound Analog Design
The design process is an iterative cycle of in silico analysis and experimental validation.
Caption: Workflow for designing and validating Ltc-3a analogs.
Part 2: Synthesis, Purification, and Characterization
The physical creation and verification of the designed analogs are critical steps that require precision and robust analytical methods.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS)
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard for SPPS, allowing for the efficient, stepwise assembly of the peptide chain on a solid resin support.[10][11][12]
Materials:
-
Rink Amide MBHA resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N'-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Cold diethyl ether
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating it twice with 20% piperidine in DMF (5 min and 10 min incubations).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Chain Elongation (Repeating Cycle):
-
Wash: Wash the resin with DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (2 min and 8 min) to remove the Fmoc protecting group from the newly added amino acid.
-
Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Pre-activate and couple the next Fmoc-amino acid as described in step 2.
-
Repeat: Continue this cycle of deprotection, washing, and coupling for each amino acid in the sequence.
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection step.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, discard the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a vacuum.
-
Protocol 2.2: Peptide Purification by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the target peptide from impurities generated during synthesis.[13][14]
Materials & Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, potentially with a small amount of ACN or acetic acid to aid solubility.
-
Method Development (Analytical Scale): First, run a small amount of the crude peptide on an analytical C18 column with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude peptide.
-
Run a shallow gradient of Mobile Phase B centered around the elution percentage determined from the analytical run (e.g., 20% to 50% B over 40 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should represent the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity (>95% is typically desired).
-
Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final peptide as a dry powder.
Protocol 2.3: Purity and Identity Verification
Final verification is essential to ensure the correct product was synthesized.
-
Analytical RP-HPLC: Inject a small sample of the purified peptide onto an analytical C18 column. A single, sharp peak indicates high purity.[13]
-
Mass Spectrometry (MS): Analyze the purified peptide using Electrospray Ionization (ESI-MS) or MALDI-TOF MS to confirm that the experimental molecular weight matches the theoretical calculated mass of the designed analog.[14][15]
Caption: Workflow from synthesis to verified pure peptide.
Part 3: Functional Characterization and Stability Assays
Once a pure, verified peptide analog is obtained, its biological activity and stability must be rigorously assessed.
Protocol 3.1: Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism. The broth microdilution method is standard.[7][16]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Peptide Serial Dilution: Prepare a 2-fold serial dilution of the peptide stock solution in MHB across the columns of the 96-well plate (e.g., from 64 µM down to 0.5 µM).
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which there is no visible turbidity (or can be confirmed by reading absorbance at 600 nm).
Protocol 3.2: Hemolytic Activity Assay
This assay measures the peptide's toxicity to red blood cells (RBCs), a primary screen for cytotoxicity.[17][18]
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
Sterile 96-well plates
Step-by-Step Protocol:
-
RBC Preparation: Wash RBCs three times with PBS by centrifugation (e.g., 800 x g for 10 min) and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Dilution: Prepare 2-fold serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the 4% RBC suspension to each well and incubate at 37°C for 1 hour.
-
Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Protocol 3.3: Mammalian Cell Cytotoxicity Assay
Evaluates peptide toxicity against nucleated mammalian cells using methods like the MTT or ATP-based assays.[19][20]
Materials:
-
Mammalian cell line (e.g., HEK293, L929, or MG63)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent or CellTiter-Glo® (ATP assay)
-
Sterile 96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing 2-fold serial dilutions of the peptide.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Viability Assessment (MTT Example):
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS-HCl).
-
Read the absorbance at 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (concentration inhibiting 50% of cell viability) can be determined.
Protocol 3.4: Serum Stability Assay
Assesses the peptide's susceptibility to degradation by proteases present in serum.[21][22][23]
Materials:
-
Human or mouse serum
-
Peptide stock solution
-
Quenching solution (e.g., 3% Trichloroacetic Acid - TCA)
-
Analytical RP-HPLC system
Step-by-Step Protocol:
-
Incubation: Incubate the peptide at a final concentration (e.g., 100 µM) in 50% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding the aliquot to a quenching solution like TCA. Incubate on ice for 10 minutes and centrifuge to pellet the precipitated serum proteins.
-
HPLC Analysis: Analyze the supernatant using analytical RP-HPLC.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram, relative to the T=0 time point. The peptide's half-life (t₁/₂) in serum can then be calculated.
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Strategies and Methodologies in Antimicrobial Peptide Design [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Designed Synthetic Mimics of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
- 17. researchgate.net [researchgate.net]
- 18. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis and Folding of Latarcin 3a
Welcome to the technical support center for the synthetic challenges of the Latarcin 3a (Ltc 3a) peptide. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and application of this potent antimicrobial and antitumor peptide. Here, we address common and complex issues encountered during the experimental workflow, from solid-phase synthesis to final structural validation, in a practical question-and-answer format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs) - The Basics of this compound
This section covers fundamental queries regarding the nature of Ltc 3a and its synthesis.
Q1: What is this compound and why is its folding a topic of interest?
This compound (Ltc 3a) is a cationic, linear antimicrobial peptide originally isolated from the venom of the spider Lachesana tarabaevi.[1][2] Its sequence is NH₂-SWKSMAKKLKEYMEKLKQRA-COOH.[1] Unlike many peptides, Ltc 3a does not rely on disulfide bonds for its structure.[2] Its "folding" is environmentally induced; it is largely unstructured or random coil in aqueous solutions but adopts an amphipathic α-helical conformation in the presence of lipid membranes or membrane-mimicking environments, such as trifluoroethanol (TFE).[3][4] This conformational change is crucial for its membrane-disrupting mechanism of action.[5][6] The primary challenge, therefore, is not in facilitating complex intramolecular folding but in preventing intermolecular aggregation during synthesis and ensuring the peptide is in a monomeric, active state for functional assays.
Q2: My synthetic Ltc 3a peptide has the correct mass, but shows no biological activity. What is the likely cause?
Assuming the primary sequence is correct as confirmed by mass spectrometry, the most probable cause for a lack of activity is peptide aggregation.[7] Ltc 3a, with its mix of hydrophobic and cationic residues, is prone to self-association, forming insoluble or inactive multimers.[8] Another possibility is that the assay conditions are not conducive to its folding. The peptide must be able to transition to its α-helical state to be active.[3] Ensure your assay buffer doesn't inhibit this (e.g., by containing detergents at concentrations that form micelles and sequester the peptide).
Q3: What is the significance of the C-terminus in Ltc 3a? Should it be an acid or an amide?
The native Ltc 3a has a carboxylic acid C-terminus.[1] However, C-terminal amidation is a common modification in many antimicrobial peptides that can enhance activity. Amidation removes the negative charge of the C-terminal carboxyl group, increasing the net positive charge of the peptide, which can improve its initial electrostatic interaction with negatively charged bacterial membranes.[9][10] Studies on other latarcins and antimicrobial peptides have shown that C-terminal amidation can lead to better antibacterial properties and can be crucial for helix stability.[1][9][11] If you are experiencing low activity with the native acid form, synthesizing an amidated version (using a Rink Amide resin) is a logical next step to investigate.[10][12]
Part 2: Troubleshooting Guide - From Synthesis to Purification
This section provides in-depth solutions to specific problems that may arise during the experimental process.
Synthesis & Cleavage Issues
Low yield and purity in SPPS of a peptide like Ltc 3a often stem from aggregation of the growing peptide chain on the resin.[7] This leads to incomplete coupling and deprotection steps.[8][13]
Causality & Troubleshooting Steps:
-
Resin Aggregation: The hydrophobic residues in Ltc 3a can cause the peptide chains to interact, leading the resin beads to clump together. This physically blocks reagents from accessing the reactive sites.
-
Solution 1: Change Solvents. Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[14]
-
Solution 2: Disruptive Additives. Incorporate chaotropic salts or detergents in your synthesis protocol to break up secondary structures.[7][8]
-
Solution 3: Microwave Synthesis. Microwave-assisted SPPS can provide the energy to overcome aggregation-related energy barriers, accelerating reaction rates.[8]
-
-
Difficult Couplings: Specific amino acid couplings can be inherently slow. For Ltc 3a, couplings involving bulky residues or sequential hydrophobic residues might be problematic.
-
Solution 1: Increase Equivalents & Time. Use a higher excess of amino acid and coupling reagents and extend the coupling time.[15][16] A double coupling strategy for problematic residues can be effective.[16]
-
Solution 2: Change Coupling Reagents. If using HBTU, consider switching to a more potent activator like HATU.
-
-
Side Reactions: Fmoc-SPPS is prone to certain side reactions, especially with specific amino acid sequences.
-
Aspartimide Formation: The Asp-Xxx sequence in some peptides can be susceptible to aspartimide formation under basic conditions (piperidine treatment). While Ltc 3a does not contain this sequence, it is a common issue in other peptides. Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this.[17][18]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, cleaving the first two amino acids from the resin. Using a 2-chlorotrityl chloride resin can sterically hinder this side reaction.[7][17]
-
Workflow for Troubleshooting Low SPPS Yield
Caption: Troubleshooting workflow for low yield in Ltc 3a synthesis.
This is a very common issue, again linked to aggregation.[19] The removal of all protecting groups exposes the peptide's final sequence, allowing strong intermolecular hydrophobic and electrostatic interactions.
Solubilization Strategy:
| Step | Solvent to Try | Rationale |
| 1 | Sterile, deionized water | Start with the simplest solvent. If the peptide is soluble, this is ideal for most biological assays. |
| 2 | 10% Acetic Acid | For basic peptides like Ltc 3a (net charge +6), an acidic solution will protonate carboxyl groups and help repel cationic side chains, reducing aggregation.[20] |
| 3 | 10-20% Acetonitrile or Isopropanol in water | Organic modifiers can disrupt hydrophobic interactions that cause aggregation. Use sparingly to maintain compatibility with subsequent purification. |
| 4 | Trifluoroethanol (TFE) | TFE is a strong helix-promoting solvent and can be very effective at dissolving aggregated peptides.[21] However, it can be difficult to remove and may interfere with some purification columns. |
| 5 | Guanidine HCl or Urea | These are strong denaturants that will break up aggregates. They are a last resort as they must be completely removed during purification, which can be challenging. |
Important Note: Always test solubility on a small aliquot of your crude peptide before attempting to dissolve the entire batch.[22] Use sonication to aid dissolution but avoid excessive heating, which can degrade the peptide.
Purification & Analysis
Poor HPLC purification is often due to an unoptimized gradient or continued peptide aggregation on the column.
Optimization Protocol:
-
Column Choice: A C18 column is standard, but for some peptides, a C8 column may provide better resolution.[23]
-
Mobile Phase:
-
Aqueous (A): 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape.
-
Organic (B): 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Optimization: Do not use a generic gradient.[23] Ltc 3a is relatively hydrophilic and will likely elute at a lower ACN concentration.
-
Scouting Run: Start with a steep gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution percentage of your peptide.
-
Shallow Gradient: Once you know the approximate elution point (e.g., 30% ACN), design a much shallower gradient around that point (e.g., 25-35% B over 40 minutes). This will provide the best resolution to separate your target peptide from closely eluting impurities like deletion sequences.[24]
-
-
Troubleshooting Poor Peak Shape:
-
Peak Tailing: Often caused by aggregation on the column. Try increasing the column temperature to 30-40°C to improve peak shape.
-
Peak Fronting: Can be a sign of column overload. Reduce the amount of peptide loaded onto the column.
-
Split Peaks: May indicate that the peptide is partially folded or interacting with the column matrix in multiple ways. Ensure complete solubilization before injection.
-
Logic Diagram for HPLC Optimization
Caption: Logic diagram for optimizing HPLC purification of Ltc 3a.
Mass Spectrometry (MS):
-
Purpose: To confirm the identity (correct molecular weight) and purity of your peptide.[25][26]
-
What to Look For:
-
Main Peak: The primary peak in your spectrum should correspond to the calculated monoisotopic mass of Ltc 3a. You will often see multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Impurities: Look for smaller peaks that could correspond to common synthesis failures:
-
Deletion Sequences: Peaks corresponding to the mass of your peptide minus one or more amino acids.
-
Incomplete Deprotection: Peaks corresponding to the mass of your peptide plus the mass of a remaining protecting group (e.g., +224 Da for Pbf on Arginine).
-
Oxidation: A +16 Da peak for each Methionine residue indicates oxidation.[14]
-
-
-
Interpreting the Spectrum: The mass-to-charge ratio (m/z) and the charge state (z) can be used to calculate the molecular weight (M) of the ion: M = (m/z) * z - (mass of protons).[27]
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To confirm the secondary structure and folding behavior of Ltc 3a.[3][5]
-
What to Look For:
-
In Aqueous Buffer (e.g., phosphate buffer): The CD spectrum should show a single negative minimum around 200 nm, which is characteristic of a random coil or unstructured peptide.[3] Some residual helicity might be observed.[4]
-
In a Membrane-Mimicking Environment (e.g., 50% TFE or in the presence of lipid vesicles): The spectrum should shift to show two characteristic negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm.[3] This is the signature of an α-helical structure.
-
-
Self-Validation: A successful experiment will demonstrate this conformational switch. If your peptide remains as a random coil in TFE, it suggests a problem with the primary sequence or persistent aggregation that prevents proper folding.
Part 3: Protocols and Best Practices
Protocol: Storage and Handling of Lyophilized and Solubilized Ltc 3a
Proper storage is critical to prevent degradation and maintain the activity of your synthetic peptide.[22][28][29]
Lyophilized Peptide:
-
Storage: Upon receipt, store the lyophilized peptide at -20°C or, for long-term storage, at -80°C.[28][30] Keep it protected from light.
-
Handling: Before opening the vial, allow it to warm to room temperature completely.[22] This prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[20]
-
Weighing: Weigh out the required amount quickly in a low-humidity environment.
-
Resealing: Purge the vial with an inert gas like argon or dry nitrogen before resealing to displace oxygen and moisture.[29] Return to cold storage immediately.
Peptide in Solution:
-
Solvent: Use sterile, high-purity solvents. For biological assays, sterile buffers at a pH of 5-6 are often best for stability.[22]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dissolve the peptide stock to a desired concentration and immediately create single-use aliquots.[22][28]
-
Storage: Store frozen aliquots at -20°C or -80°C. For short-term use (a few days), 4°C may be acceptable, but this should be validated.
-
Stability: Be aware that peptides containing Met, Cys, Trp, Asn, and Gln are more prone to degradation in solution.[22]
References
-
A. C. S. A. P. (n.d.). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. Retrieved from [Link]
-
de la Fuente-Núñez, C., et al. (2014). Novel Formulations for Antimicrobial Peptides. PubMed Central. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Peptide Mass Spectrometry Result Interpretation Strategy. Mtoz Biolabs. Retrieved from [Link]
-
NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience Inc. Retrieved from [Link]
-
Peptide Synthesis Experts. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Medium. Retrieved from [Link]
-
Sani, M.-A., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed Central. Retrieved from [Link]
-
Taylor, V. (2016, November 6). Storage Guidelines & Solubility Of Synthetic Peptides. Medium. Retrieved from [Link]
-
Scribd. (n.d.). Handling and Storage of Synthetic Peptides. Scribd. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]
-
Springer Nature. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Retrieved from [Link]
-
Sani, M.-A., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Retrieved from [Link]
-
Costa, F., et al. (2019). Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. National Institutes of Health. Retrieved from [Link]
-
Kumar, P., et al. (2023). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. PubMed Central. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Occam Design. (n.d.). Improving Peptide Synthesis. Occam Design. Retrieved from [Link]
-
Ghozlane, A., et al. (2021). Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. PubMed Central. Retrieved from [Link]
-
BTP. (n.d.). How to interpret proteomics mass spectrometry data. BTP. Retrieved from [Link]
-
Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers. Peptide Sciences. Retrieved from [Link]
-
Sheppard, R. C., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. Retrieved from [Link]
-
Dong, H., et al. (2015). Modulation of Antimicrobial Peptide Conformation and Aggregation by Terminal Lipidation and Surfactants. Semantic Scholar. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. Reddit. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Retrieved from [Link]
-
da Silva, P. M., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. Retrieved from [Link]
-
Bio-Works. (2023, July 17). How to improve process efficiency and economy in peptide production. Bio-Works. Retrieved from [Link]
-
Sani, M.-A., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Retrieved from [Link]
-
Dennison, S. R., et al. (2015). The effect of amidation on the behaviour of antimicrobial peptides. PubMed Central. Retrieved from [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2021). Solid-state packing dictates the unexpected solubility of aromatic peptides. PubMed Central. Retrieved from [Link]
-
Schweitzer-Stenner, R. (2015). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. SpringerLink. Retrieved from [Link]
-
ResearchGate. (2021, November 25). Peptide purification using HPLC? ResearchGate. Retrieved from [Link]
-
Sani, M.-A., et al. (2021). C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1. PubMed. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. ResearchGate. Retrieved from [Link]
-
UCL Discovery. (2024, January 2). Analysis of the role of the conserved C-terminal amide of amylin in amyloid. UCL Discovery. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD. Retrieved from [Link]
-
Aguilar, M.-I., et al. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2019). Effects of C-terminal amidation and heptapeptide ring on the biological activities and advanced structure of amurin-9KY, a novel antimicrobial peptide identified from the brown frog, Rana kunyuensis. PubMed. Retrieved from [Link]
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom [mdpi.com]
- 5. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of C-terminal amidation and heptapeptide ring on the biological activities and advanced structure of amurin-9KY, a novel antimicrobial peptide identified from the brown frog, Rana kunyuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. biotage.com [biotage.com]
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- 17. chempep.com [chempep.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
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- 20. medium.com [medium.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 27. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 29. scribd.com [scribd.com]
- 30. jpt.com [jpt.com]
Latarcin 3a Solubility & Handling: Technical Support Center
Welcome to the technical support center for Latarcin 3a. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for overcoming solubility challenges with the antimicrobial peptide this compound in in vitro settings. Our goal is to ensure you achieve reliable and reproducible results in your assays.
I. Understanding this compound: Key Physicochemical Properties
This compound (Ltc-3a) is a 20-amino acid cationic antimicrobial peptide derived from the venom of the spider Lachesana tarabaevi.[1][2] Its primary sequence is NH₂-SWKSMAKKLKEYMEKLKQRA-COOH.[3] Understanding its fundamental properties is the first step to mastering its solubility.
Ltc-3a is characterized by a high net positive charge and an amphipathic α-helical structure that it adopts in membrane-mimicking environments.[3][4] While largely unstructured in aqueous solutions, this conformational flexibility can contribute to aggregation and solubility issues under suboptimal conditions.[4]
| Property | Value | Source |
| Sequence | SWKSMAKKLKEYMEKLKQRA | [3] |
| Molecular Weight | ~2483.3 Da | [3] |
| Net Charge (at pH 7) | +6 | [3] |
| Estimated Isoelectric Point (pI) | ~10.5 | Calculated |
| Hydrophobicity | 35% | [3] |
| Structure in Water | Largely disordered | [4] |
| Structure in Membranes | α-helical | [3] |
A Note on Isoelectric Point (pI): The calculated pI of ~10.5 is critical. It indicates that this compound is highly positively charged at neutral or acidic pH. To maintain maximum solubility, the pH of your solvent should be kept at least 1-2 units away from the pI. Therefore, working at a neutral or, preferably, slightly acidic pH is recommended to prevent the peptide from reaching its point of lowest solubility.
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when working with this compound.
Question: My lyophilized this compound powder won't dissolve in sterile water. What should I do?
Answer:
This is a common issue, often related to the peptide's charge and potential for aggregation. This compound has a high net positive charge (+6), which suggests it should be soluble in aqueous solutions, as has been reported.[1][3] However, if you encounter difficulty, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for initial this compound solubilization.
Causality Explained:
-
Vortexing & Sonication: These methods provide physical energy to break up peptide aggregates that may have formed during lyophilization and reconstitution.[5]
-
Acidification: this compound is a basic peptide. Adding a small amount of weak acid (like acetic acid) ensures the environment's pH is well below the peptide's pI (~10.5). This protonates the basic residues (Lysine, Arginine) and the N-terminus, maximizing the net positive charge and enhancing electrostatic repulsion between peptide molecules, which favors dissolution.[5][6]
Question: this compound dissolved initially but precipitated when I diluted it into my assay buffer (e.g., PBS). Why did this happen and how can I fix it?
Answer:
Precipitation upon dilution into a final assay buffer is typically caused by two main factors: a change in pH towards the peptide's isoelectric point or interactions with buffer components, especially salts.
1. pH Shift: If your stock solution is acidic (e.g., in 0.1% acetic acid) and you dilute it into a neutral or slightly basic buffer like PBS (pH 7.4), the final pH may not be optimal. While pH 7.4 is still far from the pI of Ltc-3a, the shift can sometimes be enough to reduce solubility, especially at high concentrations.
2. Salt Concentration: High ionic strength can sometimes decrease peptide solubility by shielding the repulsive charges between molecules, allowing hydrophobic interactions to dominate and cause aggregation.[7] Phosphate-buffered saline (PBS) contains a relatively high salt concentration.
Logical Relationship Diagram:
Caption: Factors leading to this compound precipitation in assay buffers.
Solutions:
-
Slow Dilution: Add the peptide stock solution dropwise into the assay buffer while gently vortexing. This avoids localized high concentrations that can trigger precipitation.[5]
-
Modify the Assay Buffer: If possible, use a lower ionic strength buffer (e.g., 10 mM HEPES or Tris, pH 7.0-7.4) for the final dilution.
-
Use a Carrier Protein: For certain assays, especially those involving cell culture, the inclusion of Bovine Serum Albumin (BSA) can prevent peptide loss. A modified Minimum Inhibitory Concentration (MIC) protocol for cationic peptides specifically recommends using 0.01% acetic acid containing 0.2% BSA for dilutions to prevent nonspecific binding and improve solubility.[8]
III. Recommended Experimental Protocols
Protocol I: Preparing a this compound Stock Solution (Aqueous Method)
This is the preferred starting method for most applications, including MIC and cytotoxicity assays.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Initial Solubilization: Add the required volume of sterile, nuclease-free water to create a concentrated stock (e.g., 1-2 mg/mL). Vortex gently for 30 seconds.
-
Assess Solubility: Observe the solution. If it is not perfectly clear, proceed to the next step.
-
Acidification (if needed): Prepare a sterile 1% acetic acid solution. Add a small volume to your peptide solution to achieve a final acetic acid concentration of 0.01%. For example, add 1 µL of 1% acetic acid to 99 µL of your peptide solution. Vortex. The solution should become clear.
-
Storage: Aliquot the stock solution into low-protein-binding polypropylene tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Protocol II: Preparing a this compound Stock Solution (Organic Co-Solvent Method)
Use this method only if the aqueous protocol fails or if you are working with a highly modified, more hydrophobic analogue of Ltc-3a.
-
Preparation: Equilibrate the lyophilized peptide to room temperature as described above.
-
Organic Dissolution: Add a minimal volume of high-purity Dimethyl Sulfoxide (DMSO) to the vial to completely dissolve the peptide. For example, use 10-20 µL to dissolve 1 mg of peptide.
-
Aqueous Dilution: Slowly add sterile water or 0.01% acetic acid dropwise to the DMSO-peptide mixture while gently vortexing to reach your desired stock concentration (e.g., 1-2 mg/mL).
-
Final Concentration Check: Ensure the final concentration of DMSO in your stock solution is recorded.
-
Storage: Store aliquots at -20°C.
Crucial Consideration for In Vitro Assays: The final concentration of DMSO in your assay well must be kept low to avoid solvent-induced artifacts or cytotoxicity.
| Assay Type | Recommended Max. Final DMSO Concentration | Source(s) |
| Cell-based Assays (general) | < 0.5% (ideally ≤ 0.1%) | [10][11][12] |
| High-Throughput Screening (HTS) | 0.1% - 1% | [10] |
| Enzymatic/Biochemical Assays | Typically < 1%, but must be validated | [13] |
Always include a vehicle control (assay medium + same final DMSO concentration) in your experiments.[10]
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I dissolve this compound directly in PBS?
-
It is not recommended for the initial stock solution. The salts in PBS can hinder solubility.[6] It is better to prepare a concentrated stock in water or dilute acetic acid and then dilute that into PBS for your working solution, if required by the assay.
-
-
Q2: My this compound solution looks like a gel. What happened?
-
Gel formation indicates significant peptide aggregation, likely through extensive intermolecular hydrogen bonding. This can happen with peptides containing a high proportion of residues capable of forming these bonds.[14] Treat this as an insolubility issue. Attempt to solubilize using Protocol II (Organic Co-Solvent) or by adding a chaotropic agent like 6 M guanidine HCl (note: this is only suitable for assays where the peptide can be subsequently diluted to a point where the denaturant is no longer active, and is not suitable for cell-based assays).
-
-
Q3: How many times can I freeze-thaw my this compound stock solution?
-
You should avoid freeze-thaw cycles whenever possible as they can lead to peptide degradation.[9] It is best practice to prepare single-use aliquots from your main stock solution and store them at -20°C or -80°C.
-
-
Q4: The peptide was synthesized with a TFA counter-ion. Will this affect my assay?
-
Trifluoroacetic acid (TFA) is often used in peptide purification and remains as a counter-ion. At high concentrations, TFA can be toxic to cells. If you observe unexpected cytotoxicity, you may need to consider having the peptide's counter-ion exchanged to acetate or HCl, which are generally more biocompatible.[9]
-
-
Q5: I'm performing an MIC assay. Are there any special considerations?
-
Yes. Cationic peptides like this compound can adhere to standard polystyrene microtiter plates, leading to an overestimation of the MIC. Use low-protein-binding polypropylene plates.[8] Furthermore, consider using the modified MIC protocol that includes 0.2% BSA and 0.01% acetic acid in the dilution buffer to prevent peptide loss.[8]
-
V. References
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation. Retrieved from [Link]
-
ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?. ResearchGate. Retrieved from [Link]
-
Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9(1), 509. Retrieved from [Link]
-
Al-Busaidi, I. J., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Retrieved from [Link]
-
ResearchGate. (2015, June 17). Why does the precipitation of tripeptide not appear when wang resin is used?. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Future Science OA, 8(8), FSO815. Retrieved from [Link]
-
Kuril, A. K., & Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 22(4). Retrieved from [Link]
-
de Moraes, A. C. S., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 968903. Retrieved from [Link]
-
de Moraes, A. C. S., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13. Retrieved from [Link]
-
ResearchGate. (2018, January 15). How to make stock solution of peptide antibiotics?. ResearchGate. Retrieved from [Link]
-
Magana, M., et al. (2020). Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. International Journal of Molecular Sciences, 21(21), 8044. Retrieved from [Link]
-
ResearchGate. (2020, October 15). Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. ResearchGate. Retrieved from [Link]
-
Vassilevski, A. A., et al. (2012). Cysteine-rich toxins from Lachesana tarabaevi spider venom with amphiphilic C-terminal segments. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(3), 724-731. Retrieved from [Link]
-
ResearchGate. (2023, October 12). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Development of novel broad-spectrum amphipathic antimicrobial peptides against multidrug-resistant bacteria through a rational combination strategy. NCBI. Retrieved from [Link]
-
Vassilevski, A. A., et al. (2016). Lachesana tarabaevi, an expert in membrane-active toxins. Journal of Venomous Animals and Toxins including Tropical Diseases, 22, 26. Retrieved from [Link]
-
ResearchGate. (2021, October 16). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. Retrieved from [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. Retrieved from [Link]
-
ResearchGate. (2006, August 6). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. MDPI. Retrieved from [Link]
-
MDPI. (2021). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. MDPI. Retrieved from [Link]
-
Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]
-
Dubinnyi, M. A., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4535-4552. Retrieved from [Link]
-
ResearchGate. (2022, August 6). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. Retrieved from [Link]
-
Protein Science. (2008). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Science. Retrieved from [Link]
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reducing hemolytic activity of Latarcin 3a derivatives
A Guide to Mitigating Hemolytic Activity for Therapeutic Development
Welcome to the technical support center for researchers working with Latarcin 3a (Ltc-3a) and its derivatives. Ltc-3a, a cytolytic peptide from the venom of the spider Lachesana tarabaevi, presents a promising scaffold for novel antimicrobial agents.[1][2] However, its inherent hemolytic activity poses a significant barrier to therapeutic application.[2][3] This guide provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to help you rationally design Ltc-3a derivatives with an improved therapeutic index—maximizing antimicrobial potency while minimizing toxicity to host cells.
Section 1: Foundational Knowledge: The Root of Ltc-3a's Hemolytic Activity
Understanding the structure-function relationship of Ltc-3a is critical for troubleshooting. Like many antimicrobial peptides (AMPs), Ltc-3a is cationic and assumes an amphipathic α-helical structure upon contact with cell membranes.[2] This structure is key to its function but also its toxicity.
-
Mechanism of Action: The peptide's positive charge facilitates initial electrostatic attraction to negatively charged bacterial membranes. Its amphipathic nature then drives insertion into the lipid bilayer, leading to membrane disruption and cell death, often described by a "carpet" model-like mechanism.[1]
-
The Hemolysis Problem: Eukaryotic cells, such as red blood cells (RBCs), have zwitterionic outer membranes (less net negative charge), but Ltc-3a can still interact with them, particularly at higher concentrations.[4] The primary driver of this non-selective cytotoxicity is hydrophobicity . A high degree of hydrophobicity on the non-polar face of the helix promotes deep insertion into and disruption of the lipid bilayer of RBCs, causing them to lyse.[5][6][7] Studies show a direct and strong correlation between increasing peptide hydrophobicity and increasing hemolytic activity.[5][6]
The core challenge in designing Ltc-3a derivatives is to decouple the antimicrobial and hemolytic effects. This involves fine-tuning the peptide's physicochemical properties to enhance its selectivity for prokaryotic over eukaryotic membranes.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during the development and testing of your Ltc-3a derivatives in a question-and-answer format.
Question: My new Ltc-3a derivative shows excellent antimicrobial activity against E. coli, but my hemolysis assay shows it's just as toxic as the parent peptide. What is the most likely cause?
Answer: The most probable cause is that the hydrophobicity of your derivative is too high. While increasing hydrophobicity can sometimes enhance antimicrobial potency, it almost invariably increases hemolytic activity.[5][7]
-
Immediate Troubleshooting Steps:
-
Analyze the Sequence: Compare the hydrophobicity of your derivative to the parent Ltc-3a. You can estimate this using online tools that calculate a Grand Average of Hydropathicity (GRAVY) score or by observing the retention time on a Reversed-Phase HPLC (RP-HPLC) column—a longer retention time generally indicates higher hydrophobicity.[4][8]
-
Strategic Amino Acid Substitution: Identify the most hydrophobic residues on the non-polar face of the helical wheel projection (e.g., Leucine, Tryptophan, Phenylalanine). Plan a new derivative where one of these residues is substituted with a less hydrophobic one, such as Alanine.[5][6] This is a proven strategy for systematically reducing hemolytic activity.
-
Re-evaluate Antimicrobial Activity: After synthesizing the new, less hydrophobic analog, re-test its Minimum Inhibitory Concentration (MIC) and hemolytic activity. The goal is to find a balance that reduces hemolysis without sacrificing too much antimicrobial efficacy.
-
Question: I followed the advice to reduce hydrophobicity, but now my peptide has lost most of its antimicrobial activity. How can I regain potency without reintroducing hemolysis?
Answer: You have likely overshot the mark and moved out of the optimal hydrophobicity window required for antimicrobial action.[5][6] For many α-helical peptides, antimicrobial activity increases with hydrophobicity up to a certain point, after which it plateaus or even decreases due to issues like aggregation.[5][6] Hemolytic activity, however, tends to increase more linearly.[5]
-
Causality and Strategy:
-
The Optimal Window: Your peptide is now likely too hydrophilic to effectively partition into the bacterial membrane.
-
Fine-Tuning, Not Overshooting: Instead of a drastic substitution (e.g., Leucine to Glycine), try a more conservative one (e.g., Leucine to Alanine).
-
Modulate Charge: If hydrophobicity is low, increasing the net positive charge (e.g., by substituting a neutral or hydrophobic residue on the polar face with Lysine or Arginine) can enhance the initial electrostatic attraction to bacterial membranes, potentially restoring antimicrobial activity with minimal impact on hemolysis.[9] Increasing the charge is most effective for improving selectivity when the peptide's hydrophobicity is relatively low.[9]
-
Diagram: The Hydrophobicity Dilemma
Caption: Relationship between hydrophobicity and biological activity.
Question: My peptide is insoluble or aggregates in my assay buffer (e.g., PBS). What is happening?
Answer: This is a classic sign of excessive hydrophobicity.[5] Highly hydrophobic peptides have a strong tendency to self-associate in aqueous environments to minimize the exposure of their non-polar surfaces to water.[6] This aggregation can prevent the peptide from ever reaching the bacterial cell wall, leading to a dramatic loss of antimicrobial activity.[5][6]
-
Troubleshooting Steps:
-
Confirm with HPLC: Aggregation can sometimes be visualized as poor peak shape or the appearance of multiple peaks during RP-HPLC analysis.
-
Redesign for Solubility: The solution is the same as for high hemolysis: reduce hydrophobicity. Substitute one or more of the most hydrophobic residues with more polar or less hydrophobic alternatives.
-
Consider Assay Conditions: While peptide redesign is the best solution, you can temporarily try dissolving the peptide in a small amount of a solvent like DMSO before diluting it into your final assay buffer. Be aware that the final DMSO concentration must be low enough not to affect the assay results (typically <1%).
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Besides hydrophobicity, what is the most effective strategy for reducing the hemolytic activity of Ltc-3a derivatives?
-
A1: Modulating helicity by introducing D-amino acids is a highly effective strategy.[4] The α-helical structure is critical for lytic activity against eukaryotic membranes. By strategically replacing one or more L-amino acids with their D-enantiomers on the non-polar face, you can disrupt the helical structure, which has been shown to significantly reduce hemolysis.[4] This can dramatically improve the therapeutic index, sometimes by over 30-fold, while often maintaining good antibacterial properties.[4]
-
-
Q2: How do I calculate the Therapeutic Index and what does it tell me?
-
A2: The Therapeutic Index (TI) is a quantitative measure of a peptide's selectivity. It is typically calculated as the ratio of the concentration that is toxic to host cells to the concentration that is effective against microbes. A common formula is: TI = HC50 / MIC Where HC50 is the concentration of peptide causing 50% hemolysis and MIC is the Minimum Inhibitory Concentration against the target bacterium. A higher TI is desirable as it indicates greater selectivity for bacterial cells. This value is crucial for comparing the overall performance of different derivatives.[4]
-
-
Q3: Can I use computational tools to predict hemolysis before synthesizing my peptides?
-
A3: Yes, several in silico tools and machine learning models are available to predict the hemolytic potential of a peptide sequence.[10][11][12] Platforms like HemoPred and HemPepPred can predict a peptide's hemolytic activity or even its HC50 value based on features like amino acid composition, charge, and hydrophobicity.[10][12] While these tools are not a substitute for experimental validation, they are excellent for pre-screening a large number of potential derivatives, saving significant time and resources.[10]
-
Section 4: Key Experimental Protocols
Adherence to standardized, well-controlled protocols is essential for generating reliable and reproducible data.
Protocol 1: Hemolytic Activity Assay
This protocol determines the concentration of a peptide that lyses 50% of a red blood cell suspension (HC50).
Materials:
-
Peptide stock solution (e.g., in sterile water or PBS)
-
Freshly collected red blood cells (human or sheep) in an anticoagulant solution[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Triton X-100 in PBS (100% Lysis / Positive Control)
-
Sterile 96-well U-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Methodology:
-
Prepare Red Blood Cells (RBCs):
-
Centrifuge the whole blood at 500 x g for 10 minutes.
-
Aspirate and discard the supernatant and the "buffy coat" (white blood cells).
-
Resuspend the RBC pellet in 5 volumes of cold PBS. Gently invert to mix.
-
Repeat this washing step three times.
-
After the final wash, resuspend the RBC pellet to create a 2% (v/v) suspension in PBS.[13]
-
-
Set up the Assay Plate:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of your peptide stock solution to the first column and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
-
Negative Control (0% Lysis): Add an additional 50 µL of PBS to a set of wells.
-
Positive Control (100% Lysis): Add 50 µL of 0.1% Triton X-100 to a separate set of wells.
-
-
Incubation:
-
Carefully add 50 µL of the 2% RBC suspension to all wells, bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (A540), which corresponds to hemoglobin release.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(A540_sample - A540_negative_control) / (A540_positive_control - A540_negative_control)] x 100
-
Plot the % Hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.
-
Diagram: Derivative Screening Workflow
Caption: A typical experimental workflow for screening Ltc-3a derivatives.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method to find the lowest concentration of a peptide that inhibits visible bacterial growth.
Materials:
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Peptide stock solution
-
Sterile 96-well flat-bottom microplate
-
Incubator at 37°C
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of bacteria into MHB and grow overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Set up the Assay Plate:
-
Add 50 µL of MHB to all wells.
-
Add 50 µL of your peptide stock solution to the first column and perform a 2-fold serial dilution across the plate.
-
Controls: Include a positive control (wells with bacteria but no peptide) and a negative control (wells with MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest peptide concentration at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by measuring the optical density at 600 nm (OD600).
-
Data Summary: Ltc-3a vs. Designed Analogs
The following table summarizes findings from a study that successfully designed Ltc-3a analogs with reduced hemolytic activity.[1] This serves as a practical example of the principles discussed.
| Peptide | Sequence | MIC vs. A. baumannii (µg/mL) | Hemolysis at 128 µg/mL | Key Design Change |
| Ltc-3a | MAKKLKEYMEKLK | 4 | ~80% | Parental Peptide |
| Lt-MAP1 | MWKKLKEYMEKLK | 16 | < 20% | A2W substitution |
| Lt-MAP2 | MAWKLKEYMEKLK | 32 | < 20% | K3W substitution |
| Lt-MAP3 | MAKKLWEYMEKLK | 8 | < 20% | K6W substitution |
Data adapted from Braga et al. (2022).[1] Note: While this specific study used Tryptophan substitutions, the principle of modulating hydrophobicity and charge distribution remains the same.
References
-
Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Tan, K. C., et al. (2015). Relationships of peptide hydrophobicity and hemolytic activity.... ResearchGate. Available at: [Link]
-
Guntuboina, R., et al. (2024). Analysis of Structure and Hemolytic Activity Relationships of Antimicrobial Peptides (AMPs). bioRxiv. Available at: [Link]
-
Dathe, M., et al. (1997). Hydrophobicity, hydrophobic moment and angle subtended by charged residues modulate antibacterial and haemolytic activity of amphipathic helical peptides. FEBS Letters. Available at: [Link]
-
Ansari, I. A., & White, I. F. (2023). Computational tools for predicting hemolytic activity of peptides and proteins. bioRxiv. Available at: [Link]
-
Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. ResearchGate. Available at: [Link]
-
Huang, Y., et al. (2010). Role of helicity of α-helical antimicrobial peptides to improve specificity. Protein & Peptide Letters. Available at: [Link]
-
Rathore, D., et al. (2024). Prediction of Hemolytic Peptides and their Hemolytic Concentration (HC50). bioRxiv. Available at: [Link]
-
Braga, C. A. S., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Pharmacology. Available at: [Link]
-
Zhang, Z., et al. (2024). HemPepPred: Quantitative Prediction of Peptide Hemolytic Activity Based on Machine Learning and Protein Language Model–Derived Features. Foods. Available at: [Link]
-
Wang, G., et al. (2019). Structure–activity relationship of an antimicrobial peptide, Phy. Drug Design, Development and Therapy. Available at: [Link]
-
Agüero-Chapin, G., et al. (2023). Peptide Hemolytic Activity Analysis using Visual Data Mining of Similarity-based Complex Networks. bioRxiv. Available at: [Link]
-
Li, R., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology. Available at: [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences. Available at: [Link]
-
AmpLyze: A Deep Learning Model for Predicting the Hemolytic Concentration. arXiv. (2024). Available at: [Link]
-
Thundimadathil, J. (2022). Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. MDPI. Available at: [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. Available at: [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences. Available at: [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Available at: [Link]
-
Vassilevski, A. A., et al. (2008). Haemolytic and cytotoxic action of latarcin Ltc2a. Toxicon. Available at: [Link]
-
Wang, K., et al. (2023). Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms. Toxins. Available at: [Link]
-
Albada, H. B., et al. (2013). Short Antibacterial Peptides with Significantly Reduced Hemolytic Activity can be Identified by a Systematic l-to-d Exchange Scan of their Amino Acid Residues. ACS Combinatorial Science. Available at: [Link]
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of helicity of α-helical antimicrobial peptides to improve specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii [frontiersin.org]
Technical Support Center: Optimizing Latarcin 3a Dosage for Antibacterial Efficacy
Welcome to the technical support center for Latarcin 3a, a potent antimicrobial peptide (AMP) derived from the venom of the spider Lachesana tarabaevi.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental optimization of this compound's antibacterial dosage. As a cationic and amphipathic peptide, this compound's efficacy is subject to a range of physicochemical and biological factors.[2][3] This resource aims to equip you with the knowledge to navigate these variables, ensuring reproducible and accurate results in your antibacterial assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The solutions provided are based on established principles of antimicrobial peptide research and are designed to help you identify and resolve common experimental hurdles.
Question: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across experiments?
Answer:
Inconsistent MIC values are a frequent challenge in the study of antimicrobial peptides.[4] The root cause often lies in the subtle yet significant interplay of several experimental variables.
-
Inoculum Density: The starting concentration of bacteria is critical. A higher bacterial load will require a higher concentration of this compound to achieve inhibition, leading to inflated and variable MICs. It is imperative to standardize your inoculum preparation meticulously for each experiment.
-
Peptide Adsorption: Cationic peptides like this compound are prone to adsorbing to the surfaces of standard polystyrene microtiter plates.[5] This reduces the effective concentration of the peptide available to interact with the bacteria, resulting in artificially high MIC values. To mitigate this, the use of low-binding polypropylene plates is strongly recommended.[5]
-
Peptide Aggregation: this compound, like many AMPs, can self-aggregate, particularly at higher concentrations or in certain buffer conditions.[1] Aggregated peptides may have reduced antimicrobial activity. To address this, ensure proper solubilization of the peptide, and consider pre-treatment of the stock solution by vortexing or sonication.
-
Variability in Media Composition: The ionic strength and composition of your growth media can significantly impact this compound's activity. Divalent cations, such as Ca²⁺ and Mg²⁺, and high salt concentrations can interfere with the initial electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane, leading to decreased efficacy.[6]
Question: I am observing lower than expected potency of this compound against my bacterial strains. What could be the cause?
Answer:
A perceived lack of potency can stem from several factors related to the peptide's integrity and the assay conditions.
-
Proteolytic Degradation: Antimicrobial peptides can be susceptible to degradation by proteases present in the experimental system.[7] This can be a factor if you are working with complex media or certain bacterial strains that secrete proteases. Consider using a minimal medium or incorporating protease inhibitors to assess if degradation is occurring.
-
pH of the Assay Medium: The net charge of this compound is pH-dependent. A suboptimal pH can alter the peptide's charge and its ability to bind to bacterial membranes. Ensure your assay medium is buffered to a physiologically relevant pH that is optimal for both bacterial growth and peptide activity.
-
Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary with their growth phase. It is standard practice to use bacteria in the logarithmic (exponential) growth phase for susceptibility testing to ensure metabolic activity and reproducibility.
Question: How can I determine if this compound is stable in my experimental setup?
Answer:
Assessing the stability of this compound under your specific experimental conditions is crucial for accurate interpretation of results. A peptide stability assay can be performed to investigate this.
Below is a generalized workflow for assessing peptide stability in a relevant biological fluid, such as plasma or cell culture supernatant.[8]
Caption: Workflow for a Peptide Stability Assay.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and application of this compound.
What is the proposed mechanism of action for this compound?
This compound is a cytolytic peptide that is thought to act primarily on the bacterial cell membrane.[1] It is believed to follow a "carpet" model-like mechanism of action.[1] In this model, the cationic peptide molecules first bind to the negatively charged bacterial surface. As the concentration of the peptide on the membrane increases, they form a "carpet-like" layer, leading to membrane disruption, pore formation, and ultimately cell lysis.[1] Some studies also suggest that latarcins may translocate across the membrane to interact with intracellular targets.[9]
What is the known antibacterial spectrum of this compound?
This compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[10][11] Its efficacy can vary significantly between different bacterial species. For instance, it has shown potent activity against Acinetobacter baumannii, while its activity against other pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae may require higher concentrations.[10]
What are the potential mechanisms of bacterial resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, bacteria can develop resistance to cationic antimicrobial peptides through several general strategies.[12] These include:
-
Modification of the Cell Surface: Bacteria can alter their cell surface components, such as lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria, to reduce the net negative charge. This diminishes the initial electrostatic attraction for the cationic peptide.
-
Efflux Pumps: Bacteria may utilize membrane-bound efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target concentration at the membrane.[12]
-
Proteolytic Degradation: Bacteria can secrete proteases that degrade the peptide, inactivating it before it can exert its antimicrobial effect.
What is the hemolytic and cytotoxic potential of this compound?
A critical aspect of optimizing this compound dosage is balancing its antibacterial efficacy with its potential for off-target effects. This compound has been reported to exhibit hemolytic activity against red blood cells and cytotoxicity towards mammalian cells.[7] This is a common characteristic of many membrane-active antimicrobial peptides. The degree of hemolysis and cytotoxicity is dose-dependent.[3] Therefore, it is essential to determine the therapeutic window of this compound by assessing its activity against target pathogens in parallel with its effects on mammalian cells.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. Note that these values can vary depending on the specific experimental conditions used.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | ATCC | 4 | [10] |
| Pseudomonas aeruginosa | KPC | 128 | [10] |
| Klebsiella pneumoniae | ATCC 13883 | 128 | [10] |
| Bacillus subtilis subsp. spizizenii | Moderately Active | [11] | |
| Staphylococcus xylosus | Moderately Active | [11] | |
| Escherichia coli | Marginally Active | [11] |
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound
This protocol is a modified version of the standard broth microdilution method, adapted for cationic antimicrobial peptides to minimize variability and ensure accuracy.[5]
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Peptide Preparation:
-
Aseptically dissolve this compound in sterile water to create a high-concentration stock solution.
-
Prepare a working stock by diluting the high-concentration stock in 0.01% acetic acid with 0.2% BSA. The BSA helps to prevent non-specific binding of the peptide to surfaces.[5]
-
Perform serial two-fold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA to create a range of peptide concentrations.
-
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the logarithmic phase culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add a defined volume of the diluted bacterial suspension to each well.
-
Add an equal volume of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
References
-
de la Fuente-Núñez, C., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
-
ResearchGate. (n.d.). Minimal inhibitory concentration (MIC) values of all latarcins...[Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. [Link]
-
Singh, A. (2017). Which is the best method to carry out antimicrobial assay for an Antimicrobial peptide? ResearchGate. [Link]
-
Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 319. [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4503–4522. [Link]
-
ResearchGate. (n.d.). Table 1 MIC (lg/ml) values of compounds 3a-3p for Antibacterial activity. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. [Link]
-
de la Fuente-Núñez, C., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. [Link]
-
de la Fuente-Núñez, C., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
-
ReAct. (n.d.). Resistance mechanisms. [Link]
-
Walther, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 27(15), 4995. [Link]
-
Kandasamy, S. K., & Larson, R. G. (2006). Effect of salt on the interactions of antimicrobial peptides with zwitterionic lipid bilayers. The Journal of chemical physics, 125(7), 074901. [Link]
-
Villar-Piqué, A., & Ventura, S. (2012). Rational design of aggregation-resistant bioactive peptides: reengineering human calcitonin. Biochemical Journal, 441(1), 241–252. [Link]
-
Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. PubMed. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. MDPI. [Link]
Sources
- 1. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 12. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]
Technical Support Center: Overcoming Bacterial Resistance to Latarcin 3a
Welcome to the technical support center for Latarcin 3a. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent antimicrobial peptide (AMP) and may be encountering or anticipating issues with bacterial resistance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your research.
Introduction to this compound and the Challenge of Resistance
This compound (Ltc-3a) is a cationic antimicrobial peptide originally isolated from the venom of the spider Lachesana tarabaevi.[1][2] Like many AMPs, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is believed to involve interaction with and disruption of the bacterial cell membrane, a hallmark of many AMPs.[3][4][5] While the development of resistance to AMPs is generally considered to be less frequent than to conventional antibiotics, it is an emerging concern that can impede the progress of promising therapeutic candidates like this compound.[6][7][8]
This guide is structured to provide a logical workflow for identifying, characterizing, and potentially overcoming bacterial resistance to this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during antimicrobial susceptibility testing with this compound.
Q1: My MIC (Minimum Inhibitory Concentration) values for this compound against my bacterial strain are suddenly higher than expected. What could be the cause?
A1: An unexpected increase in MIC values can be due to several factors:
-
Experimental Variability:
-
Inoculum Preparation: Ensure the bacterial inoculum is in the logarithmic growth phase and accurately standardized. Variations in cell density can significantly impact MIC results.
-
Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) and its ionic strength can affect the activity of cationic AMPs like this compound. Cations in the media can interfere with the peptide's binding to the negatively charged bacterial membrane.
-
Peptide Stability: Confirm the integrity and concentration of your this compound stock solution. Peptides can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
-
Emergence of Resistance:
-
Spontaneous Mutations: Bacteria can develop spontaneous mutations that confer resistance. This is more likely to be observed after repeated exposure to sub-lethal concentrations of the peptide.
-
Contamination: Verify the purity of your bacterial culture. Contamination with a more resistant species or a resistant variant of your target strain can lead to misleading MIC results.
-
Q2: I am observing inconsistent results in my this compound susceptibility assays. How can I improve reproducibility?
A2: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Protocols: Adhere strictly to established protocols for MIC determination, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Quality Control: Include a reference strain with a known this compound MIC in every experiment to monitor for variability in assay conditions.
-
Aliquot Reagents: Prepare single-use aliquots of your this compound stock solution and media to avoid repeated freeze-thawing and potential contamination.
-
Automated Liquid Handling: If available, use automated liquid handlers for serial dilutions to minimize pipetting errors.
Q3: Can the growth phase of the bacteria affect its susceptibility to this compound?
A3: Yes, the bacterial growth phase is a critical factor. Bacteria in the logarithmic (exponential) phase of growth are generally more metabolically active and often more susceptible to antimicrobial agents that disrupt essential processes like cell wall synthesis or membrane integrity. In contrast, bacteria in the stationary phase may exhibit altered membrane composition and reduced metabolic activity, potentially leading to increased resistance. For consistent results, always use a standardized inoculum from a mid-logarithmic phase culture.
Q4: My this compound shows good activity against planktonic bacteria, but is ineffective against biofilms. Why is this and what can I do?
A4: Biofilms present a significant challenge for most antimicrobial agents, including this compound. This is due to several factors:
-
Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix can act as a physical barrier, preventing the peptide from reaching the embedded bacteria. The matrix can also sequester the cationic this compound, further reducing its effective concentration.
-
Physiological Heterogeneity: Bacteria within a biofilm exist in various physiological states, with some being dormant or slow-growing and thus less susceptible to antimicrobials.
To address this, consider the following:
-
Combination Therapy: Use this compound in combination with agents that can disrupt the biofilm matrix, such as DNases or specific enzymes.
-
Modified Peptides: Investigate rationally designed analogs of this compound with enhanced biofilm-penetrating properties.[1][2]
-
Minimum Biofilm Eradication Concentration (MBEC) Assays: Use specific assays designed to determine the concentration of an antimicrobial required to eradicate a pre-formed biofilm, as this is a more relevant measure of anti-biofilm activity than a standard MIC.
Part 2: Troubleshooting Guide for Investigating this compound Resistance
This section provides a more in-depth guide for researchers who have confirmed or strongly suspect the development of resistance to this compound in their bacterial strains.
Initial Characterization of the Resistant Phenotype
Problem: You have a bacterial strain that consistently shows a high MIC for this compound compared to the wild-type strain.
Workflow for Initial Characterization:
Investigating molecular mechanisms of this compound resistance.
1. Alterations in the Bacterial Membrane
-
Hypothesis: The resistant bacterium has modified its cell surface to reduce its net negative charge, thereby repelling the cationic this compound.
-
Experimental Approaches:
-
Membrane Permeabilization Assay:
-
Principle: Use fluorescent dyes like N-phenyl-1-naphthylamine (NPN) for the outer membrane and propidium iodide (PI) for the inner membrane to assess membrane integrity upon exposure to this compound. [9] * Expected Outcome: A resistant strain may show a delayed or reduced uptake of these dyes compared to the susceptible strain.
-
-
Lipid A Modification Analysis (for Gram-negative bacteria):
-
Principle: Modifications to the lipid A component of lipopolysaccharide (LPS), such as the addition of positively charged moieties, can reduce the net negative charge of the outer membrane.
-
Methodology: Isolate and analyze the lipid A structure using techniques like mass spectrometry.
-
-
Teichoic Acid Analysis (for Gram-positive bacteria):
-
Principle: D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria introduces positive charges, leading to electrostatic repulsion of cationic AMPs. [10] * Methodology: Analyze the D-alanine content of isolated teichoic acids.
-
-
2. Efflux Pump Overexpression
-
Hypothesis: The resistant strain actively pumps this compound out of the cell, preventing it from reaching its target.
-
Experimental Approaches:
-
Efflux Pump Inhibition Assay:
-
Principle: Determine the MIC of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as CCCP or PAβN.
-
Expected Outcome: A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps in resistance.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: Measure the expression levels of known efflux pump genes in the resistant strain compared to the wild-type.
-
Methodology: Design primers for genes encoding common efflux pumps (e.g., from the RND family) and perform qRT-PCR on RNA isolated from both strains. [10] 3. Enzymatic Degradation of this compound
-
-
-
Hypothesis: The resistant bacterium secretes proteases that degrade this compound before it can reach the cell membrane.
-
Experimental Approaches:
-
Protease Activity Assay:
-
Principle: Incubate this compound with the culture supernatant of the resistant strain and monitor the integrity of the peptide over time.
-
Methodology: Use HPLC or mass spectrometry to detect the disappearance of the intact this compound peak and the appearance of degradation products.
-
-
Zymography:
-
Principle: Identify the presence of proteases in the culture supernatant that can degrade this compound.
-
Methodology: Run the culture supernatant on a polyacrylamide gel containing a substrate (e.g., gelatin). Proteolytic activity will appear as clear bands on a stained background.
-
-
Part 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments mentioned in the troubleshooting guide.
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture in fresh CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a 2X stock solution of the highest desired concentration of this compound in CAMHB.
-
Perform serial two-fold dilutions in a 96-well plate, with each well containing 50 µL of the 2X this compound solution.
-
-
Inoculate the Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL and the this compound concentrations to 1X.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: NPN Outer Membrane Permeability Assay
-
Prepare Bacterial Suspension:
-
Harvest mid-log phase bacteria by centrifugation.
-
Wash and resuspend the cells in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.5.
-
-
Assay Setup:
-
In a 96-well black plate, add the bacterial suspension to each well.
-
Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity over time.
-
-
Data Analysis:
-
An increase in fluorescence indicates NPN uptake and thus permeabilization of the outer membrane. Compare the rate and extent of fluorescence increase between susceptible and resistant strains.
-
Data Summary Table
| Resistance Mechanism | Key Characteristics | Recommended Investigative Assays |
| Membrane Modification | Stable, high MIC; cross-resistance to other cationic AMPs. | Membrane Permeabilization Assay, Lipid A/Teichoic Acid Analysis. |
| Efflux Pump Overexpression | Stable, high MIC; MIC reduced by efflux pump inhibitors. | Efflux Pump Inhibition Assay, qRT-PCR of efflux pump genes. |
| Enzymatic Degradation | Stable, high MIC; this compound is degraded in culture supernatant. | Protease Activity Assay, Mass Spectrometry. |
References
- Antimicrobial peptide-based strategies to overcome antimicrobial resistance. (2024). PubMed.
- The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria. (2024). PMC - NIH.
- Artificial Antimicrobial Peptides Could Help Overcome Drug-Resistant Bacteria. (2018). Technology Networks.
- Mechanisms to Combat Drug Resistance: Overview of Antimicrobial Peptides. (2023). Technology Networks.
- The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria. (2024). PubMed.
- Latarcins: Antimicrobial and cell-penetrating peptides
- First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022). PMC - NIH.
- Methodologies to Characterize Antimicrobial Peptide Mechanisms. (2020). Frontiers.
- Membrane Interactions of Latarcins: Antimicrobial Peptides
- Latarcins: versatile spider venom peptides. (n.d.). PMC - PubMed Central.
- Bacterial strategies of resistance to antimicrobial peptides. (2017). PMC - PubMed Central.
- Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. (2018). PMC - NIH.
- Strategies and molecular tools to fight antimicrobial resistance: resistome, transcriptome, and antimicrobial peptides. (2014). Frontiers.
- Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. (2008).
- Membrane Interactions of Latarcins: Antimicrobial Peptides
- Mechanism of Bacterial Resistance to Antimicrobial Peptides. (n.d.). Monash University.
- (PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022).
- Resistance mechanisms. (n.d.). ReAct - Action on Antibiotic Resistance.
- An overview of the antimicrobial resistance mechanisms of bacteria. (2015). PMC - NIH.
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial peptide-based strategies to overcome antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Bacterial strategies of resistance to antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Latarcin 3a Aggregation: A Technical Support Center
Welcome to the technical support center for Latarcin 3a. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent antimicrobial peptide. This compound, a cationic and amphipathic α-helical peptide from spider venom, holds significant promise.[1][2] However, its physicochemical properties can also present challenges, most notably a propensity for aggregation. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate and resolve aggregation issues, ensuring the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding this compound aggregation.
Q1: What is this compound and why is it prone to aggregation?
This compound (Ltc-3a) is a 20-amino acid peptide (NH2-SWKSMAKKLKEYMEKLKQRA-COOH) isolated from the venom of the spider Lachesana tarabaevi.[1] It possesses a net positive charge (+6) and an amphipathic α-helical structure, which are crucial for its antimicrobial activity.[1][3] This activity is believed to occur through a "carpet" model-like mechanism, where the peptide disrupts the bacterial membrane.[1][2]
The very features that make this compound an effective antimicrobial—its cationic nature and amphipathicity—also make it susceptible to aggregation. Hydrophobic regions of the peptide can interact with each other to minimize contact with aqueous environments, while the positive charges can lead to electrostatic interactions that, depending on the solution conditions, can either prevent or promote aggregation.
Q2: What are the visible signs of this compound aggregation in my sample?
You may be experiencing aggregation if you observe:
-
Difficulty in dissolving the lyophilized peptide: The powder may not readily go into solution, or you may see clumps or a film.
-
Cloudiness or turbidity in the solution: A clear solution that becomes hazy or opaque over time is a strong indicator of aggregation.
-
Formation of precipitates: Visible particles or a pellet at the bottom of the tube after centrifugation are clear signs of insoluble aggregates.
-
Gel-like consistency: In some cases, high concentrations of aggregated peptides can form a viscous gel.
-
Inconsistent experimental results: Aggregation can lead to a significant loss of active peptide, resulting in poor reproducibility and a decrease in antimicrobial efficacy.
Q3: How should I properly store my lyophilized this compound and its solutions to minimize aggregation?
Proper storage is critical for maintaining the stability of this compound.
| Storage Condition | Recommendation | Rationale |
| Lyophilized Peptide (Long-term) | Store at -20°C or -80°C in a tightly sealed container with a desiccant.[4][5] | Minimizes degradation from moisture and temperature fluctuations. Peptides with residues like Met and Trp are prone to oxidation. |
| Lyophilized Peptide (Short-term) | Can be stored at 4°C for short periods, but always in a desiccator.[4] | Protects from atmospheric moisture which can initiate aggregation. |
| Peptide in Solution | Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6] | Peptides are much less stable in solution. Aliquoting prevents degradation caused by repeated temperature changes. |
II. Troubleshooting Guides
This section provides detailed solutions to specific aggregation-related problems you might encounter.
Issue 1: My lyophilized this compound powder will not dissolve.
Underlying Cause: The initial solubilization step is critical. Improper solvent choice can immediately trigger aggregation. This compound is a basic peptide due to its net positive charge, which dictates the appropriate solvent.
Solution Pathway:
Caption: this compound Solubilization Workflow.
Detailed Protocol for Solubilization:
-
Initial Attempt with Water: Begin by attempting to dissolve the peptide in sterile, deionized water.
-
Acidification for Basic Peptides: Since this compound is a basic peptide, if it does not dissolve in water, add a small amount of a dilute acidic solution, such as 10-25% acetic acid, dropwise while vortexing. This will protonate the acidic residues and increase the overall positive charge, leading to repulsion between peptide molecules and enhanced solubility.
-
Gentle Agitation: If needed, sonicate the solution in a water bath for a few minutes. Avoid excessive sonication, as it can generate heat and potentially damage the peptide.
-
Organic Solvent as a Last Resort: For highly aggregated peptides, dissolving in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly diluting with the desired aqueous buffer can be effective. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Issue 2: My this compound solution becomes cloudy over time.
Underlying Cause: This indicates that the peptide is aggregating out of solution. This can be triggered by factors such as pH, ionic strength, temperature, and peptide concentration.
Troubleshooting Matrix:
| Parameter | Potential Problem | Recommended Action | Scientific Rationale |
| pH | The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and promoting aggregation. | Maintain a pH that is at least 1-2 units away from the pI. For a basic peptide like this compound, a slightly acidic pH (e.g., pH 5-6) is often optimal for solubility. | Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, preventing them from aggregating.[7] |
| Ionic Strength | High salt concentrations can shield the charges on the peptide, reducing electrostatic repulsion and promoting aggregation. | Use buffers with low to moderate ionic strength (e.g., 10-50 mM). | At lower ionic strengths, the repulsive forces between the positively charged this compound molecules are stronger. |
| Concentration | Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation. | Work with the lowest concentration of this compound that is effective for your assay. Prepare concentrated stock solutions and dilute them immediately before use. | The rate of aggregation is often concentration-dependent.[7] |
| Temperature | Elevated temperatures can increase hydrophobic interactions and accelerate aggregation. | Store stock solutions at 4°C for short periods and perform experiments at a controlled room temperature unless the protocol requires otherwise. | Temperature can influence the thermodynamics of peptide self-assembly. |
Issue 3: I suspect aggregation is occurring, but I cannot see it. How can I detect it?
Underlying Cause: Early-stage or low-level aggregation may not be visible to the naked eye but can still significantly impact your results. Several biophysical techniques can be used to detect and characterize aggregates.
Analytical Techniques for Detecting Aggregation:
Caption: Methods for Detecting this compound Aggregation.
Step-by-Step Protocol for Dynamic Light Scattering (DLS):
DLS is a powerful technique for detecting the presence of aggregates by measuring their hydrodynamic radius.[8]
-
Sample Preparation:
-
Prepare your this compound solution in the desired buffer.
-
Filter the buffer using a 0.22 µm filter to remove any dust or particulate matter.
-
Centrifuge your peptide solution at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for your experiment.
-
Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the size distribution data. The presence of peaks corresponding to particles larger than the expected monomer size is indicative of aggregation.
-
III. References
-
de Moraes, J., de Oliveira, E., da Silva, C. R., de Oliveira, A. L., & Franco, O. L. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 942507. [Link]
-
Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. Biochemistry, 47(12), 3525–3533. [Link]
-
Gagnon, M. C., Strandberg, E., Campistany, A. G., Wadhwani, P., Reicher, J., Bürck, J., ... & Ulrich, A. S. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International journal of molecular sciences, 22(18), 10156. [Link]
-
Dear, A. J., & Michaels, T. C. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027. [Link]
-
Kozlov, S. A., Vassilevski, A. A., Feofanov, A. V., Surovoy, A. Y., Karpunin, D. V., & Grishin, E. V. (2006). Latarcins, a novel class of antimicrobial peptides from the spider Lachesana tarabaevi (Zodariidae). The Journal of biological chemistry, 281(31), 22379–22387. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. [Link]
-
Arouri, A., & Dathe, M. (2015). Latarcins: versatile spider venom peptides. Protein and peptide letters, 22(10), 875–883. [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. [Link]
-
Malvern Panalytical. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]
-
Rosa, E., Diaferia, C., De Mello, L., Seitsonen, J., Hamley, I. W., & Accardo, A. (2023). Self-assembled aggregates based on cationic amphiphilic peptides: structural insight. Soft Matter, 19(22), 4153–4162. [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. [Link]
-
de Moraes, J., de Oliveira, E., da Silva, C. R., de Oliveira, A. L., & Franco, O. L. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 942507. [Link]
-
Vassilevski, A. A., Kozlov, S. A., Samsonova, O. V., Egorova, N. S., & Grishin, E. V. (2015). Latarcins: versatile spider venom peptides. Protein and peptide letters, 22(10), 875–883. [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-assembled aggregates based on cationic amphiphilic peptides: structural insight - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00363A [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. medium.com [medium.com]
Technical Support Center: Enhancing the Serum Stability of Latarcin 3a
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Latarcin 3a (Ltc3a). This compound, a potent cytolytic peptide from spider venom, holds significant promise as an antimicrobial and antitumor agent.[1][2] However, its translation into a viable therapeutic is fundamentally challenged by its poor stability in serum. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome this critical hurdle.
Section 1: Foundational Knowledge - Why Does this compound Degrade in Serum?
Understanding the root cause of instability is the first step toward a rational design of stabilized analogues. This section addresses the fundamental mechanisms of peptide degradation in a serum environment.
FAQ: What is this compound and what is its mechanism of action?
This compound is a cationic, amphipathic peptide derived from the venom of the spider Lachesana tarabaevi.[3] Structurally, it is a linear peptide that is largely disordered in aqueous solutions but folds into an α-helix upon contact with lipid membranes.[4] Its potent biological activity, including antimicrobial and anticancer effects, stems from its ability to disrupt cellular membranes.[1][4][5] The peptide's positive charge facilitates interaction with negatively charged components of target membranes (e.g., bacterial phospholipids), while its hydrophobic residues insert into the lipid bilayer, leading to permeabilization and cell death.[6]
FAQ: What are the primary reasons for this compound's instability in serum?
The primary cause of this compound's instability in serum is rapid degradation by proteases.[7] Serum is a complex biological fluid containing a vast array of proteases (e.g., trypsin-like and chymotrypsin-like serine proteases, metalloproteases) that catalyze the hydrolysis of peptide bonds.[7][8][9] Linear peptides like this compound are particularly vulnerable. Degradation is often initiated by:
-
Exopeptidases: These enzymes cleave peptide bonds from the ends of the peptide chain (N-terminus via aminopeptidases, C-terminus via carboxypeptidases).[10]
-
Endopeptidases: These enzymes cleave internal peptide bonds, often at specific amino acid residues (e.g., trypsin cleaves after Lysine or Arginine).
This enzymatic breakdown leads to a very short in vivo half-life, severely limiting the peptide's therapeutic window and efficacy.
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial properties of Latarcin 1 derived cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Refining Purification Methods for Latarcin 3a Analogs
Welcome to the technical support center for the purification of Latarcin 3a and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in peptide purification. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification strategy.
Introduction to this compound and Purification Challenges
This compound (Ltc-3a) is a cytolytic peptide isolated from the venom of the spider Lachesana tarabaevi.[1] It exhibits broad-spectrum antimicrobial and antifungal activity.[1] Ltc-3a and its rationally designed analogs are characterized by their α-helical structure, amphipathicity, and net positive charge, all of which contribute to their therapeutic potential.[1][2] However, these same physicochemical properties can present significant challenges during purification. Common issues include low yield, the presence of closely related impurities (e.g., truncated or modified sequences), and peptide aggregation.
This guide provides a comprehensive troubleshooting framework and frequently asked questions to navigate these complexities, ensuring the attainment of high-purity this compound analogs for downstream applications.
Core Purification Strategies
The standard and most powerful method for purifying synthetic peptides like this compound analogs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3][4] This technique separates molecules based on their hydrophobicity. In addition to RP-HPLC, Ion-Exchange Chromatography (IEX) and Affinity Chromatography can be employed as complementary or initial capture steps, particularly for complex crude samples.[5][6]
| Purification Method | Principle of Separation | Primary Application for this compound Analogs | Key Strengths | Common Challenges |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of the target peptide from closely related impurities.[5][7] | High resolution and recovery.[8][9] | Co-elution of hydrophobic impurities, peptide aggregation, poor peak shape. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Initial capture and separation from impurities with different charge characteristics.[6][10] | High capacity, mild separation conditions.[10][11] | Salt sensitivity of some peptides, requires careful buffer optimization.[12] |
| Affinity Chromatography | Specific Binding Interactions | Purification of tagged this compound analogs (e.g., His-tagged).[5][13] | High specificity, significant purification in a single step.[5][13] | Requires a specific tag, potential for non-specific binding.[6] |
Troubleshooting Guide: A Deeper Dive into Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound analogs, providing causative explanations and actionable solutions.
Problem 1: Low Yield After RP-HPLC Purification
Question: I've performed RP-HPLC on my crude this compound analog, but the final yield of the purified peptide is significantly lower than expected. What are the potential causes and how can I improve my recovery?
Answer: Low yield is a multifaceted problem that can stem from issues during synthesis, sample preparation, or the chromatography process itself.[4][14]
Causality and Solutions:
-
Incomplete Solid-Phase Peptide Synthesis (SPPS): The primary upstream cause of low yield is often inefficient peptide synthesis.[4]
-
Incomplete Coupling Reactions: This leads to truncated sequences that are difficult to separate from the full-length peptide.
-
Peptide Aggregation on Resin: Hydrophobic peptides can aggregate on the solid support, hindering subsequent amino acid coupling.[4]
-
Incomplete Deprotection: Failure to remove the N-terminal protecting group will halt peptide elongation.[4]
-
Solution: Before purification, analyze the crude product using mass spectrometry to identify the major species present.[15] If significant impurities are detected, optimizing the SPPS protocol is crucial. This may involve using different coupling reagents, double coupling steps for difficult residues, or altering the primary solvent.[15]
-
-
Poor Solubility of the Crude Peptide: this compound analogs can be hydrophobic and prone to aggregation, making them difficult to dissolve before injection.
-
Solution: First, attempt to dissolve the peptide in the initial mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of an organic solvent like acetonitrile or isopropanol can be added. For highly hydrophobic peptides, dissolving in a strong organic solvent like dimethyl sulfoxide (DMSO) first, followed by slow dilution with the aqueous buffer, can be effective.[15]
-
-
Peptide Precipitation on the Column: Injecting a supersaturated solution can cause the peptide to precipitate at the head of the column, leading to low recovery and high backpressure.
-
Solution: Ensure the peptide is fully dissolved before injection. Consider reducing the sample concentration or increasing the initial percentage of organic solvent in the mobile phase.
-
-
Irreversible Binding to the Stationary Phase: Highly hydrophobic analogs may bind too strongly to the C18 stationary phase.
-
Solution: Consider using a column with a shorter alkyl chain (e.g., C8 or C4) which is less hydrophobic.[7] Alternatively, increasing the organic modifier concentration in the elution gradient or using a different organic modifier like isopropanol can aid in recovery.
-
Experimental Workflow: Optimizing Peptide Solubility
Caption: Workflow for optimizing this compound analog solubility.
Problem 2: Poor Peak Shape and Resolution in RP-HPLC
Question: My chromatogram shows broad, tailing peaks, and I'm unable to resolve my target peptide from nearby impurities. What's causing this and how can I improve the separation?
Answer: Poor peak shape and resolution are often indicative of secondary interactions with the stationary phase, improper mobile phase conditions, or column degradation.
Causality and Solutions:
-
Secondary Ionic Interactions: The free silanol groups on the silica backbone of the stationary phase can interact with the positively charged residues of this compound analogs, leading to peak tailing.
-
Suboptimal Mobile Phase pH: The pH of the mobile phase influences the charge state of the peptide and the silica support.
-
Solution: For most peptide separations, an acidic pH (around 2) is optimal as it ensures the protonation of acidic residues and suppresses the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, fronting peaks.
-
Solution: Reduce the amount of sample injected. Perform a loading study to determine the optimal sample load for your column dimensions.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with irreversibly bound material or the stationary phase can degrade, leading to poor performance.
-
Solution: Implement a regular column cleaning and regeneration protocol. If performance does not improve, the column may need to be replaced.
-
Experimental Protocol: Standard RP-HPLC for this compound Analogs
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore [300 Å]).[7][8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient steepness to optimize resolution.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 210-220 nm.[3]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
Problem 3: Co-elution of Impurities
Question: I have an impurity that consistently co-elutes with my target this compound analog, even after optimizing the RP-HPLC gradient. How can I resolve these two peaks?
Answer: Co-elution occurs when two compounds have very similar hydrophobicities under the chosen chromatographic conditions. Resolving such impurities often requires changing the selectivity of the separation.
Causality and Solutions:
-
Similar Hydrophobicity: Deletion sequences or isomers of the target peptide can have very similar retention times.
-
Solution 1: Change the Organic Modifier: Replacing acetonitrile with a different organic solvent like isopropanol or methanol can alter the selectivity of the separation and may resolve the co-eluting peaks.
-
Solution 2: Alter the Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., a diphenyl or C4 column) can provide a different retention mechanism and improve separation.[8][9]
-
Solution 3: Employ an Orthogonal Purification Method: If RP-HPLC alone is insufficient, consider a multi-step purification strategy. Ion-exchange chromatography, which separates based on charge, is an excellent orthogonal technique to use before or after the RP-HPLC step.[5]
-
Logical Relationship: Multi-Step Purification Strategy
Caption: A multi-step purification workflow for enhanced purity.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound analogs? A: To ensure long-term stability, lyophilize the purified peptide fractions to remove the aqueous/organic solvent and store the resulting powder at -20°C or -80°C.[15] For short-term storage or for preparing stock solutions, dissolve the peptide in sterile, nuclease-free water or an appropriate buffer and store at 4°C for a few days or aliquot and freeze at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
Q2: My this compound analog is showing signs of aggregation. How can I prevent this? A: Peptide aggregation is often driven by hydrophobic interactions.[4] To minimize aggregation, work with dilute solutions whenever possible. The inclusion of a small amount of organic solvent or a denaturant like guanidine hydrochloride (if compatible with your downstream application) in the buffer can sometimes help. During purification, ensure the sample is fully solubilized before injection and consider using a shallower gradient to prevent the peptide from eluting in a highly concentrated band.
Q3: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.
-
Analytical RP-HPLC: To assess purity by integrating the peak area of the target peptide relative to all other peaks.[16]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the purified peptide, verifying its identity.[16][17]
-
Amino Acid Analysis: Can be used to determine the exact amount of peptide and to confirm the amino acid composition.[16]
Q4: Can I use ion-exchange chromatography as the primary purification step for this compound analogs? A: Yes, ion-exchange chromatography can be a very effective initial capture step, especially for complex crude samples.[10] Since this compound analogs are typically cationic (positively charged), a cation-exchange resin would be used.[1] The peptide is loaded onto the column at a low salt concentration and then eluted with an increasing salt gradient.[6] However, IEX is generally not a high-resolution technique for peptides and is best followed by a polishing step with RP-HPLC to remove closely related impurities.[5]
References
-
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191–197. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
- Grace, W. R. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 942502. Retrieved from [Link]
-
Cytiva. (n.d.). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from [Link]
-
Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
Arukuusk, K., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. Retrieved from [Link]
-
Cytiva. (n.d.). Protein and peptide purification. Retrieved from [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Krieger, J. R., et al. (1983). Affinity purification of synthetic peptides. Proceedings of the National Academy of Sciences, 80(23), 7159-7163. Retrieved from [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13. Retrieved from [Link]
-
Arukuusk, K., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. Retrieved from [Link]
-
Dubovskii, P. V., et al. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. Biochemistry, 47(12), 3525-3533. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
-
ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved from [Link]
-
de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13. Retrieved from [Link]
-
Vassilevski, A. A., et al. (2007). Bacterial production of latarcin 2a, a potent antimicrobial peptide from spider venom. Protein Expression and Purification, 56(1), 143-149. Retrieved from [Link]
-
Gläser, R., et al. (2005). Purification of Antimicrobial Peptides from Human Skin. In Antimicrobial Peptides (pp. 15-26). Humana Press. Retrieved from [Link]
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gilson.com [gilson.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. hplc.eu [hplc.eu]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. neb.com [neb.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. researchgate.net [researchgate.net]
Latarcin 3a Technical Support Center: A Guide to Mitigating Off-Target Effects
Welcome to the technical support center for Latarcin 3a (Ltc-3a) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the potent antimicrobial and anticancer properties of Ltc-3a but are encountering challenges with off-target effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and optimize your experimental outcomes.
This compound, a cationic antimicrobial peptide from the venom of the spider Lachesana tarabaevi, exhibits broad-spectrum activity by perturbing cellular membranes.[1][2][3] However, this membrane activity is not always selective for target cells, leading to off-target effects such as hemolysis and cytotoxicity to mammalian cells, which can be a significant hurdle in therapeutic development.[1][4] This guide will address these common issues in a direct question-and-answer format, providing both strategic guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Ltc-3a preparation shows high hemolytic activity. What is causing this and how can I reduce it?
Answer:
High hemolytic activity is a common manifestation of off-target cytotoxicity with membrane-active peptides like this compound.[1][5] The underlying cause is the peptide's interaction with and disruption of the erythrocyte cell membrane, which shares some physicochemical properties with target microbial or cancer cell membranes. Ltc-3a is a cationic and amphipathic peptide that folds into an α-helical structure in a membrane environment.[2][6] This structure allows it to interact with and insert into lipid bilayers, leading to pore formation or membrane destabilization, a mechanism often described by the "carpet" model.[2][3] In erythrocytes, this leads to the release of hemoglobin.
Several factors can contribute to the degree of hemolysis you are observing:
-
Peptide Concentration: Hemolysis is typically dose-dependent.[5]
-
Physicochemical Properties: The balance of net charge, hydrophobicity, and amphipathicity is critical for selectivity.[7] While essential for antimicrobial activity, an excess of these properties can lead to indiscriminate membrane lysis.
-
Peptide Aggregation: At high concentrations, some peptides can self-aggregate, which may alter their interaction with membranes.
Troubleshooting Strategies:
-
Confirm On-Target Activity: Before modifying the peptide, ensure that your preparation is active against your intended target (e.g., specific bacterial strains or cancer cell lines). This will provide a baseline for comparison.
-
Dose-Response Analysis: Perform a dose-response curve for hemolytic activity to determine the concentration at which toxicity becomes significant. This will help you identify a potential therapeutic window.
-
Rational Peptide Design: If the intrinsic properties of Ltc-3a are too cytotoxic for your application, consider rationally designed analogs. Research has shown that modifications to the peptide sequence can reduce hemolytic activity while preserving or even enhancing antimicrobial or anticancer potency.[2][8]
-
Reduce Hydrophobicity: Excessive hydrophobicity often correlates with higher toxicity to mammalian cells. Consider substituting some hydrophobic residues with polar ones.
-
Optimize Net Charge: While a positive net charge is crucial for the initial electrostatic attraction to negatively charged microbial membranes, an excessively high charge can increase non-specific binding to zwitterionic mammalian membranes.[7][9]
-
Amino Acid Substitution: Replacing certain amino acids with non-natural or D-amino acids can alter the peptide's structure and stability, potentially reducing its hemolytic activity and improving its resistance to proteases.[10]
-
-
Formulation Strategies:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield it, reducing non-specific interactions with cell membranes and decreasing cytotoxicity.[11]
-
Liposomal Encapsulation: Encapsulating Ltc-3a in liposomes can help to target its delivery to specific sites and reduce systemic toxicity.
-
Experimental Protocol: Hemolysis Assay
This protocol allows for the quantification of Ltc-3a's hemolytic activity.
Materials:
-
This compound peptide stock solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Freshly collected red blood cells (human or other species)
-
1% Triton X-100 in PBS (Positive control for 100% hemolysis)
-
96-well microtiter plates
-
Microplate reader (absorbance at 415 nm or 540 nm)
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge freshly collected blood to pellet the erythrocytes.
-
Wash the pellet three times with PBS, centrifuging and discarding the supernatant each time.
-
Resuspend the washed erythrocytes in PBS to a final concentration of 1% (v/v).[2]
-
-
Set up the Assay Plate:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Create a serial dilution of your Ltc-3a peptide by adding 100 µL of your stock solution to the first well and then transferring 100 µL to subsequent wells.
-
Prepare controls:
-
Negative Control (0% Hemolysis): 100 µL of PBS only.
-
Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100.
-
-
-
Incubation:
-
Add 100 µL of the 1% erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[2]
-
-
Data Collection:
-
Centrifuge the plate to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm (for hemoglobin).[2]
-
-
Calculate Percent Hemolysis:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Data Interpretation:
| Ltc-3a Concentration (µg/mL) | % Hemolysis (Example Data) | Interpretation |
| 4 | < 5% | Low hemolytic activity |
| 16 | 10% | Moderate hemolytic activity |
| 64 | 45% | Significant hemolytic activity |
| 128 | 80% | High hemolytic activity[8] |
FAQ 2: I am observing cytotoxicity in my mammalian cell line experiments that is independent of the intended therapeutic effect. How can I improve the selectivity of Ltc-3a?
Answer:
Improving the selectivity of Ltc-3a for target cells (e.g., cancer cells) over non-target host cells is a critical step in preclinical development. The principle behind selectivity lies in exploiting the differences between target and non-target cell membranes.
Key Differences to Exploit:
-
Membrane Charge: Cancer cell membranes and bacterial membranes often have a higher net negative charge compared to normal mammalian cells due to an increased concentration of anionic molecules like phosphatidylserine.[2] Cationic peptides like Ltc-3a are electrostatically attracted to these negatively charged membranes.
-
Membrane Fluidity: The lipid composition of cancer cell membranes can lead to increased membrane fluidity, which may facilitate peptide insertion and disruption.
Strategies for Enhancing Selectivity:
-
Rational Design of Analogs: As with reducing hemolysis, rational design is a powerful tool.
-
Amphipathicity Tuning: The segregation of hydrophobic and hydrophilic residues along the α-helix is key to its function.[2] Modifying the amphipathic moment can fine-tune the peptide's interaction with different membrane types.
-
Truncation and Hybridization: Creating shorter versions of Ltc-3a or fusing it with other peptides, such as cell-penetrating peptides (CPPs), can alter its activity profile.[12][13] However, be aware that some CPPs can also introduce their own toxicity.[14]
-
-
Targeted Delivery Systems:
-
Antibody-Peptide Conjugates: Conjugating Ltc-3a to an antibody that specifically recognizes a receptor overexpressed on your target cells can concentrate the peptide at the desired site of action.
-
pH-Sensitive Linkers: If the microenvironment of your target (e.g., a tumor) is more acidic, a pH-sensitive linker that releases the active peptide only at a lower pH can be employed.
-
Workflow for Developing a More Selective Ltc-3a Analog
Caption: Iterative workflow for designing and screening Ltc-3a analogs with improved selectivity.
FAQ 3: My Ltc-3a seems to be degrading quickly in my cell culture media. How can I improve its stability?
Answer:
Peptides are susceptible to degradation by proteases present in serum-containing cell culture media and in biological systems. This can lead to a loss of activity and inconsistent experimental results.
Strategies to Enhance Peptide Stability:
-
Amino Acid Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at strategic positions can make the peptide resistant to proteolysis by naturally occurring proteases, which are stereospecific for L-amino acids.[10]
-
Non-Natural Amino Acids: Incorporating amino acids that are not naturally found in proteins can also hinder protease recognition and cleavage.[12]
-
-
Structural Modifications:
-
Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can create a more constrained and stable structure that is less accessible to proteases.
-
Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can prevent degradation by exopeptidases.
-
Concluding Remarks
Addressing the off-target effects of this compound is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental structure-activity relationships of this potent peptide and employing rational design and formulation strategies, it is possible to significantly mitigate undesirable cytotoxicity and enhance its therapeutic potential. This guide provides a starting point for your troubleshooting efforts. Remember to meticulously document your modifications and systematically test their impact on both on-target efficacy and off-target toxicity.
References
-
ResearchGate. (n.d.). Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. Retrieved from [Link]
- Gao, Y., et al. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. RSC Advances, 10(45), 26846-26858.
- de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621.
- Kozlov, S. A., et al. (2021).
- Wang, C., et al. (2019). Engineering Selectively Targeting Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 63(12).
-
MDPI. (n.d.). Innovative Strategies and Methodologies in Antimicrobial Peptide Design. Retrieved from [Link]
- Kamei, N., et al. (2025).
-
ResearchGate. (n.d.). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. Retrieved from [Link]
- Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10048.
- Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4505–4524.
- Scocchi, M., et al. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25(1), 1.
-
MDPI. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
- Wieden, H. J., et al. (2022). Strategies for improving antimicrobial peptide production. Biotechnology Advances, 58, 107968.
-
ResearchGate. (n.d.). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Retrieved from [Link]
- Wadhwani, P., et al. (2021).
- Dubovskii, P. V., et al. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry, 47(11), 3525–3533.
-
MDPI. (n.d.). Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Who can give me some advice to reduce the toxicity of cell penetrating peptides?. Retrieved from [Link]
- Dubovskii, P. V., et al. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4505–4524.
- de Moraes, J., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621.
- Wadhwani, P., et al. (2021).
- Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]
- Wadhwani, P., et al. (2021).
-
Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]
- Leung, A., et al. (2012). Imaging the membrane lytic activity of bioactive peptide latarcin 2a. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2731–2739.
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
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- 2. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications [mdpi.com]
- 13. Engineering Selectively Targeting Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Synthetic Latarcin 3a
Welcome to the technical support center for the optimization of synthetic Latarcin 3a (Ltc-3a). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the inherent challenges of antimicrobial peptide (AMP) development. Here, we move beyond basic protocols to address the "why" behind experimental design, offering field-proven insights and troubleshooting strategies to improve the therapeutic index of your Ltc-3a analogs.
Introduction: Understanding this compound and the Therapeutic Index
This compound is a cationic, linear antimicrobial peptide originally isolated from the venom of the spider Lachesana tarabaevi.[1][2][3] Like many AMPs, it exhibits broad-spectrum activity against bacteria and fungi, primarily by interacting with and disrupting microbial cell membranes.[1][4][5] In an aqueous environment, Ltc-3a is largely unstructured, but upon contact with a lipid membrane, it folds into an amphipathic α-helix.[2][4][5][6] This structural transition is critical for its antimicrobial action.
The primary challenge in translating Ltc-3a and other AMPs into viable therapeutics is their potential for off-target toxicity, particularly against mammalian cells.[2][7] The Therapeutic Index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the concentration that causes toxicity to the concentration that elicits the desired therapeutic effect.
Therapeutic Index (TI) = HC₅₀ / MIC
Where:
-
MIC (Minimum Inhibitory Concentration): The lowest peptide concentration that inhibits visible microbial growth. A lower MIC is better.
-
HC₅₀ (50% Hemolytic Concentration): The peptide concentration that causes 50% lysis of red blood cells. A higher HC₅₀ is better.
Our goal is to engineer Ltc-3a analogs with a maximized TI by decreasing the MIC, increasing the HC₅₀, or both.
| Property | Value/Description | Source(s) |
| Sequence | SWKSMAKKLKEYMEKLKQRA | [1] |
| Length | 20 amino acids | [1][3] |
| Net Charge (pH 7) | +6 | [1][3] |
| Structure | Folds into an amphipathic α-helix in membranes | [3][4][6] |
| Mechanism | Membrane disruption, possibly via the "carpet" model | [1][8] |
| Known Activity | Antibacterial, antifungal, potential antitumor effects | [1][2] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the rational design and evaluation of Ltc-3a analogs.
Peptide Design & Modification
Q1: My Ltc-3a analog shows potent antimicrobial activity but is highly hemolytic. How can I improve its selectivity?
Answer: High hemolytic activity is typically linked to excessive hydrophobicity.[7][9] While a hydrophobic face is essential for membrane insertion, if it's too large or aggressive, the peptide will not discriminate between the anionic membranes of bacteria and the zwitterionic membranes of mammalian cells (like erythrocytes).
-
Causality: An overly hydrophobic peptide can readily insert into the lipid bilayer of red blood cells, causing membrane disruption and hemoglobin release.
-
Strategic Solution:
-
Reduce Hydrophobicity: Systematically substitute highly hydrophobic residues (e.g., Trp, Phe, Leu) on the non-polar face of the helix with less hydrophobic ones (e.g., Ala, Val).[10] This can decrease interaction with erythrocyte membranes while preserving sufficient hydrophobicity for antimicrobial action.
-
Introduce Proline: Substituting an amino acid in the middle of the hydrophobic face with a Proline can introduce a "kink" in the α-helix.[11][12] This disruption can reduce the peptide's ability to deeply penetrate and lyse mammalian cell membranes, often decreasing hemolysis without a proportional loss of antimicrobial activity.[11][12]
-
Optimize Cationicity: Increasing the net positive charge (e.g., by substituting neutral or acidic residues with Lysine or Arginine) can enhance electrostatic attraction to negatively charged bacterial membranes, thereby improving selectivity.[7][11][12]
-
Q2: I've increased the net charge of my peptide, but the MIC hasn't improved. What's wrong?
Answer: Simply increasing the net charge is not a guarantee of enhanced activity. The spatial distribution of the charges and the overall amphipathic structure are critical.
-
Causality: The antimicrobial activity of Ltc-3a relies on the segregation of cationic and hydrophobic residues into distinct faces upon folding into an α-helix. If your substitutions disrupt this amphipathic balance, the peptide may bind to the bacterial surface but fail to insert properly and disrupt the membrane.
-
Strategic Solution:
-
Helical Wheel Analysis: Before synthesis, model your analog using a helical wheel projection tool (e.g., HeliQuest). Ensure that your substitutions preserve or enhance the separation of the polar (cationic) and non-polar (hydrophobic) faces.[1]
-
Positional Effects: The position of the substitution matters. A charge introduced on the hydrophobic face can be more disruptive than one added to the polar face.[11]
-
Q3: What is PEGylation and can it help improve my peptide's therapeutic index?
Answer: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[13] For AMPs like Ltc-3a, it can be a powerful strategy to improve pharmacokinetics and reduce toxicity.[13][14][15]
-
Causality: The PEG chain creates a hydrophilic "shield" around the peptide. This can:
-
Considerations: PEGylation can sometimes reduce antimicrobial activity by sterically hindering the peptide's interaction with bacteria. It is crucial to optimize the PEG chain length and attachment site to balance safety and efficacy.
Formulation & Delivery
Q4: Can I improve the therapeutic index without modifying the peptide sequence?
Answer: Yes. Formulation strategies that encapsulate or carry the peptide can significantly improve its safety profile and efficacy.
-
Causality: Encapsulating the peptide protects it from premature degradation and shields host cells from its lytic activity. The carrier can be designed for targeted release at the site of infection.
-
Strategic Solutions:
-
Liposomes: These lipid vesicles can encapsulate Ltc-3a, reducing its systemic toxicity. Liposomes can be engineered to fuse with bacterial membranes, delivering the peptide directly to its target.[14][16]
-
Nanoparticles: Polymeric or metallic nanoparticles can serve as carriers.[14][15] They can be designed for pH-triggered release, where the acidic microenvironment of an infection site triggers the release of the peptide.[14][15]
-
Troubleshooting Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High MIC (Low Antimicrobial Activity) | 1. Disrupted Amphipathicity: Amino acid substitutions have compromised the separation of hydrophobic and polar faces. 2. Insufficient Cationicity: Net positive charge is too low for effective binding to bacterial membranes. 3. Peptide Aggregation: The peptide is self-associating, reducing the concentration of active monomers. | 1. Redesign with Helical Wheel: Model your sequence to ensure a clear amphipathic structure. 2. Increase Net Charge: Substitute neutral/acidic residues on the polar face with Lys or Arg.[7][11][12] 3. Check Solubility: Ensure the peptide is fully dissolved in a suitable, low-concentration acid/BSA solution before adding to the assay medium.[17] |
| Low HC₅₀ (High Hemolytic Activity) | 1. Excessive Hydrophobicity: The peptide is too "greasy" and non-selectively disrupts both bacterial and mammalian membranes.[1] 2. Unbroken Helical Structure: A long, uninterrupted α-helix can be highly lytic. | 1. Decrease Hydrophobicity: Replace Leu/Trp with Ala/Val on the non-polar face.[10] 2. Introduce a Helix Breaker: Substitute a residue with Proline to create a flexible hinge, which can reduce lytic activity against mammalian cells.[11][12] |
| Peptide Inactive in Serum | 1. Proteolytic Degradation: The peptide is being cleaved by proteases present in the serum. 2. Serum Protein Binding: The peptide is binding to serum components like albumin, reducing its effective concentration. | 1. Incorporate D-amino acids: Synthesize an enantiomeric or diastereomeric version of the peptide to make it resistant to proteases.[18] 2. Formulation: Use PEGylation or encapsulation (liposomes, nanoparticles) to shield the peptide from proteases and serum proteins.[14][15][16][19] |
Visualized Workflows and Concepts
General Workflow for Ltc-3a Analog Development
Caption: Iterative workflow for designing and optimizing this compound analogs.
Key Strategies for Improving Therapeutic Index
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharmafocuseurope.com [pharmafocuseurope.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. Polymeric Systems of Antimicrobial Peptides—Strategies and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Latarcin 3a and Other Prominent Antimicrobial Peptides
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and distinct mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics.[1][2] These naturally occurring peptides are a fundamental component of the innate immune system in a vast array of organisms.[2] This guide provides a detailed comparative analysis of Latarcin 3a, a potent AMP derived from spider venom, against three well-characterized AMPs: LL-37, Magainin 2, and Melittin. This objective comparison, supported by experimental data and methodologies, is intended for researchers, scientists, and drug development professionals to inform their research and development endeavors.
Understanding this compound: A Spider-Derived Antimicrobial Peptide
This compound (Ltc-3a) is a cationic, amphipathic α-helical peptide isolated from the venom of the spider Lachesana tarabaevi.[3][4] It has demonstrated a notable antimicrobial activity profile against a range of pathogens.[3][4] The primary sequence of this compound is NH2-SWKSMAKKLKEYMEKLKQRA-COOH.[3] Its proposed mechanism of action involves a "carpet" model, where the peptide accumulates on the surface of the microbial membrane, leading to its disruption.[4][5] A key characteristic of this compound that makes it a compelling subject of study is its reported low hemolytic activity, suggesting a degree of selectivity for microbial over mammalian cells.[6]
Comparative Benchmarking: this compound vs. Key Antimicrobial Peptides
To provide a comprehensive understanding of this compound's potential, we will compare its performance metrics with three widely studied AMPs:
-
LL-37: A human cathelicidin peptide, LL-37 is an integral part of the human innate immune system with broad-spectrum antimicrobial and immunomodulatory functions.[1]
-
Magainin 2: Isolated from the skin of the African clawed frog (Xenopus laevis), Magainin 2 is known for its antibacterial and antifungal activities, primarily through the formation of pores in the cell membrane.[7]
-
Melittin: The principal toxic component of honeybee venom, Melittin is a potent, broad-spectrum antimicrobial peptide. However, its high hemolytic activity often limits its therapeutic application.[8]
Mechanism of Action: A Visual Comparison
The efficacy and selectivity of AMPs are intrinsically linked to their mechanism of interaction with cellular membranes. The distinct mechanisms of this compound and the comparator peptides are illustrated below.
Caption: A simplified representation of the proposed mechanisms of action for this compound, Magainin 2, and Melittin.
Antimicrobial Activity: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and the comparator peptides against a panel of common pathogens. It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific strains used and the growth media.
| Peptide | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Staphylococcus aureus (Gram-positive) | Candida albicans (Fungus) |
| This compound | Growth inhibition at 128 µg/mL[3] | 128 µg/mL[3] | Growth inhibition at 128 µg/mL[3] | Not widely reported |
| LL-37 | ~19.3 µg/mL[9] | Not widely reported | ~19.3 µg/mL[9] | >250 µg/mL[9] |
| Magainin 2 | 40-42.5 µg/mL[10] | 65-70 µg/mL[10] | 6-7 µg/mL[10] | Not widely reported |
| Melittin | 6.4 µg/mL[11] | 1.25-10 µg/mL[12] | 6.4 µg/mL[11] | Not widely reported |
Note: The provided MIC values are sourced from various studies and should be interpreted with consideration for potential variations in experimental protocols.
Cytotoxicity Profile: Hemolytic Activity
A crucial aspect of drug development is assessing the toxicity of a compound towards host cells. For AMPs, a common and informative initial screen is the hemolysis assay, which measures the peptide's ability to lyse red blood cells. The 50% hemolytic concentration (HC50) is the concentration of the peptide that causes 50% hemolysis. A higher HC50 value indicates lower cytotoxicity.
| Peptide | Hemolytic Activity | HC50 Value |
| This compound | Low | ~16% hemolysis at 256 µg/mL[6] |
| LL-37 | Low | No significant hemolysis at tested concentrations[9] |
| Magainin 2 | Low | Generally considered non-hemolytic at antimicrobial concentrations[13] |
| Melittin | High | 0.44 µg/mL[8] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols for determining the key performance metrics are detailed below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Peptide Solutions: Prepare a stock solution of the antimicrobial peptide in a suitable solvent. Perform serial two-fold dilutions of the peptide in cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control well (microorganism in broth without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, determine the MIC by identifying the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolysis Assay
The hemolysis assay is a straightforward and effective method for assessing the cytotoxicity of peptides against mammalian cells, using red blood cells as a model.
Protocol:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the antimicrobial peptide in PBS.
-
Incubation: In a 96-well plate, mix the peptide dilutions with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, representing 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Conclusion: Evaluating the Therapeutic Potential of this compound
This comparative guide highlights the distinct characteristics of this compound in relation to other well-established antimicrobial peptides. This compound demonstrates a favorable profile with its broad-spectrum antimicrobial activity and, most notably, its low hemolytic activity, suggesting a higher degree of selectivity for microbial cells over mammalian cells. While its potency, as indicated by MIC values, may be lower than that of highly lytic peptides like Melittin against certain pathogens, its reduced cytotoxicity presents a significant advantage for potential therapeutic applications.
In contrast, LL-37, as a native human peptide, offers excellent biocompatibility but may have limitations in its antimicrobial spectrum. Magainin 2 provides a balance of good antimicrobial activity and low toxicity. Melittin, while highly potent, is often hampered by its significant hemolytic effects, making it a challenging candidate for systemic use without modification.
The "carpet" mechanism of this compound is also a point of interest, as it differs from the pore-forming mechanisms of many other AMPs. This alternative mode of action could be advantageous in overcoming resistance mechanisms that have evolved to counter pore-forming peptides.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include expanded studies on its antimicrobial spectrum, in vivo efficacy and toxicity, and the potential for synergistic combinations with conventional antibiotics. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial peptide research and development.
References
-
Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
-
Minimum inhibitory concentration (MIC) values of LL-37, KE-18, and KR-12 against Candida albicans, Staphylococcus aureus, and Escherichia coli. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022). Frontiers in Microbiology. Retrieved January 20, 2026, from [Link]
-
Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection. (2019). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa. (2023). Frontiers. Retrieved January 20, 2026, from [Link]
-
Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk. (2017). Microbial Pathogenesis. Retrieved January 20, 2026, from [Link]
-
Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus , Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Minimal inhibitory concentration (MIC) values of all latarcins... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
Development of Antimicrobial Stapled Peptides Based on Magainin 2 Sequence. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms. (2019). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The effects of magainin 2-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. (2022). Frontiers. Retrieved January 20, 2026, from [Link]
-
The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of pH on the in vitro activities of magainin-2 and its analogs... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Magainin 2 Amide and Analogues. Antimicrobial Activity, Membrane Depolarization and Susceptibility to Proteolysis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Latarcins: versatile spider venom peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Optimization of the antimicrobial activity of magainin peptides by modification of charge. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Structure-antitumor and hemolytic activity relationships of synthetic peptides derived from cecropin A-magainin 2 and cecropin A-melittin hybrid peptides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Structure-antibacterial, antitumor and hemolytic activity relationships of cecropin A-magainin 2 and cecropin A-melittin hybrid peptides. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Dimerization and lysine substitution of melittin have differing effects on bacteria. (2024). Frontiers. Retrieved January 20, 2026, from [Link]
-
Antimicrobial Peptides Design Using Deep Learning and Rational Modifications: Activity in Bacteria, Candida albicans, and Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
MIC responses against E. coli, S. aureus, and P. aeruginosa are... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 13. Optimization of the antimicrobial activity of magainin peptides by modification of charge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Latarcin 3a's Anticancer Properties: A Comparative and Methodological Overview
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer candidate to a validated in vivo therapeutic is both complex and critical. This guide provides a comprehensive overview of the current landscape and a practical framework for the in vivo validation of Latarcin 3a, a cytolytic peptide derived from the venom of the spider Lachesana tarabaevi. While in vitro studies have highlighted its potential, a robust in vivo validation in mammalian models is the necessary next step to ascertain its therapeutic relevance.
This document will delve into the known properties of this compound, draw comparisons with other venom-derived anticancer peptides, and present a detailed, field-proven protocol for its in vivo assessment using a xenograft mouse model. The causality behind experimental choices will be explained to ensure a self-validating and scientifically rigorous approach.
This compound: An Anticancer Peptide with Untapped In Vivo Potential
This compound (Ltc-3a) is a 20-amino acid cationic peptide that has demonstrated significant cytolytic activity against a range of cancer cell lines in laboratory settings.[1][2] Its proposed mechanism of action, like many other antimicrobial and anticancer peptides, involves the disruption of the cell membrane.[1][2] In vitro studies have confirmed its efficacy against various hematological cancer cell lines, including murine myeloid leukemia (C1498), acute human myeloid leukemia (Kasumi-1), and chronic myeloid leukemia (K562).[1]
However, to date, there is a notable absence of published in vivo studies validating the anticancer properties of this compound in mammalian models. This presents both a challenge and an opportunity for the research community. To bridge this gap, we can look to its close relative, Latarcin 2a (Ltc2a), for which preliminary in vivo data exists. A study utilizing a zebrafish model showed that Ltc2a had favorable uptake and a lack of acute toxicity, suggesting a promising safety profile that may extend to other latarcins.[3]
Comparative Analysis: this compound Among Other Venom-Derived Anticancer Peptides
To contextualize the potential of this compound, it is useful to compare its known characteristics with those of other venom-derived peptides that have undergone more extensive in vivo testing.
| Peptide | Source | In Vivo Model(s) | Key In Vivo Findings | Reference |
| This compound | Lachesana tarabaevi (spider) | Not yet reported in mammals | Potent in vitro activity against leukemia cell lines.[1] | [1] |
| Latarcin 2a | Lachesana tarabaevi (spider) | Zebrafish | Favorable uptake and lack of acute toxicity.[3] | [3] |
| Lycosin-I | Lycosa singoriensis (spider) | Nude mice with tumor xenografts | Inhibition of tumor growth. | [4] |
| Macrothele raven venom | Macrothele raven (spider) | Nude mice | Suppression of tumor size. | [4] |
This comparative landscape underscores the precedent for spider venom-derived peptides as viable anticancer agents and highlights the critical need for in vivo studies on this compound to elevate its status from a promising molecule to a potential therapeutic lead.
The Path Forward: A Step-by-Step Protocol for In Vivo Validation of this compound
The following protocol outlines a robust methodology for the initial in vivo validation of this compound's anticancer properties using a subcutaneous xenograft mouse model. This model is a cornerstone of preclinical cancer research, allowing for the direct assessment of a compound's effect on human tumor growth in a living organism.
Experimental Workflow
The overall workflow for the in vivo validation of this compound can be visualized as follows:
Detailed Methodology
1. Peptide Synthesis and Formulation:
-
Action: Synthesize this compound using solid-phase peptide synthesis and purify to >95% purity using high-performance liquid chromatography (HPLC).
-
Causality: High purity is essential to ensure that the observed effects are attributable to the peptide and not contaminants.
-
Formulation: Dissolve the peptide in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline). Conduct a small pilot study to determine the maximum tolerated dose (MTD).
2. Animal Model and Cell Lines:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor xenograft.
-
Cell Lines: Based on in vitro data, select a responsive cancer cell line, such as K562 (human chronic myeloid leukemia) or C1498 (murine myeloid leukemia).
-
Causality: The choice of cell line should be informed by prior in vitro sensitivity to this compound to maximize the chances of observing an in vivo effect.
3. Tumor Implantation and Growth Monitoring:
-
Procedure: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Causality: Starting treatment when tumors are established mimics a more clinically relevant scenario than prophylactic treatment.
4. Treatment Administration and Data Collection:
-
Dosing: Administer this compound at a dose determined by the MTD study. The route of administration (e.g., intraperitoneal, intravenous) should be chosen based on the peptide's properties and potential clinical application.
-
Control Group: Administer the vehicle solution to the control group.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of systemic toxicity.
5. Endpoint Analysis:
-
Termination: The study should be terminated when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed in the treatment groups.
-
Tissue Harvesting: At the endpoint, humanely euthanize the mice and excise the tumors. Key organs can also be harvested for toxicity assessment.
-
Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI to quantify the efficacy of this compound.
-
Histology: Perform histological analysis (e.g., H&E staining) on tumor sections to assess for necrosis and other treatment-related changes.
-
Immunohistochemistry (IHC): Use IHC to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) within the tumor tissue.
-
Anticipated Outcomes and Next Steps
A successful initial in vivo validation of this compound would demonstrate statistically significant tumor growth inhibition without causing severe toxicity. Positive results would pave the way for more advanced preclinical studies, including:
-
Orthotopic Models: Implanting tumor cells in the organ of origin for a more clinically relevant tumor microenvironment.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its relationship to the observed antitumor effects.
-
Mechanism of Action Studies: In vivo studies to confirm the membrane-disrupting mechanism of action and explore other potential pathways.
The proposed in vivo validation framework provides a clear and scientifically rigorous path forward for this compound. By leveraging the existing in vitro data and drawing parallels with related peptides, researchers can efficiently and effectively assess the true therapeutic potential of this promising anticancer agent.
References
- de Faria, F. R., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology.
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de Faria, F. R., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology. [Link]
- Dubovskii, P. V., et al. (2016). Lachesana tarabaevi, an expert in membrane-Active toxins. Biochemical Society Transactions.
-
Gao, L., et al. (2019). Spider venom peptides as potential drug candidates due to their anticancer and antinociceptive activities. Journal of Cancer. [Link]
- Kozlov, S. A., et al. (2006). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. Request PDF.
-
Kozlov, S. A., et al. (2006). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. Request PDF. [Link]
- Saviola, M., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom.
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Saviola, M., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences. [Link]
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- 3. Assessing the anticancer potential of spider venom peptide Latarcin Ltc2a against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spider venom peptides as potential drug candidates due to their anticancer and antinociceptive activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Latarcin 3a and Conventional Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is urgently exploring novel therapeutic avenues. Among the most promising candidates are antimicrobial peptides (AMPs), components of the innate immune system of diverse organisms.[1][2][3] This guide provides a detailed, evidence-based comparison between a potent AMP, Latarcin 3a (Ltc-3a), and conventional antibiotics, offering insights for researchers and drug development professionals.
This compound, a peptide isolated from the venom of the spider Lachesana tarabaevi, has demonstrated significant lytic activity against a variety of microbes.[4] Unlike traditional antibiotics that typically target specific metabolic pathways, many AMPs act directly on the microbial cell membrane, a mechanism that is thought to slow the development of resistance.[1][2][3]
Section 1: Mechanisms of Action - A Fundamental Divergence
The primary difference in efficacy between this compound and conventional antibiotics stems from their fundamentally different modes of attack.
This compound: The Membrane Disruptor
This compound is a cationic, amphipathic peptide that assumes an α-helical structure in a membrane environment.[4][5] Its mechanism of action is primarily centered on the disruption of the bacterial cell membrane. The positively charged residues of the peptide are electrostatically attracted to the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids). This initial binding is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer.
This interaction is often described by the "carpet" model, where the peptides accumulate on the membrane surface, disrupting its curvature and integrity, eventually leading to pore formation and cell lysis.[4][6] This direct, physical disruption is a key advantage, as it is a more challenging mechanism for bacteria to develop resistance against compared to the single-target inhibition of conventional antibiotics.[3]
Conventional Antibiotics: The Metabolic Inhibitors
Conventional antibiotics operate through more targeted mechanisms, typically inhibiting essential bacterial enzymes or processes. These can be broadly categorized:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams like Penicillin): Interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Protein Synthesis Inhibitors (e.g., Macrolides, Tetracyclines): Bind to bacterial ribosomes, preventing the translation of mRNA into proteins.
-
DNA/RNA Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampicin): Inhibit enzymes like DNA gyrase or RNA polymerase, crucial for nucleic acid replication and transcription.
While highly effective, these specific targets can be altered through genetic mutation, or the antibiotic can be degraded or pumped out of the cell, leading to the development of resistance.[7]
Figure 1. High-level comparison of the mechanisms of action.
Section 2: Quantitative Efficacy - In Vitro Analysis
The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[8][9]
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10]
-
MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[11][12]
An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[12]
Comparative MIC Data
The following table synthesizes available data on the MIC of this compound against several key bacterial strains. For context, typical MIC ranges for common conventional antibiotics are also provided. It is crucial to note that direct comparisons are complex as values can vary based on the specific strain and testing conditions.
| Microorganism | This compound MIC (µg/mL) | Conventional Antibiotic | Typical MIC (µg/mL) |
| Acinetobacter baumannii | 4[13] | Ciprofloxacin | 0.25 - >32 |
| Pseudomonas aeruginosa | 128[13] | Gentamicin | 0.5 - >512 |
| Klebsiella pneumoniae | 128[13] | Cefepime | 0.12 - >256 |
| Escherichia coli | 37-42% inhibition at 128 µg/mL[13] | Ampicillin | 2 - >256 |
| Bacillus subtilis | Active (exact MIC varies)[4] | Vancomycin | 0.5 - 4 |
| Staphylococcus aureus | Active (exact MIC varies)[4] | Methicillin | 0.25 - >128 |
Note: The efficacy of this compound can be highly dependent on the specific bacterial strain. The provided data shows a range of activities, with high potency against some pathogens like A. baumannii.
Section 3: Experimental Protocol - Determining MIC & MBC
To ensure data integrity and reproducibility, standardized protocols are paramount. The broth microdilution method is a gold standard for determining MIC and MBC values.[8][10]
Workflow for MIC/MBC Determination
Figure 2. Standard workflow for MIC and MBC determination.
Detailed Step-by-Step Methodology
Objective: To determine the MIC and MBC of this compound against a target bacterium.
Materials:
-
96-well microtiter plates[9]
-
Mueller-Hinton Broth (MHB)[14]
-
This compound (stock solution of known concentration)
-
Bacterial culture (18-24 hour)
-
Sterile saline (0.85%)[8]
-
Spectrophotometer
-
Incubator[10]
-
Agar plates
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. Select several colonies from a fresh agar plate and suspend them in sterile saline. b. Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[9] This step is critical for result standardization.
-
Inoculation and Incubation: a. Within 30 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[8][9] b. Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[15]
-
MBC Determination: a. From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10-100 µL aliquot onto an appropriate agar plate. b. Incubate the agar plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
Section 4: The Challenge of Resistance
A critical point of comparison is the propensity for resistance development.
Conventional Antibiotics: Bacteria have evolved numerous strategies to resist conventional antibiotics, including:
-
Enzymatic degradation: Production of enzymes like β-lactamases that inactivate the antibiotic.
-
Target modification: Mutations in the antibiotic's target (e.g., ribosomes, DNA gyrase) that prevent binding.
-
Efflux pumps: Actively pumping the antibiotic out of the cell.
-
Reduced permeability: Altering the cell envelope to prevent antibiotic entry.
This compound: Resistance to membrane-acting AMPs like this compound is considered less likely to develop rapidly.[3] This is because it would require substantial changes to the fundamental structure of the bacterial membrane, which is often evolutionarily costly. However, bacteria can develop resistance through mechanisms such as:
-
Surface charge modification: Altering the net negative charge of the cell envelope to repel the cationic peptide.
-
Proteolytic degradation: Secreting proteases that degrade the peptide.[16]
-
Biofilm formation: Creating a protective extracellular matrix that can impede peptide penetration.[13]
Figure 3. Common resistance pathways for different antimicrobial classes.
Conclusion and Future Perspectives
This compound represents a class of antimicrobial agents with a distinct and potent mechanism of action that offers a significant advantage in an era of widespread resistance to conventional drugs. Its ability to physically disrupt bacterial membranes presents a high barrier to the development of resistance. While in vitro data shows its efficacy can be variable against different species, its high potency against challenging pathogens like Acinetobacter baumannii is particularly noteworthy.[13]
However, the therapeutic development of peptides like this compound faces challenges, including potential cytotoxicity and stability in vivo. Research into synthetic analogs of this compound aims to optimize its antibacterial activity while minimizing undesirable effects like hemolysis.[17]
For drug development professionals, the path forward may lie in synergistic approaches, combining AMPs with traditional antibiotics.[18][19][20][21] Such combinations could lower the required dosage of each agent, reducing toxicity and potentially resensitizing resistant bacteria to conventional therapies. The unique mechanism of this compound and other AMPs ensures they will remain a vital area of research in the ongoing fight against infectious diseases.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... - Protocols.io. (n.d.).
- First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC - NIH. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Latarcins: Antimicrobial and cell-penetrating peptides from spider venom - ResearchGate. (n.d.).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.).
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014, January 2).
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
- Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PubMed Central. (n.d.).
- Mechanism of Bacterial Resistance to Antimicrobial Peptides | Supervisor Connect. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
- Minimum bactericidal concentration - Grokipedia. (n.d.).
- Summary of Bacterial Resistance Mechanisms to Antimicrobial Peptides - ResearchGate. (n.d.).
- Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity | Request PDF - ResearchGate. (2025, August 6).
- Mechanisms to Combat Drug Resistance: Overview of Antimicrobial Peptides. (2023, November 22).
- Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - MDPI. (n.d.).
- (PDF) First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - ResearchGate. (2025, August 6).
- Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. (2025, October 16).
- Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed. (2021, September 21).
- Latarcins: versatile spider venom peptides - PubMed. (n.d.).
- Latarcins: versatile spider venom peptides - PMC - PubMed Central. (n.d.).
- Nisin Z and lacticin 3147 improve efficacy of antibiotics against clinically significant bacteria. (n.d.).
- Plantaricins markedly enhance the effects of traditional antibiotics against Staphylococcus epidermidis - PMC - NIH. (n.d.).
- Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics - SciSpace. (n.d.).
- Pharmacognosy Reviews Developing New Antimicrobial Therapies: Are Synergistic Combinations of Plant Extracts/Compounds with Conventional Antibiotics the Solution? - ResearchGate. (2017, September 19).
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A Comparative Structural Guide to Latarcin Peptides: From Sequence to Supramolecular Assembly and Function
This guide provides a comprehensive structural comparison of Latarcin (Ltc) peptides, a family of antimicrobial peptides (AMPs) isolated from the venom of the Central Asian spider Lachesana tarabaevi.[1][2] Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced structural differences among Latarcin variants and correlates these features with their distinct biological activities. We will explore how subtle variations in amino acid sequence translate into significant functional divergences, offering insights for the rational design of novel antimicrobial agents.
Introduction to the Latarcin Family: A Diverse Arsenal of Antimicrobial Peptides
Latarcins are a group of seven linear, cationic peptides (Ltc1, Ltc2a, Ltc3a, Ltc4a, Ltc5, Ltc6a, and Ltc7) that exhibit a broad spectrum of cytolytic activities, including antibacterial, antifungal, and hemolytic effects.[2][3] A key characteristic of these peptides is their tendency to remain unstructured in aqueous solutions but fold into amphipathic α-helical conformations upon interacting with biological membranes or membrane-mimicking environments.[1][3][4] This structural transition is fundamental to their membrane-disrupting mechanisms of action.
The Latarcin family is notable for its sequence diversity, which gives rise to a range of physicochemical properties and, consequently, varied biological activities.[4][5] Understanding the structure-activity relationships within this peptide family is crucial for harnessing their therapeutic potential while mitigating undesirable effects like cytotoxicity.
Primary and Secondary Structural Comparison of Latarcin Peptides
The primary sequences of the seven Latarcin peptides reveal significant diversity in their amino acid composition, net charge, and hydrophobicity.[4][5] These fundamental properties are critical determinants of their secondary structure and interaction with lipid membranes.
Table 1: Physicochemical Properties of Latarcin Peptides
| Peptide | Sequence | Length (aa) | Net Charge | Hydrophobicity (%) | C-terminal Modification |
| Ltc1 | SMGSVSAKGLKGEWKKIARKIKKL | 26 | +7 | 38 | COOH |
| Ltc2a | GLFGKLIKKFGRKAISYAVKKARGKH | 26 | +8 | 42 | COOH |
| Ltc3a | SWKSMAKKLKEYMEKLKQRA | 20 | +6 | 35 | Amide |
| Ltc4a | GKLKKWKRALKEMLKKFA | 18 | +7 | 44 | Amide |
| Ltc5 | GFFGKMKEYFKKFGASFKRRFANLKKRL-NH2 | 28 | +10 | 46 | Amide |
| Ltc6a | GKLKKWKRALKEMLKKFA | 18 | +7 | 44 | COOH |
| Ltc7 | GKLKKWKRALKEMLKKFA | 18 | +7 | 44 | COOH |
Data compiled from various sources.[4][5]
Upon interaction with lipid membranes, all Latarcin peptides adopt a predominantly α-helical secondary structure, a common feature of many membrane-active AMPs.[4][6] This has been extensively characterized using Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. In a membrane-mimicking environment, such as in the presence of lipid vesicles, the CD spectra of Latarcins show characteristic negative bands at approximately 208 and 222 nm, indicative of α-helical content.[4][7]
However, the stability, length, and orientation of these helices differ significantly among the Latarcin variants, leading to profound functional consequences.
Supramolecular Structure and Membrane Interaction: A Tale of Tilts and Carpets
The true functional diversity of Latarcins emerges at the level of their supramolecular assembly and interaction with the lipid bilayer. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been a pivotal technique in elucidating the orientation and dynamics of these peptides within membranes.[4][5]
The Aggressive Tilt of Latarcin 2a
Ltc2a stands out as the most aggressive and non-selective peptide in the family, exhibiting potent antimicrobial and hemolytic activity.[4][5] Structurally, Ltc2a adopts a unique tilted helix-hinge-helix conformation within the membrane.[8][9] This tilted insertion is a key feature that distinguishes it from other Latarcins and is thought to be responsible for its indiscriminate membrane permeabilization.[4][5] The tilted orientation allows Ltc2a to disrupt the lipid packing more drastically, leading to membrane leakage.[5]
Surface-Bound Peptides: A More Subtle Approach
In contrast to Ltc2a, peptides like Ltc1, Ltc3a, Ltc4a, and Ltc5a are more selective in their antimicrobial action, with lower hemolytic activity.[4][5] ssNMR studies have revealed that these peptides tend to lie flat on the surface of the membrane rather than inserting at a steep angle.[4][5] This surface-bound orientation is consistent with the "carpet" model of antimicrobial action, where the peptides accumulate on the membrane surface, disrupting its integrity without forming discrete pores.[7][9]
The Inactive Members: Ltc6a and Ltc7
Ltc6a and Ltc7 exhibit weak to no antimicrobial activity.[4][5] While they still fold into α-helices in the presence of lipids, their interaction with the membrane is not sufficient to cause significant disruption.[4][5] This highlights that α-helicity alone is not a predictor of antimicrobial potency; the specific orientation and dynamics of the peptide within the bilayer are critical.
The following diagram illustrates the different modes of membrane interaction exhibited by Latarcin peptides.
Caption: Different modes of Latarcin-membrane interaction.
Experimental Protocols for Structural and Functional Characterization
To provide a practical context for the presented data, this section outlines the key experimental workflows for characterizing Latarcin peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the antimicrobial efficacy of a peptide.
Protocol:
-
Preparation of Bacterial Inoculum: Culture bacteria (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the Latarcin peptide in the assay medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of Latarcin peptides in different environments.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., phosphate buffer for an unstructured reference) and in a membrane-mimicking solvent (e.g., trifluoroethanol or a suspension of lipid vesicles).
-
Spectrometer Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum of the peptide solution. Acquire a baseline spectrum of the solvent alone for subtraction.
-
Data Analysis: The resulting spectrum, plotted as mean residue ellipticity versus wavelength, is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful technique to determine the orientation and dynamics of peptides within a lipid bilayer.
Protocol:
-
Sample Preparation: Prepare uniformly ¹⁵N-labeled Latarcin peptide. Reconstitute the labeled peptide into oriented lipid bilayers on glass plates.
-
NMR Spectroscopy: Acquire ¹⁵N ssNMR spectra of the oriented sample. The chemical shift of the ¹⁵N signal is dependent on the orientation of the peptide backbone relative to the external magnetic field.
-
Data Analysis: The orientation of the α-helix with respect to the membrane normal can be calculated from the observed ¹⁵N chemical shift.
Conclusion and Future Perspectives
The Latarcin family of peptides serves as an excellent model system for understanding the intricate relationship between peptide structure and antimicrobial function. The diverse modes of membrane interaction, from the aggressive tilted insertion of Ltc2a to the more subtle surface activity of other family members, provide a rich landscape for structure-activity relationship studies.
Future research in this area will likely focus on:
-
Rational Design of Latarcin Analogs: Utilizing the structural insights gained to design novel peptides with enhanced antimicrobial potency and reduced cytotoxicity.
-
Advanced Imaging Techniques: Employing techniques like atomic force microscopy to visualize the membrane-disrupting effects of Latarcins at the nanoscale.
-
In Vivo Efficacy Studies: Translating the in vitro findings into animal models of infection to assess the therapeutic potential of promising Latarcin candidates.
By continuing to unravel the structural and functional intricacies of Latarcin peptides, the scientific community can pave the way for the development of a new generation of antimicrobial therapeutics to combat the growing threat of antibiotic resistance.
References
-
Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501–4522. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International journal of molecular sciences, 22(18), 10156. [Link]
-
Dubovskii, P. V., et al. (2011). Imaging the membrane lytic activity of bioactive peptide latarcin 2a. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2696-2704. [Link]
-
Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501–4522. [Link]
-
Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. [Link]
-
Wadhwani, P., et al. (2021). Circular dichroism spectra of latarcins in the presence of small unilamellar vesicles made from DMPC/DMPG (7/3) measured at a molar peptide-to-lipid ratio (P/L) of 1/50 at 30 °C. ResearchGate. [Link]
-
Dubovskii, P. V., et al. (2006). NMR structure of a novel antimicrobial peptide, latarcin 2a, from spider (Lachesana tarabaevi) venom. RCSB PDB. [Link]
-
Dubovskii, P. V., et al. (2006). Spatial structure and activity mechanism of a novel spider antimicrobial peptide. Biochemistry, 45(44), 13559–13567. [Link]
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Dubovskii, P. V., Vassilevski, A. A., Kozlov, S. A., Feofanov, A. V., Grishin, E. V., & Arseniev, A. S. (2015). Latarcins: versatile spider venom peptides. Cellular and Molecular Life Sciences, 72(23), 4501–4522. [Link]
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da Silva, O. N., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Pharmacology, 13, 947812. [Link]
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Kozlov, S. A., et al. (2006). Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. The Journal of biological chemistry, 281(30), 20983–20992. [Link]
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Dubovskii, P. V., et al. (2008). Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. Biochemistry, 47(11), 3525–3533. [Link]
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Illuminating the Action of a Spider's Secret: A Comparative Guide to Confirming the Membrane-Disrupting Mechanism of Latarcin 3a
For researchers in the fields of antimicrobial development and membrane biophysics, elucidating the precise mechanism of action of novel compounds is paramount. Latarcin 3a (Ltc-3a), a potent antimicrobial peptide (AMP) derived from the venom of the spider Lachesana tarabaevi, presents a compelling case study in the nuanced world of membrane disruption.[1][2] This guide provides an in-depth technical comparison of experimental approaches to definitively characterize the membrane-disrupting mechanism of this compound, contrasting it with well-established models of AMP action. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data to build a cohesive mechanistic model.
The Central Question: Is this compound a Pore-Former or a Subtler Disruptor?
Antimicrobial peptides typically exert their effects by compromising the integrity of bacterial cell membranes. The initial interaction is electrostatic, with the cationic peptide being drawn to the anionic components of the bacterial membrane.[3] Following this, the mechanism of disruption can diverge. Two of the most well-characterized models are:
-
The Toroidal Pore Model: In this model, the peptides insert into the membrane, inducing the lipid monolayers to bend inwards, creating a water-filled channel lined by both the peptides and the lipid head groups. This leads to leakage of cellular contents and dissipation of ion gradients. Melittin and Magainin 2 are classic examples of peptides that can form toroidal pores.[4][5]
-
The Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and complete membrane lysis.[1]
Some evidence suggests that certain latarcins may act via a "carpet"-like mechanism.[1] However, studies on the broader latarcin family indicate a diversity of actions. For instance, Latarcin 2a is a more aggressive, indiscriminate membrane permeabilizer, while this compound is suggested to have more subtle interactions with lipids and may even translocate across the membrane to engage intracellular targets.[6][7][8] This guide will equip you with the experimental strategies to dissect these subtleties.
A Multi-pronged Approach to Mechanistic Elucidation
A robust confirmation of this compound's mechanism requires a combination of biophysical techniques that probe different aspects of the peptide-membrane interaction. No single experiment can provide a complete picture; rather, it is the convergence of evidence from multiple assays that builds a compelling case.
Below is a logical workflow for investigating the membrane-disrupting mechanism of this compound.
Figure 1: A logical workflow for investigating the membrane-disrupting mechanism of this compound.
Phase 1: Foundational Assays for Membrane Interaction
The initial phase of investigation aims to confirm that this compound interacts with and disrupts lipid bilayers, and to quantify the extent of this disruption.
Circular Dichroism (CD) Spectroscopy: Unveiling Peptide Structure in a Membrane Environment
Rationale: CD spectroscopy is a rapid and powerful technique to assess the secondary structure of peptides. Most antimicrobial peptides, including latarcins, are unstructured in aqueous solution but adopt a defined conformation, typically an α-helix, upon interacting with a membrane-mimicking environment.[2] Confirming this conformational change is the first step in understanding its membrane interaction.
Experimental Protocol: CD Spectroscopy of this compound with Lipid Vesicles
-
Peptide and Vesicle Preparation:
-
Synthesize and purify this compound to >95% purity.
-
Prepare small unilamellar vesicles (SUVs) with a lipid composition mimicking bacterial membranes (e.g., a 7:3 molar ratio of DMPC/DMPG).[6]
-
-
CD Measurements:
-
Record the CD spectrum of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to establish its baseline unstructured state.
-
Titrate the peptide solution with increasing concentrations of the lipid vesicles.
-
Record CD spectra at each titration point in the far-UV region (190-260 nm).
-
-
Data Analysis:
-
Observe the spectral changes upon addition of vesicles. A transition from a random coil spectrum (minimum around 200 nm) to an α-helical spectrum (minima at ~208 and ~222 nm) indicates membrane-induced folding.
-
Deconvolute the spectra to estimate the percentage of α-helical content.
-
Comparative Insights:
| Peptide | Secondary Structure in Aqueous Solution | Secondary Structure in Membrane Environment | Reference |
| This compound | Largely unstructured | α-helical | [2][6] |
| Melittin | Random coil (monomer) | α-helical | [9] |
| Magainin 2 | Random coil | α-helical | [4] |
Table 1: Comparison of the secondary structures of this compound, Melittin, and Magainin 2.
Vesicle Leakage Assays: Quantifying Membrane Permeabilization
Rationale: Dye leakage assays directly measure the ability of a peptide to permeabilize lipid vesicles. The kinetics and extent of dye release provide crucial information about the efficiency of membrane disruption.
Experimental Protocol: Calcein Leakage Assay
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration (e.g., 50-100 mM).
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded vesicles in a cuvette to a concentration where the fluorescence is still quenched.
-
Add this compound at various concentrations to the vesicle suspension.
-
Monitor the increase in fluorescence over time using a spectrofluorometer. Complete disruption and 100% leakage can be achieved by adding a detergent like Triton X-100.
-
-
Data Analysis:
-
Calculate the percentage of leakage as a function of time and peptide concentration.
-
Compare the leakage kinetics and efficacy of this compound with known pore-formers like melittin and magainin 2.
-
Comparative Insights:
| Peptide | Vesicle Leakage Activity | Hemolytic Activity | Putative Mechanism | Reference |
| This compound | Moderate | Low | Subtle lipid interactions, possible translocation | [6][7] |
| Latarcin 2a | High | High | Indiscriminate permeabilization | [6][8] |
| Melittin | High | High | Toroidal pore formation | [9][10] |
| Magainin 2 | High | Low | Toroidal pore formation | [4] |
Table 2: Comparison of the membrane-disrupting activities of latarcins and other AMPs.
Phase 2: Delving Deeper into the Membrane Interaction
With the foundational evidence of membrane interaction and disruption in hand, the next phase focuses on the specifics of how this compound orients itself within the membrane and how it affects the lipid bilayer structure.
Solid-State NMR Spectroscopy: A High-Resolution View of Peptide Orientation and Membrane Perturbation
Rationale: Solid-state NMR (ssNMR) is a powerful technique for determining the orientation and dynamics of peptides within a lipid bilayer. By labeling specific sites in the peptide with NMR-active isotopes (e.g., ¹⁵N), one can precisely measure the angle of the peptide helix relative to the membrane normal. Additionally, ³¹P NMR of the lipid headgroups can reveal peptide-induced changes in bilayer structure.
Experimental Protocol: ¹⁵N and ³¹P Solid-State NMR of this compound in Oriented Bilayers
-
Sample Preparation:
-
Synthesize this compound with a ¹⁵N-labeled amino acid at a single, strategic position within the helical region.
-
Prepare macroscopically oriented lipid bilayers (e.g., on glass plates) containing the labeled peptide.
-
-
NMR Spectroscopy:
-
Acquire ¹⁵N ssNMR spectra to determine the chemical shift anisotropy, which is dependent on the orientation of the labeled site relative to the magnetic field.
-
Acquire ³¹P ssNMR spectra of the lipid headgroups to assess the overall order and integrity of the bilayer.
-
-
Data Analysis:
-
The ¹⁵N chemical shift provides a direct measure of the peptide's tilt angle. For this compound, a slight tilt has been observed.[6]
-
Changes in the ³¹P NMR lineshape can indicate membrane thinning, disordering, or the formation of non-lamellar lipid phases, which are hallmarks of different disruptive mechanisms.
-
Oriented Circular Dichroism (OCD): A Complementary Approach to Determine Peptide Orientation
Rationale: OCD is a variation of CD spectroscopy that uses macroscopically oriented lipid bilayers. It provides information on the orientation of α-helical peptides relative to the membrane surface. The shape and intensity of the OCD spectrum are characteristic of whether the helix is parallel, perpendicular, or tilted within the bilayer.[6]
Experimental Protocol: OCD of this compound
-
Sample Preparation: Prepare oriented lipid bilayers containing this compound, similar to the ssNMR samples.
-
OCD Measurements: Record the CD spectrum of the oriented sample.
-
Data Analysis: The intensity and sign of the CD band around 208 nm are particularly informative for determining the helix tilt angle.
Figure 2: The relationship between experimental techniques and the mechanistic insights they provide for this compound.
Phase 3: Unraveling the Finer Details of the Mechanism
The final phase of the investigation employs advanced techniques to build a comprehensive and dynamic model of this compound's action.
Molecular Dynamics (MD) Simulations: Visualizing the Peptide-Membrane Dance
Rationale: MD simulations provide an unparalleled, atomistic view of the dynamic interactions between a peptide and a lipid bilayer. By simulating the system over time, one can observe how the peptide approaches, binds to, and perturbs the membrane. This can help to visualize and differentiate between the formation of a stable pore, a disordered toroidal pore, or a carpet-like disruption.
Protocol Overview: MD Simulation of this compound
-
System Setup:
-
Build an atomistic model of a hydrated lipid bilayer with a composition that mimics a bacterial membrane.
-
Place one or more this compound molecules (with their experimentally determined α-helical structure) in the aqueous phase near the membrane surface.
-
-
Simulation:
-
Run the simulation for a sufficient duration (nanoseconds to microseconds) to observe the full interaction.
-
-
Analysis:
-
Analyze the trajectory to observe the peptide's orientation, depth of insertion, and its effect on lipid order, membrane thickness, and water penetration.
-
Look for the characteristic features of different mechanisms, such as the bending of the lipid leaflets in a toroidal pore.
-
Peptide Translocation Assays: Searching for an Intracellular Target
Rationale: The observation that this compound causes only moderate leakage despite its antimicrobial activity suggests that it might translocate across the membrane to act on an intracellular target.[6][8] Specific assays are needed to confirm this translocation.
Experimental Protocol: Spheroplast/Protoplast Localization Assay
-
Preparation of Spheroplasts/Protoplasts:
-
Prepare spheroplasts from Gram-negative bacteria (e.g., E. coli) or protoplasts from Gram-positive bacteria (e.g., B. megaterium) by enzymatic removal of the cell wall.[13] This provides a model system with only the cell membrane as a barrier.
-
-
Peptide Labeling and Incubation:
-
Label this compound with a fluorescent dye.
-
Incubate the labeled peptide with the spheroplasts/protoplasts.
-
-
Imaging:
-
Use confocal microscopy to visualize the localization of the fluorescently labeled peptide.
-
Co-staining with membrane and intracellular markers can help to definitively determine if the peptide has crossed the membrane.
-
Synthesizing the Evidence: Building a Model for this compound
By integrating the data from this comprehensive suite of experiments, a detailed picture of this compound's mechanism emerges. The evidence points towards a model that diverges from the classic pore-forming or carpet-like mechanisms. This compound likely interacts with the bacterial membrane, adopts an α-helical structure with a slight tilt, and causes a moderate degree of membrane permeabilization. The key to its potent antimicrobial activity may lie in its ability to translocate across the membrane without causing catastrophic lysis, allowing it to reach and disrupt intracellular processes. This nuanced mechanism highlights the sophisticated strategies evolved in nature for antimicrobial defense and provides a compelling template for the design of novel therapeutics.
References
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences, 22(18), 10156. Available from: [Link]
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Figueroa, D. M., et al. (2022). Production and Visualization of Bacterial Spheroplasts and Protoplasts to Characterize Antimicrobial Peptide Localization. Journal of Visualized Experiments, (186), e57904. Available from: [Link]
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Garcia, F. C. P., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers in Microbiology, 13, 965621. Available from: [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. International Journal of Molecular Sciences. Available from: [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed. Available from: [Link]
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Wadhwani, P., et al. (2021). Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. PubMed Central. Available from: [Link]
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Hassan, M., et al. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. National Institutes of Health. Available from: [Link]
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Dubovskii, P. V., et al. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. PubMed. Available from: [Link]
-
Garcia, F. C. P., et al. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. Frontiers Media S.A.. Available from: [Link]
-
Hirano, M., et al. (2021). Structural and mechanistic divergence in LL-37, HNP-1, and Magainin-2: An integrated computational and biophysical analysis. bioRxiv. Available from: [Link]
-
Edwards, K., et al. (2024). Translocation of Antimicrobial Peptides across Model Membranes: The Role of Peptide Chain Length. PubMed Central. Available from: [Link]
-
Edwards, K., et al. (2024). Translocation of Antimicrobial Peptides across Model Membranes: The Role of Peptide Chain Length. ACS Publications. Available from: [Link]
-
Membrives, R., et al. (2022). Applications and evolution of melittin, the quintessential membrane active peptide. PubMed Central. Available from: [Link]
-
Chakraborty, H., & Roy, S. (2022). A molecular dynamics study of antimicrobial peptide translocation across the outer membrane of Gram-negative bacteria. bioRxiv. Available from: [Link]
-
Li, J., et al. (2024). The current landscape of the antimicrobial peptide melittin and its therapeutic potential. e-Century Publishing Corporation. Available from: [Link]
-
Ultimate, O., & Sansom, M. S. P. (2024). Melittin can permeabilize membranes via large transient pores. PubMed Central. Available from: [Link]
-
Pasenkiewicz-Gierula, M., et al. (2000). Molecular dynamics simulation studies of lipid bilayer systems. PubMed. Available from: [Link]
-
Piggot, T. J., et al. (2016). Pore Structure and Synergy in Antimicrobial Peptides of the Magainin Family. CUNY Academic Works. Available from: [Link]
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- 3. Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic divergence in LL-37, HNP-1, and Magainin-2: An integrated computational and biophysical analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom [mdpi.com]
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- 9. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
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- 13. youtube.com [youtube.com]
A Comparative Guide to the Antimicrobial Activity of Latarcin 3a: Cross-Validation Against Diverse Bacterial Strains
For researchers, scientists, and drug development professionals navigating the landscape of novel antimicrobial agents, the robust characterization of a candidate molecule's activity is paramount. This guide provides an in-depth comparative analysis of Latarcin 3a, a promising antimicrobial peptide (AMP) derived from the venom of the spider Lachesana tarabaevi, against a panel of clinically relevant bacterial strains. We will objectively compare its performance with other well-characterized AMPs—Melittin, LL-37, and Buforin II—and provide the supporting experimental data and detailed protocols necessary for independent verification. Our focus is not just on the data itself, but on the scientific rationale behind the methodologies, ensuring a trustworthy and comprehensive resource for your research endeavors.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a cationic, amphipathic peptide that, like many other AMPs, is believed to exert its antimicrobial effect through membrane disruption. Specifically, it is thought to follow a "carpet" model of action, which will be detailed later in this guide. Preliminary studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a subject of considerable interest in the search for new antibiotics to combat antimicrobial resistance.[1]
However, the true potential of any antimicrobial candidate can only be ascertained through rigorous cross-validation of its activity across a diverse spectrum of bacterial species and strains. This process is crucial for several reasons:
-
Defining the Spectrum of Activity: It delineates which pathogens are susceptible, resistant, or have intermediate sensitivity to the peptide.
-
Identifying Potential for Resistance: Cross-validation can help in early identification of intrinsic or acquired resistance mechanisms.
-
Standardizing Potency Assessment: It allows for a standardized comparison of potency against other antimicrobial agents.
-
Informing Therapeutic Applications: A well-defined spectrum of activity is essential for guiding the potential clinical applications of the peptide.
This guide will walk you through a comprehensive framework for the cross-validation of this compound's activity, providing you with the tools to critically evaluate its potential.
Comparative Efficacy: this compound vs. Established Antimicrobial Peptides
To contextualize the antimicrobial potency of this compound, we present a comparative analysis of its Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains, alongside the MIC values for three other well-studied AMPs: Melittin, LL-37, and Buforin II. The choice of these comparators is based on their distinct mechanisms of action and their extensive characterization in the literature, providing a robust baseline for evaluation.
Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Melittin | LL-37 | Buforin II |
| Gram-Negative | ||||
| Acinetobacter baumannii ATCC 19606 | 4[1] | 17-45.5[2] | 16-32[3][4] | 8[1] |
| Escherichia coli ATCC 25922 | >128 (37% inhibition)[1] | 4-16 | <10 | 2-16[5] |
| Pseudomonas aeruginosa ATCC 27853 | 128[1] | 4 | <10 | 2-16[5] |
| Klebsiella pneumoniae ATCC 13883 | 128[1] | 50-100[6] | - | - |
| Gram-Positive | ||||
| Staphylococcus aureus ATCC 25923 | - | 4-8 | <10 | - |
| Staphylococcus aureus (MRSA) | - | 4-8[7] | >512[8] | - |
| Staphylococcus xylosus | 8-32 | - | - | - |
| Bacillus subtilis | 8-32 | - | - | - |
Note: MIC values can vary depending on the specific experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Therapeutic Index: A Balance Between Efficacy and Toxicity
A critical aspect of any potential therapeutic is its selectivity for microbial cells over host cells. Hemolytic activity, the ability to lyse red blood cells, is a common initial screen for cytotoxicity. The HC50 value, the concentration of a compound that causes 50% hemolysis, is a key metric. A higher therapeutic index (HC50/MIC) is desirable, indicating greater selectivity.
Comparative Hemolytic Activity (HC50)
| Peptide | HC50 (µg/mL) |
| This compound | 127[1] |
| Melittin | ~3-16[9] |
| LL-37 | >80 µM |
| Buforin II | >200 µM[10] |
Mechanism of Action: The "Carpet" Model of this compound
This compound is proposed to act via the "carpet" model, a mechanism of membrane disruption distinct from pore formation.[1] This model involves several key steps:
-
Electrostatic Attraction: The cationic this compound peptides are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
"Carpet" Formation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides induce membrane instability, leading to the formation of transient pores and membrane disruption.
-
Micellization and Cell Lysis: The membrane is ultimately solubilized into micelle-like structures, leading to the leakage of cellular contents and cell death.
Caption: The "Carpet" Model of this compound's Mechanism of Action.
Experimental Protocols for Cross-Validation
To ensure the reproducibility and validity of your findings, adhering to standardized and optimized protocols is essential. The following methodologies are based on established guidelines for antimicrobial susceptibility testing of cationic peptides, with specific considerations to minimize experimental artifacts.
Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for cross-validating antimicrobial peptide activity.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications specifically for cationic antimicrobial peptides.
Materials:
-
This compound and comparator peptides (lyophilized powder)
-
Sterile, deionized water (dH₂O)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates (non-treated surface)
-
Test bacterial strains (e.g., ATCC strains)
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Peptide Stock Solution Preparation:
-
Aseptically dissolve the lyophilized peptide in sterile dH₂O to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Rationale: Using water as the initial solvent ensures complete dissolution.
-
Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prepare the working stock solution at a concentration 10 times the highest final concentration to be tested.
-
Rationale: The acidic solution helps to keep the peptide soluble, and BSA prevents the peptide from adhering to plastic surfaces, which is a common issue with cationic peptides.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well polypropylene microtiter plate.
-
Add 200 µL of the peptide working stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no peptide), and well 12 will serve as a sterility control (no bacteria).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Detailed Protocol: Hemolytic Activity Assay (HC50)
Materials:
-
Peptide stock solutions
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge the whole blood to pellet the RBCs. Wash the RBCs three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of two-fold serial dilutions of the peptide solutions to the wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
HC50 Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 value is the peptide concentration that causes 50% hemolysis.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of this compound's antimicrobial activity. The comparative data presented herein suggests that this compound exhibits potent activity against certain Gram-negative and Gram-positive bacteria, with a seemingly favorable hemolytic profile compared to the highly lytic peptide Melittin. However, its activity against some strains, such as E. coli, appears to be limited.
The detailed protocols provided will enable researchers to conduct their own robust and reproducible assessments of this compound and other antimicrobial peptides. By adhering to these standardized methods, the scientific community can build a more cohesive and comparable body of data, accelerating the discovery and development of new antimicrobial therapies.
Future research should focus on expanding the panel of bacterial strains tested, including a wider range of clinical isolates with diverse resistance profiles. Furthermore, exploring the synergistic potential of this compound with conventional antibiotics could unveil new avenues for combating drug-resistant infections. The journey from a promising peptide to a clinically viable drug is long and requires meticulous and transparent research, and it is our hope that this guide will serve as a valuable resource on that path.
References
-
Frontiers in Microbiology. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. [Link]
-
ResearchGate. (n.d.). Hemolytic and therapeutic activity of melittin and MELFL. [Link]
-
PubMed. (2013). The human antimicrobial peptide LL-37 and its fragments possess both antimicrobial and antibiofilm activities against multidrug-resistant Acinetobacter baumannii. [Link]
-
ResearchGate. (n.d.). Schematic representation of the “carpet” model explaining the... [Link]
-
ResearchGate. (n.d.). (a) The carpet/detergent-like model of the antimicrobial peptide... [Link]
-
National Center for Biotechnology Information. (2022). First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. [Link]
-
MDPI. (2024). Discovery of Melittin as Triple-Action Agent: Broad-Spectrum Antibacterial, Anti-Biofilm, and Potential Anti-Quorum Sensing Activities. [Link]
-
National Center for Biotechnology Information. (2018). Activity of Cecropin A-Melittin Hybrid Peptides against Colistin-Resistant Clinical Strains of Acinetobacter baumannii: Molecular Basis for the Differential Mechanisms of Action. [Link]
-
MDPI. (2022). An Update on the Therapeutic Potential of Antimicrobial Peptides against Acinetobacter baumannii Infections. [Link]
-
National Center for Biotechnology Information. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. [Link]
-
ResearchGate. (n.d.). Measured minimum inhibitory concentration (MIC) values for melittin, polymyxin and imipenem. [Link]
-
National Center for Biotechnology Information. (2021). The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. [Link]
-
PubMed. (2018). Highly Synergistic Effects of Melittin with Conventional Antibiotics Against Multidrug-Resistant Isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. [Link]
-
National Center for Biotechnology Information. (2019). Melittin Inhibition and Eradication Activity for Resistant Polymicrobial Biofilm Isolated from a Dairy Industry after Disinfection. [Link]
-
Frontiers. (2023). Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa. [Link]
-
National Center for Biotechnology Information. (2018). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. [Link]
-
Bentham Science. (2022). The LL-37 Antimicrobial Peptide as a Treatment for Systematic Infection of Acinetobacter baumannii in a Mouse Model. [Link]
-
MDPI. (2021). Unveiling the Multifaceted Mechanisms of Antibacterial Activity of Buforin II and Frenatin 2.3S Peptides from Skin Micro-Organs of the Orinoco Lime Treefrog (Sphaenorhynchus lacteus). [Link]
-
ResearchGate. (n.d.). Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II. [Link]
-
PubMed Central. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. [Link]
-
National Center for Biotechnology Information. (2005). Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37. [Link]
-
ResearchGate. (n.d.). Hemolytic activities (HC 50 ) and selectivity values (HC 50 /MIC)... [Link]
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PubMed. (2008). Three-dimensional structure/hydrophobicity of latarcins specifies their mode of membrane activity. [Link]
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MDPI. (2020). LL37-Derived Fragments Improve the Antibacterial Potential of Penicillin G and Ampicillin against Methicillin-Resistant Staphylococcus aureus. [Link]
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A Comparative Analysis of Latarcin 3a Cytotoxicity: A Focus on Cancerous vs. Healthy Cells
In the landscape of novel anti-cancer therapies, venom-derived peptides have emerged as a promising frontier. Latarcin 3a (Ltc-3a), a cationic antimicrobial peptide isolated from the venom of the spider Lachesana tarabaevi, has garnered attention for its potent cytolytic activities.[1][2] This guide provides an in-depth comparison of the cytotoxic effects of this compound on cancerous versus healthy cells, synthesizing available experimental data and elucidating the potential mechanisms that underpin its activity. As we will explore, while Ltc-3a demonstrates notable anti-cancer properties, its selectivity remains a critical consideration for therapeutic development.
The Dichotomy of this compound's Cytotoxicity: A Tale of Two Cell Types
The therapeutic potential of any anti-cancer agent hinges on its ability to selectively eradicate malignant cells while sparing their healthy counterparts. Initial screenings of this compound have revealed significant cytotoxic activity against various cancer cell lines. However, the crucial question of selectivity requires a nuanced examination of its effects on non-cancerous cells.
Evidence of Anti-Cancer Activity
Research has demonstrated that this compound can effectively reduce the viability of various cancer cell lines. For instance, one study investigated its impact on a panel of hematological cancer cell lines. At a concentration of 50 µM, this compound showed a marked reduction in cell viability, particularly in myeloid leukemia lines.[2]
The Challenge of Selectivity: Hemolytic Activity
A significant indicator of a peptide's selectivity is its hemolytic activity—its ability to damage red blood cells. This compound has been shown to possess high hemolytic activity, with an EC50 value of 127 µg/ml.[2] This suggests a more generalized, non-selective membrane-disrupting mechanism, which can be a considerable drawback for systemic therapeutic applications.[3] In contrast, rationally designed analogues of Ltc-3a have been developed to mitigate this hemolytic effect, indicating that the parent peptide's lack of selectivity is a recognized challenge.[2]
Quantitative Comparison of Cytotoxicity
To illustrate the differential effects of this compound, the following table summarizes available data on its cytotoxicity against various cancer cell lines and provides a comparative look at its hemolytic activity. It is important to note that direct comparative studies with a wide range of healthy cell lines are limited for Ltc-3a.
| Cell Line | Cell Type | This compound Concentration | % Cell Viability | Hemolytic Activity (EC50) | Reference |
| C1498 | Murine Myeloid Leukemia | 50 µM | 20.5% | [2] | |
| Kasumi-1 | Human Acute Myeloid Leukemia | 50 µM | 10% | [2] | |
| K562 | Human Chronic Myeloid Leukemia | 50 µM | 30% | [2] | |
| Human Red Blood Cells | Healthy Blood Cells | 127 µg/ml | [2] |
Note: The data for the cancer cell lines represents the percentage of viable cells remaining after treatment, indicating cytotoxicity. The hemolytic activity is presented as the concentration required to cause 50% hemolysis. The stark contrast between its potent effect on leukemia cells and its high hemolytic activity underscores the peptide's limited selectivity.
Mechanistic Insights: How Does this compound Induce Cell Death?
The cytotoxic effects of this compound are primarily attributed to its ability to disrupt cellular membranes, a mechanism common to many antimicrobial peptides.[2] This is largely due to its cationic and amphipathic nature, which facilitates interaction with the negatively charged components of cell membranes.[4] Cancer cell membranes, in particular, often have a higher negative charge compared to healthy cells, which can provide a degree of selective targeting for cationic peptides.[5]
The "Carpet" Model: A Primary Mechanism of Action
The prevailing hypothesis for this compound's action is the "carpet" model.[1][2] In this model, the peptide monomers bind to the surface of the cell membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cooperatively induce membrane permeabilization, leading to the formation of pores or micelles and ultimately, cell lysis. This indiscriminate membrane disruption is consistent with the observed high hemolytic activity.[6]
Induction of Apoptosis: A Potential Secondary Pathway
Beyond direct membrane lysis, there is evidence to suggest that antimicrobial peptides can also induce programmed cell death, or apoptosis.[7] While direct evidence for this compound is still emerging, it is plausible that at sub-lytic concentrations, it could trigger intrinsic apoptotic pathways. This could occur through mitochondrial membrane disruption, leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases.[8][9]
Below is a diagram illustrating the potential apoptotic pathway that could be initiated by this compound.
Caption: Potential intrinsic apoptotic pathway induced by this compound in cancer cells.
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[15]
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[15]
-
Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (with and without a lysis buffer to determine maximum LDH release).
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[2]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Caption: Experimental workflow for comparing this compound cytotoxicity.
Conclusion and Future Directions
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, positioning it as an interesting candidate for further investigation. However, its high hemolytic activity suggests a lack of selectivity, which is a significant hurdle for its therapeutic application. The primary mechanism of action appears to be non-specific membrane disruption, consistent with the "carpet" model.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Conducting head-to-head cytotoxicity studies of this compound on a broad panel of cancerous and healthy cell lines to determine its therapeutic index.
-
Mechanistic Elucidation: Investigating the precise molecular pathways involved in this compound-induced cell death, including a more in-depth analysis of its potential to induce apoptosis.
-
Peptide Engineering: As has been initiated, further rational design of this compound analogues to enhance selectivity and reduce off-target toxicity is a promising avenue.
By addressing these key areas, the scientific community can better delineate the true potential of this compound and its derivatives as next-generation anti-cancer agents.
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Dubovskii, P. V., et al. (2011). Haemolytic and cytotoxic action of latarcin Ltc2a. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(6), 1688-1695. Retrieved from [Link]
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Li, M., et al. (2022). Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability. International Journal of Molecular Sciences, 23(20), 12693. Retrieved from [Link]
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Khan, N., et al. (2018). Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. Cellular and Molecular Biology, 64(14). Retrieved from [Link]
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In Vivo Validation of Latarcin 3a as a Novel Antifungal Agent: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of Latarcin 3a, a promising antimicrobial peptide derived from spider venom, as a potential therapeutic agent against systemic fungal infections. We will delve into the rationale behind the experimental design, provide detailed protocols for efficacy and toxicity evaluation, and objectively compare its potential performance against established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction: The Promise of this compound
This compound (Ltc-3a) is a cationic antimicrobial peptide isolated from the venom of the spider Lachesana tarabaevi.[1] In vitro studies have demonstrated its activity against a range of microorganisms, including pathogenic yeasts such as Pichia pastoris and Saccharomyces cerevisiae.[1] The proposed mechanism of action for latarcins involves a "carpet-like" model where the peptides accumulate on the fungal cell membrane, disrupting its integrity and leading to cell death.[1] This membrane-targeting action is a compelling attribute, as it may be less prone to the development of resistance compared to drugs with specific intracellular targets.
However, promising in vitro data is only the first step. To ascertain the true therapeutic potential of this compound, rigorous in vivo validation is essential. This guide outlines a comprehensive strategy for this validation process, focusing on a murine model of systemic candidiasis, a clinically relevant and well-established model for evaluating antifungal efficacy.[2]
The Competitive Landscape: A Comparative Overview of Antifungal Agents
To establish a benchmark for the performance of this compound, it is crucial to compare it against current standards of care. This section provides an overview of three major classes of antifungal drugs.
| Feature | Amphotericin B (Polyene) | Fluconazole (Azole) | Caspofungin (Echinocandin) | This compound (Antimicrobial Peptide) |
| Mechanism of Action | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of intracellular contents.[3][4] | Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, thus disrupting cell membrane integrity.[5][6] | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall stress and lysis.[7][8] | Proposed to act via a "carpet-like" mechanism, disrupting the fungal cell membrane integrity.[1] |
| Spectrum of Activity | Broad-spectrum, including most Candida and Aspergillus species.[9] | Active against most Candida species, but resistance is an increasing concern. Less effective against Aspergillus.[6] | Fungicidal against most Candida species and fungistatic against Aspergillus species.[10] | In vitro activity against some yeasts has been demonstrated; broad-spectrum antifungal activity is under investigation.[1] |
| Route of Administration | Intravenous.[3] | Oral and Intravenous.[6] | Intravenous.[10] | Likely intravenous for systemic infections. |
| Common Side Effects | Infusion-related reactions, nephrotoxicity.[4] | Generally well-tolerated; potential for drug-drug interactions.[11] | Generally well-tolerated; potential for histamine-related symptoms.[12] | Potential for hemolysis and cytotoxicity, common for antimicrobial peptides.[13] |
In Vivo Validation Strategy for this compound
The following experimental plan outlines a robust strategy to evaluate the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a murine model of systemic candidiasis.
Experimental Workflow
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A Comparative Analysis of Latarcin 3a and Other Spider Venom Peptides: A Guide for Therapeutic Development
The alarming rise of multidrug-resistant pathogens and the intrinsic challenges of conventional cancer therapies have catalyzed the search for novel therapeutic agents.[1][2] Spider venoms, a vast and complex chemical arsenal honed over millions of years, represent a significant reservoir of bioactive peptides with immense therapeutic potential.[3][4][5] These peptides, often cationic and amphipathic, exhibit a range of activities, including antimicrobial, anticancer, and analgesic properties.[2][6] This guide provides a comparative study of Latarcin 3a, a promising peptide from the venom of the Central Asian spider Lachesana tarabaevi, and other notable spider venom peptides, offering insights for researchers and drug development professionals.[1][3]
Molecular Profiles and Mechanisms of Action
Spider venom peptides are broadly classified into two main groups: linear peptides that lack disulfide bonds and disulfide-rich peptides.[3][7] The linear peptides, including Latarcins, often adopt an α-helical structure in membrane-mimicking environments and are primarily associated with cytolytic activities.[3][7]
This compound (Ltc-3a): this compound is a linear, cationic peptide that exhibits both antimicrobial and anticancer activities.[1][3] Structurally, it forms an amphipathic α-helix, a common feature among many antimicrobial peptides (AMPs), which facilitates its interaction with and disruption of cell membranes.[1][8] The proposed mechanism of action for this compound and other latarcins involves membrane permeabilization, potentially through a "carpet" model.[1][9][10] In this model, the peptides accumulate on the surface of the target cell membrane, and once a threshold concentration is reached, they disrupt the lipid bilayer, leading to cell lysis.[9] Some studies also suggest that this compound may have intracellular targets, such as inhibiting E. coli ATP synthase.[1]
Lycosin-I: Isolated from the venom of the wolf spider Lycosa singorensis, Lycosin-I is another potent linear, cationic, and amphipathic peptide.[11][12] It demonstrates broad-spectrum antimicrobial activity against bacteria and fungi and also possesses anticancer properties.[11][13][14] The primary mechanism of Lycosin-I is the permeabilization of the cell membrane, leading to rapid bactericidal effects.[11] Evidence for this includes the uptake of fluorescent dyes by treated bacteria and observed changes in the bacterial cell surface.[11][15] In cancer cells, Lycosin-I can penetrate the cell membrane and activate the mitochondrial apoptotic pathway.[14]
Cupiennin 1a: Cupiennin 1a is a highly basic antimicrobial peptide from the venom of the wandering spider Cupiennius salei.[16][17] This 35-residue peptide has a more hydrophobic N-terminal region and a polar, charged C-terminus.[16] It exhibits potent antimicrobial and cytolytic properties, and its mode of action is believed to be membrane destruction.[16] Interestingly, Cupiennin 1a also shows inhibitory activity against neuronal nitric oxide synthase by complexing with the regulatory protein calmodulin.[17][18]
Diagram of the "Carpet" Model Mechanism of Action
Caption: The "carpet" model of antimicrobial peptide action.
Comparative Performance Analysis
The therapeutic potential of a peptide is determined by its efficacy against target cells (e.g., bacteria, cancer cells) and its toxicity towards host cells. This section compares the performance of this compound with Lycosin-I and Cupiennin 1a based on available experimental data.
Antimicrobial Activity:
The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency, with lower values indicating higher efficacy.
| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Acinetobacter baumannii | 4 | - | [1] |
| Pseudomonas aeruginosa | 128 | - | [1] | |
| Klebsiella pneumoniae | 128 | - | [1] | |
| Lycosin-I | Gram-Positive Bacteria | - | 3.1 - 25 | [13] |
| Gram-Negative Bacteria | - | 3.1 - 50 | [13] | |
| Fungi | - | 3.1 - 50 | [13] | |
| Cupiennin 1a | Bacteria | Submicromolar range | - | [16] |
Anticancer Activity:
The half-maximal inhibitory concentration (IC50) is used to quantify a peptide's ability to inhibit cancer cell growth.
| Peptide | Cancer Cell Line | Activity/IC50 | Reference |
| This compound | Murine Myeloid Leukemia (C1498) | 20.5% cell viability | [1] |
| Acute Human Myeloid Leukemia (Kasumi-1) | 10% cell viability | [1] | |
| Chronic Myeloid Leukemia (K562) | 30% cell viability | [1] | |
| Latarcin 2a | Breast Cancer Cells | Selective cytotoxicity at 2 µM | [19] |
| Lycosin-I | Various Cancer Cell Lines | Potent in vitro and in vivo activity | [13][14] |
| Cupiennin 1a | Breast Adenocarcinoma (MCF-7, MDAMB-231) | Active against both cell lines | [20] |
Hemolytic Activity (Toxicity):
Hemolytic activity is a measure of a peptide's toxicity to red blood cells, a crucial indicator of its safety for systemic use.[21]
| Peptide | Hemolytic Activity | Reference |
| This compound (analogs) | No hemolysis at 128 µg/mL | [1] |
| Lycosin-I | ~10% hemolysis at 100 µM | [13] |
| Cupiennin 1a | 8 to 14 times lower than melittin | [16] |
Experimental Methodologies
Accurate and reproducible experimental protocols are fundamental to the evaluation of therapeutic peptides.
Workflow for Peptide Evaluation
Caption: A generalized workflow for the preclinical evaluation of therapeutic peptides.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium and incubate at 37°C until the culture reaches the mid-logarithmic phase.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Dilution:
-
Prepare a series of twofold dilutions of the test peptide in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[22]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
-
Peptide Treatment:
-
Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the peptide concentration that causes a 50% reduction in cell viability.[22]
-
Protocol 3: Hemolysis Assay
This assay quantifies the lytic activity of a peptide against red blood cells (RBCs).[23]
-
Preparation of RBC Suspension:
-
Peptide Incubation:
-
Incubation and Centrifugation:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Measurement of Hemoglobin Release:
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 450 nm) to quantify its release.[24]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[23]
-
Conclusion and Future Directions
This compound, Lycosin-I, and Cupiennin 1a are all compelling examples of the therapeutic potential held within spider venoms. While they share common features such as a cationic and amphipathic nature, leading to membrane-disrupting mechanisms, they also exhibit distinct activity profiles. Lycosin-I appears to be a particularly potent broad-spectrum antimicrobial, while the low hemolytic activity of this compound analogs is highly encouraging for further development.[1][11][12]
The rational design of peptide analogs, as demonstrated with this compound and Cupiennin 1a, is a promising strategy to enhance efficacy and reduce toxicity.[1][20][26] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize peptide sequences for improved target selectivity and reduced off-target effects.
-
Advanced In Vivo Studies: To evaluate the efficacy, pharmacokinetics, and safety of lead candidates in relevant animal models.
-
Synergistic Studies: To investigate the potential of combining these peptides with conventional antibiotics or chemotherapeutics to overcome resistance and enhance therapeutic outcomes.[11]
The continued exploration of the vast peptide library in spider venoms, coupled with rigorous experimental evaluation and rational design, will undoubtedly pave the way for a new generation of therapeutics to address critical unmet medical needs.
References
-
Antimicrobial potential of lycosin-I, a cationic and amphiphilic peptide from the venom of the spider Lycosa singorensis. PubMed. Available at: [Link]
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First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. National Institutes of Health. Available at: [Link]
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Hemolytic Activity of Antimicrobial Peptides. PubMed. Available at: [Link]
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Lycosin-I peptide. Anaspec. Available at: [Link]
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Antimicrobial potential of lycosin-I, a cationic and amphiphilic peptide from the venom of the spider Lycosa singorensis. Semantic Scholar. Available at: [Link]
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Antimicrobial Potential of Lycosin-I, a Cationic and Amphiphilic Peptide from the Venom of the Spider Lycosa singorensis. Ingenta Connect. Available at: [Link]
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Latarcins: Antimicrobial and cell-penetrating peptides from spider venom. ResearchGate. Available at: [Link]
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Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. National Institutes of Health. Available at: [Link]
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Antimicrobial Peptides in Spider Venoms. ResearchGate. Available at: [Link]
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Antimicrobial Potential of Lycosin-I, a Cationic and Amphiphilic Peptide from the Venom of the Spider Lycosa Singorensis. ResearchGate. Available at: [Link]
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Insights into Antimicrobial Peptides from Spiders and Scorpions. PubMed Central. Available at: [Link]
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Antimicrobial Peptides in Spider Venoms. ResearchGate. Available at: [Link]
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Cupiennin 1a, an antimicrobial peptide from the venom of the neotropical wandering spider Cupiennius salei, also inhibits the formation of nitric oxide by neuronal nitric oxide synthase. PubMed. Available at: [Link]
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Cupiennin 1, a new family of highly basic antimicrobial peptides in the venom of the spider Cupiennius salei (Ctenidae). PubMed. Available at: [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. ResearchGate. Available at: [Link]
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Spider venom peptides as potential drug candidates due to their anticancer and antinociceptive activities. PubMed Central. Available at: [Link]
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Computational Methods and Tools in Antimicrobial Peptide Research. ACS Publications. Available at: [Link]
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Cupiennin 1a, an antimicrobial peptide from the venom of the neotropical wandering spider Cupiennius salei, also inhibits the formation of nitric oxide by neuronal nitric oxide synthase. ResearchGate. Available at: [Link]
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Spider venom peptides as potential drug candidates due to their anticancer and antinociceptive activities. Scite.ai. Available at: [Link]
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Measuring antimicrobial peptide activity on epithelial surfaces in cell culture. National Institutes of Health. Available at: [Link]
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Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs. National Institutes of Health. Available at: [Link]
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Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. MDPI. Available at: [Link]
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Antimicrobial Peptides: Methods and Protocols. ResearchGate. Available at: [Link]
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pH-Dependent Conformations of an Antimicrobial Spider Venom Peptide, Cupiennin 1a, from Unbiased HREMD Simulations. National Institutes of Health. Available at: [Link]
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Emerging cures for cancer: peptides from scorpion and spider venom. Highlights in Science, Engineering and Technology. Available at: [Link]
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4.8. Peptide Cytotoxicity Assay. Bio-protocol. Available at: [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers Media. Available at: [Link]
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First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin. ResearchGate. Available at: [Link]
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Three-Dimensional Structure/Hydrophobicity of Latarcins Specifies Their Mode of Membrane Activity. ACS Publications. Available at: [Link]
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Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom. National Institutes of Health. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
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A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. PubMed. Available at: [Link]
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Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. PubMed Central. Available at: [Link]
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Anticancer, antimicrobial, and analgesic activities of spider venoms. PubMed Central. Available at: [Link]
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Antibacterial and Anti-Inflammatory Effects of Novel Peptide Toxin from the Spider Pardosa astrigera. MDPI. Available at: [Link]
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MTT cytotoxicity assay of peptides and peptides/mRNA self-assemblies on... ResearchGate. Available at: [Link]
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Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. MDPI. Available at: [Link]
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Spider-Venom Peptides: Structure, Bioactivity, Strategy, and Research Applications. MDPI. Available at: [Link]
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Latarcins: versatile spider venom peptides. PubMed Central. Available at: [Link]
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Latarcins, Antimicrobial and Cytolytic Peptides from the Venom of the Spider Lachesana tarabaevi (Zodariidae) That Exemplify Biomolecular Diversity. ResearchGate. Available at: [Link]
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Assessing the anticancer potential of spider venom peptide Latarcin Ltc2a against triple negative breast cancer. PubMed. Available at: [Link]
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- 19. Assessing the anticancer potential of spider venom peptide Latarcin Ltc2a against triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
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- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering Laboratory Safety: A Comprehensive Guide to the Proper Disposal of Latarcin 3a
For the innovative researcher shaping the future of therapeutics, the potent biological activity of peptides like Latarcin 3a offers a frontier of possibilities. Derived from the venom of the spider Lachesana tarabaevi, this cytolytic and antimicrobial peptide is a powerful tool in drug development and fundamental research.[1][2][3] However, its inherent power—the ability to perturb and lyse cell membranes—necessitates a rigorous and informed approach to its handling and disposal.[4][5][6]
This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for the safe disposal of this compound. As your partner in research, we believe that empowering you with a thorough understanding of the "why" behind each procedural step is paramount to fostering a culture of safety and scientific excellence. This document is designed to be an essential resource, ensuring the protection of personnel, the integrity of your research, and environmental compliance.
Hazard Assessment: Understanding the Intrinsic Risks of this compound
This compound is a 20-amino acid cationic peptide that exhibits broad-spectrum antimicrobial and cytolytic activity.[1] Its mechanism of action involves the disruption of cellular membranes, leading to cell death.[4][5] While highly effective in experimental models, this bioactivity is the primary hazard consideration.
Key Hazards:
-
Cytolytic and Hemolytic Activity: this compound can lyse various cell types, including red blood cells.[1][4][6] Direct contact with skin, eyes, or mucous membranes could lead to irritation or localized cellular damage.
-
Unknown Systemic Toxicity: As with many research-grade peptides, the full toxicological profile of this compound upon systemic exposure (e.g., inhalation or ingestion) has not been exhaustively determined.[7][8] Therefore, it is prudent to treat it as a potentially hazardous substance.[7]
-
Aerosolization Hazard: Lyophilized peptide powders are lightweight and can easily become airborne during handling, posing an inhalation risk.[9][10]
Due to these factors, all waste contaminated with this compound, whether in solid or liquid form, must be considered hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a comprehensive, multi-stage approach to the safe disposal of this compound. This workflow is designed to mitigate risks at every step, from the point of generation to final collection by environmental health and safety (EHS) professionals.
Diagram: this compound Disposal Workflow
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 8. abcepta.com [abcepta.com]
- 9. peptide24.store [peptide24.store]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Latarcin 3a
As a Senior Application Scientist, my primary objective is to ensure that your innovative research is not only successful but also conducted with the highest degree of safety. This guide provides essential, field-tested safety protocols for handling Latarcin 3a, a potent, membrane-active peptide derived from spider venom.[1][2][3][4] Given its cytolytic properties and biological origin, a rigorous and well-understood PPE protocol is not merely a recommendation—it is a critical component of your experimental design.
The information herein moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.
The Core Directive: Understanding the Hazard
This compound is a cytolytic peptide, meaning it is designed by nature to disrupt cell membranes.[2][4] Its antimicrobial and hemolytic activities are a direct result of this mechanism.[1][2][5] While invaluable for research, this inherent bioactivity demands that we treat this compound with a precautionary approach. The primary risks to personnel are:
-
Inhalation: The lyophilized (powder) form can become aerosolized, posing a significant respiratory hazard.[6][7]
-
Dermal Contact: Direct skin contact with the powder or concentrated solutions could lead to localized irritation or other unknown biological effects.[6]
-
Ocular Exposure: Splashes can cause serious eye irritation or damage.[6][8]
Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.
Risk-Based PPE Selection: A Multi-Level Approach
The selection of appropriate PPE is not static; it must be adapted to the specific procedure being performed. The physical state of the peptide and the scale of the operation are the most critical factors in determining the required level of protection.
Table 1: PPE Levels for Handling this compound
| Task/Scenario | Physical Form | Required PPE Ensemble | Rationale |
| Weighing & Reconstitution | Lyophilized Powder | Primary Engineering Control: Certified Chemical Fume Hood.Gloves: Double Nitrile Gloves.Eyes/Face: Safety Goggles & Face Shield.Body: Lab Coat (fully buttoned).Respiratory: Not required if work is performed correctly within the fume hood. | Highest risk of aerosolization and inhalation. Double gloving protects against contamination during doffing. A face shield offers a second barrier against accidental splashes during solvent addition.[6][7][9] |
| Handling Stock Solutions | Concentrated Solution (>1 mg/mL) | Gloves: Single pair of Nitrile Gloves.Eyes: Safety Goggles.Body: Lab Coat. | Moderate risk of splashes. Goggles provide superior protection over safety glasses against splashes from all angles.[7] |
| Handling Dilute Solutions | Working Dilutions (<1 mg/mL) | Gloves: Single pair of Nitrile Gloves.Eyes: Safety Glasses with Side Shields.Body: Lab Coat. | Lowest risk, but standard laboratory precautions are still mandatory to prevent incidental contact. |
The PPE Ensemble: Components and Causality
-
Hand Protection: Nitrile gloves are the standard for providing chemical resistance and are preferred for handling biohazards.[10] When double-gloving, the outer glove is removed immediately after the handling procedure is complete, leaving a clean inner glove for subsequent operations, minimizing cross-contamination.[10]
-
Eye and Face Protection: Standard safety glasses only protect from projectiles. For handling peptides, especially in liquid form, chemical splash goggles are necessary.[7] A face shield should be used in conjunction with goggles—not as a replacement—during procedures with a high splash hazard, such as reconstituting the lyophilized powder.[7]
-
Body Protection: A clean, fully-buttoned lab coat protects skin and personal clothing from contamination.[6][7]
-
Respiratory Protection: A certified chemical fume hood is the primary and most effective engineering control to prevent inhalation of hazardous powders.[6] All handling of lyophilized this compound must be performed within a fume hood.
Operational Protocols: Step-by-Step Guidance
Protocol for Handling Lyophilized this compound Powder
-
Preparation: Designate and prepare a work area inside a certified chemical fume hood. Ensure all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) is inside the hood before you begin.
-
Donning PPE: Don PPE in the following order: lab coat, safety goggles, face shield, and finally, two pairs of nitrile gloves.[11]
-
Handling: Carefully open the vial containing the lyophilized powder. Use an anti-static weighing technique to minimize powder dispersion.[6]
-
Reconstitution: Slowly add the appropriate solvent to the vial.[12] Close the vial securely before removing it from the weigh boat. Vortex as needed to fully dissolve the peptide.
-
Initial Cleanup: Treat all disposable items that came into contact with the powder (e.g., weigh paper, pipette tips) as solid hazardous waste. Place them immediately into a labeled hazardous waste bag inside the fume hood.
-
Doffing Outer Gloves: Before exiting the fume hood, carefully remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Final Steps: With the inner gloves still on, label the newly created stock solution clearly.[13] Store as required.
PPE Donning and Doffing Workflow
Properly removing PPE is as critical as putting it on to prevent self-contamination.
Sources
- 1. First generation of multifunctional peptides derived from latarcin-3a from Lachesana tarabaevi spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latarcins: versatile spider venom peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latarcins: versatile spider venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Interactions of Latarcins: Antimicrobial Peptides from Spider Venom [mdpi.com]
- 6. biovera.com.au [biovera.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. peptide24.store [peptide24.store]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
